molecular formula C16H23NO4 B2794813 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Cat. No.: B2794813
M. Wt: 293.36 g/mol
InChI Key: MYWZFJXOLAXENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWZFJXOLAXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Engineering Protease-Resistant Peptidomimetics with Boc-(S)-3-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, addressing the critical limitation of in vivo proteolytic degradation. Boc-(S)-3-amino-5-phenylpentanoic acid (CAS 218608-84-5) is a highly specialized, non-proteinogenic β-amino acid derivative that serves as a critical building block in this domain[1]. By introducing a β-carbon into the peptide backbone and an extended phenylethyl side chain, this compound enforces unique conformational rigidity (such as 14-helix stabilization) while conferring near-absolute resistance to α-proteases. This technical guide explores the structural causality, mechanistic applications, and validated experimental workflows for incorporating this molecule into advanced therapeutics, such as p53-MDM2 macrocyclic inhibitors[2] and viral polymerase antagonists[3].

Chemical Identity and Structural Causality

Understanding the physicochemical properties of Boc-(S)-3-amino-5-phenylpentanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and biological systems.

Quantitative Data Summary
PropertyValue
CAS Number 218608-84-5[4]
Molecular Formula C₁₆H₂₃NO₄[4]
Molecular Weight 293.36 g/mol [4]
Stereochemistry (S)-enantiomer[4]
Protecting Group N-tert-Butoxycarbonyl (Boc)[1]
Optical Rotation [α]²⁰/D = -2.4 ± 1° (C=1 in Ethanol)[1]
Purity ≥ 98%[1]
Appearance White to yellow powder/crystals[1][4]
The Causality of the Molecular Design
  • The β-Amino Acid Backbone: Unlike native α-amino acids, the inclusion of an additional methylene group (the α-carbon) between the carboxylate and the amine-bearing β-carbon fundamentally alters the dihedral angles (φ, ψ, and θ). This prevents native proteases (like trypsin or pepsin) from recognizing the scissile bond, granting the resulting macrocycle extreme enzymatic stability[2].

  • The Phenylethyl Side Chain: The side chain attached to the β-carbon is a -CH₂-CH₂-Phenyl group. This extended hydrophobic anchor allows the residue to penetrate deeper into target hydrophobic clefts than a standard phenylalanine (which only has a -CH₂-Phenyl side chain).

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures solubility and prevents unwanted nucleophilic attacks during chain elongation[1]. In standard Fmoc-SPPS, a Boc-protected building block is strategically utilized at the N-terminus, allowing simultaneous global deprotection and cleavage without requiring an orthogonal deprotection step.

Mechanistic Role in Drug Development

Boc-(S)-3-amino-5-phenylpentanoic acid is predominantly utilized in the synthesis of bioactive macrocycles and enzyme inhibitors.

Targeting the p53-MDM2 Axis

One of the most prominent applications of this β-amino acid is in the design of peptidomimetic macrocycles that disrupt the p53-MDM2 protein-protein interaction[2]. Wild-type p53 is a tumor suppressor that is negatively regulated by MDM2, which binds to p53 and targets it for ubiquitination. The binding interface relies on a hydrophobic cleft on MDM2. Macrocycles incorporating 3-amino-5-phenylpentanoic acid mimic the α-helical transactivation domain of p53, competitively binding MDM2 with high affinity and rescuing p53 activity to induce apoptosis in cancer cells[2].

Pathway MDM2 MDM2 Protein (Negative Regulator) p53 Wild-Type p53 (Tumor Suppressor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Macrocycle β-Peptidomimetic Macrocycle (Contains CAS 218608-84-5) Macrocycle->MDM2 Competitive Binding (Hydrophobic Cleft) Macrocycle->p53 Rescues p53 Activity

Mechanism of MDM2 inhibition by β-peptidomimetic macrocycles to rescue p53 activity.

Antiviral Therapeutics

Derivatives of (S)- and (R)-3-amino-5-phenylpentanoic acid have also been systematically evaluated as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a critical target for direct-acting antiviral therapies[3].

Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS) Integration

When synthesizing a peptidomimetic, Boc-(S)-3-amino-5-phenylpentanoic acid is typically coupled at the N-terminus of an Fmoc-synthesized chain. This is a deliberate choice: the Boc group is acid-labile and will be cleaved simultaneously with the final resin cleavage, streamlining the workflow.

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to expose the primary amine. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-(S)-3-amino-5-phenylpentanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. The extended coupling time is required due to the steric hindrance of the β-carbon and the bulky phenylethyl side chain.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group.

  • Precipitation: Precipitate the crude β-peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

SPPS_Workflow Start Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple N-Terminal Coupling Boc-(S)-3-amino-5-phenylpentanoic acid (HATU / DIPEA) Deprotect->Couple Cleave Global Cleavage & Deprotection (TFA / TIS / H2O) Couple->Cleave Purify RP-HPLC Purification (Target Peptidomimetic) Cleave->Purify

Solid-Phase Peptide Synthesis workflow using Boc-(S)-3-amino-5-phenylpentanoic acid.

Proteolytic Stability Validation Assay

To validate the structural causality of incorporating the β-amino acid, the resulting macrocycle must be tested for protease resistance. This self-validating protocol utilizes trypsin-agarose to ensure the enzyme can be rapidly quenched without chemical inhibitors that might interfere with HPLC readouts[2].

Step-by-Step Degradation Protocol:

  • Preparation: Reconstitute the purified peptidomimetic macrocycle in PBS (pH 7.4) to a final concentration of 100 μM.

  • Enzyme Incubation: Incubate 5 μg of the peptidomimetic with immobilized trypsin-agarose beads at a substrate-to-enzyme (S/E) ratio of ~125[2].

  • Sampling: Maintain the reaction at 37°C under gentle rotation. Extract 20 μL aliquots at exact intervals: 0, 10, 20, 90, and 180 minutes[2].

  • Quenching: Immediately quench the reaction for each aliquot by tabletop centrifugation at high speed (10,000 x g for 2 minutes) to pellet the trypsin-agarose beads, halting proteolysis instantly[2].

  • Quantification: Isolate the supernatant and quantify the remaining intact substrate via RP-HPLC using peak detection at 280 nm[2].

  • Kinetic Analysis: The proteolytic reaction displays first-order kinetics. Calculate the rate constant (

    
    ) by plotting 
    
    
    
    versus time, where
    
    
    [2]. A successful β-peptidomimetic will show a
    
    
    value approaching zero compared to a native α-peptide control.

References

  • University of Szeged. "Direct enzymatic routes to β-substituted β-amino acid enantiomers." Scientific Publications. URL: [Link]

  • Walensky, L. D., et al. "Peptidomimetic macrocycles." US Patent US10967042B2, Google Patents.

Sources

Boc-(S)-3-amino-5-phenylpentanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Boc-(S)-3-amino-5-phenylpentanoic Acid: A Keystone Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-amino-5-phenylpentanoic acid (CAS: 218608-84-5) is a non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a specific (S)-stereoconfiguration at the C3 position, and a phenylpropyl side chain, makes it a highly valuable and versatile chiral building block. This guide provides a comprehensive technical overview of its chemical properties, stereospecific synthesis, purification, and analytical characterization. Furthermore, it delves into the strategic applications of this molecule, particularly as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and as a scaffold in the design of novel bioactive peptides and enzyme inhibitors.[3]

Molecular Structure and Physicochemical Properties

The chemical architecture of Boc-(S)-3-amino-5-phenylpentanoic acid is fundamental to its utility. The molecule can be deconstructed into three key functional domains: the β-amino acid backbone, the phenylpropyl side chain, and the N-terminal Boc protecting group.

  • β-Amino Acid Backbone: Unlike naturally occurring α-amino acids, the amino group is positioned on the β-carbon (C3) relative to the carboxyl group. This structural motif is crucial for the synthesis of β-peptides, which often exhibit enhanced proteolytic stability compared to their natural counterparts.[4][5]

  • Phenylpropyl Side Chain: The non-polar, aromatic side chain provides hydrophobicity and can engage in specific π-π stacking or hydrophobic interactions within a biological target, such as an enzyme's active site.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is an acid-labile protecting group that masks the nucleophilicity of the amine.[] This is essential for preventing unwanted side reactions during chemical synthesis, such as peptide coupling, and its removal under mild acidic conditions makes it orthogonal to many other protecting groups.[7]

Core Compound Specifications

A summary of key physicochemical data is presented below for quick reference.

PropertyValueReference(s)
CAS Number 218608-84-5[8]
Molecular Formula C₁₆H₂₃NO₄[8]
Molecular Weight 293.36 g/mol [8]
IUPAC Name (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid[9]
Appearance White to off-white powder/solid[1]
Purity ≥97%
Optical Rotation [α]²⁰/D = -2.4 ± 1º (c=1 in Ethanol)[1]
Storage Conditions 0-8°C, Keep in dark place, inert atmosphere[1]
Structural Visualization

The 2D chemical structure highlights the key functional groups and the chiral center.

Caption: 2D structure of Boc-(S)-3-amino-5-phenylpentanoic acid.

Stereospecific Synthesis and Purification

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] For Boc-(S)-3-amino-5-phenylpentanoic acid, a common and effective strategy involves the asymmetric synthesis of a chiral precursor, (3S)-hydroxy-5-phenylpentanoic acid, followed by stereospecific conversion of the hydroxyl group to the protected amine.

Synthesis Workflow Overview

The overall synthetic strategy is a multi-step process designed to establish the correct stereochemistry at the C3 position early and carry it through the synthesis.

Synthesis_Workflow start 3-Phenylpropanal + (R)-Acetyloxazolidinone step1 Asymmetric Aldol Addition (Evans Auxiliary) start->step1 intermediate1 (3'S,4R)-Imide Adduct step1->intermediate1 step2 Auxiliary Cleavage (LiOH / H₂O₂) intermediate1->step2 intermediate2 (3S)-Hydroxy-5-phenylpentanoic Acid step2->intermediate2 step3 Stereospecific Amination (e.g., Mitsunobu or Azide Route) intermediate2->step3 intermediate3 (S)-3-Amino-5-phenylpentanoic Acid step3->intermediate3 step4 Boc Protection ((Boc)₂O) intermediate3->step4 product Boc-(S)-3-amino-5-phenylpentanoic Acid step4->product

Caption: A validated synthetic pathway to the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid This protocol is adapted from the work of Park et al. (2025), which utilizes an Evans asymmetric aldol reaction to set the crucial stereocenter.[10][11]

  • Reaction Setup: To a stirred solution of (R)-acetyloxazolidinone (1 equivalent) in dry dichloromethane (DCM) at -78°C under a nitrogen atmosphere, add 1.0 M titanium tetrachloride (TiCl₄) in DCM (2 equivalents).

  • Aldol Addition: After stirring for 30 minutes, add 3-phenylpropanal (1.1 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to warm to 0°C over 1 hour.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting diastereomeric imides are separated by silica gel column chromatography to isolate the desired (3'S,4R) diastereomer.

  • Auxiliary Cleavage: Dissolve the purified imide (1 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool to 0°C and add lithium hydroxide (LiOH, 1.5 equivalents) followed by 30% hydrogen peroxide (H₂O₂, 4.5 equivalents).[10]

  • Final Isolation: Stir at 0°C for 4-6 hours. Quench by adding saturated sodium bicarbonate (NaHCO₃) solution. Remove the THF under reduced pressure. Wash the aqueous layer with DCM, acidify to pH 2 with 1N HCl, and extract the product with diethyl ether. Dry the combined organic extracts over Na₂SO₄ and concentrate to yield (3S)-hydroxy-5-phenylpentanoic acid as a white solid.[10]

Protocol 2: Boc Protection of (S)-3-Amino-5-phenylpentanoic Acid This is a general yet robust protocol for the N-Boc protection of a β-amino acid, assuming the amination step has been completed.[][12]

  • Dissolution: Dissolve (S)-3-amino-5-phenylpentanoic acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

  • Basification: Add triethylamine (Et₃N, 1.5 equivalents) to the solution to act as a base.

  • Reaction: While stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

  • Monitoring: Continue stirring for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted (Boc)₂O and byproducts.

  • Extraction: Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution. Immediately extract the product into ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-(S)-3-amino-5-phenylpentanoic acid. Further purification can be achieved by recrystallization.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Phenyl-H7.15 - 7.35 (m, 5H)125.5 - 128.5, 142.0Aromatic region.
Carboxyl-H (COOH)~12.0 (br s, 1H)~173.0Acidic proton, broad signal.
Amide-H (NH)~6.8 (d, 1H)N/ACoupling to C3-H.
C3-H (α to N)~3.8 - 4.0 (m, 1H)~45.0Chiral center proton.
C5-H₂ (benzylic)~2.6 (t, 2H)~31.5Adjacent to the phenyl ring.
C2-H₂ (α to COOH)~2.3 - 2.5 (m, 2H)~40.0Diastereotopic protons.
C4-H₂~1.7 - 1.9 (m, 2H)~35.0Methylene protons.
Boc C(CH₃)₃~1.4 (s, 9H)~28.0Characteristic sharp singlet.
Boc C (CH₃)₃N/A~78.0Quaternary carbon of Boc group.
Boc C=ON/A~155.0Carbamate carbonyl.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and, crucially, the enantiomeric excess (e.e.) of the product.

Protocol 3: Chiral HPLC for Enantiomeric Purity

  • Rationale: Direct analysis of underivatized amino acids can be challenging.[15] Chiral stationary phases (CSPs) are required to resolve enantiomers. A teicoplanin-based CSP, such as an Astec CHIROBIOTIC T column, is highly effective for this class of compounds.[15]

  • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particle size.

  • Mobile Phase: An isocratic or gradient system of water:methanol:formic acid. The exact ratio must be optimized, but a starting point could be 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Expected Outcome: The (S)- and (R)-enantiomers will exhibit different retention times, allowing for the calculation of enantiomeric excess. For a successful asymmetric synthesis, the product peak should be >98% of the total area of the two enantiomeric peaks.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Ionization Technique: Electrospray Ionization (ESI) is preferred for this polar, non-volatile molecule.

  • Expected Ions (Positive Mode):

    • [M+H]⁺: m/z 294.17

    • [M+Na]⁺: m/z 316.15

  • Key Fragmentation Pathways: A hallmark of Boc-protected amines is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) under collision-induced dissociation (CID).[16][17]

    • [M+H - 56]⁺: m/z 238.1 (Loss of isobutylene)

    • [M+H - 100]⁺: m/z 194.1 (Loss of Boc group, yielding the protonated free amino acid)

Applications in Drug Discovery and Development

Boc-(S)-3-amino-5-phenylpentanoic acid is not typically an active agent itself but rather a high-value intermediate. Its structural features are leveraged in the synthesis of more complex molecules.

Intermediate in Neprilysin Inhibitor Synthesis (e.g., Sacubitril)

One of the most significant applications of related amino-phenylpentanoic acid derivatives is in the synthesis of Sacubitril, the neprilysin-inhibiting component of the blockbuster heart failure medication Entresto®.[18][19] While Sacubitril itself is a γ-amino acid derivative, the synthetic strategies often employ β-amino acid precursors. The (S)-stereochemistry and the phenyl-alkyl chain of the title compound are core structural motifs found in this class of drugs, making it a critical starting material or synthon for building the API scaffold.

Building Block for Bioactive Peptides and Peptidomimetics

The incorporation of β-amino acids like this one into peptide chains creates β-peptidomimetics. This strategy is employed for several reasons:

  • Enhanced Stability: The altered backbone is resistant to degradation by common proteases, increasing the in vivo half-life of the peptide.

  • Conformational Control: β-amino acids induce unique secondary structures (e.g., helices, turns) that can be designed to mimic the bioactive conformation of a natural peptide, potentially leading to higher receptor affinity or selectivity.[4]

Structural Analogue of GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[20] Molecules that are structural analogues of GABA, such as Pregabalin (β-isobutyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA), have significant therapeutic effects as anticonvulsants, anxiolytics, and antispasmodics.[3] (S)-3-amino-5-phenylpentanoic acid shares the core γ-amino acid structure (when viewed from the amine) and a lipophilic side chain. While not a direct GABA agonist, it serves as a valuable scaffold for synthesizing more complex GABA analogues for neuroscience research, exploring potential new therapies for neurological disorders.[9][21]

Conclusion

Boc-(S)-3-amino-5-phenylpentanoic acid represents a confluence of key chemical attributes: a versatile protecting group, a stereochemically defined chiral center, and a biologically relevant structural backbone. As demonstrated, its value lies not in its intrinsic activity but in its role as an enabling tool for the construction of complex, high-value molecules. Mastery of its synthesis and characterization, as outlined in this guide, provides researchers and drug development professionals with a powerful component for their synthetic toolbox, accelerating the path toward novel therapeutics.

References

  • Hilaris. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Available from: [Link]

  • PubMed. (2008, November 15). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Available from: [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review | Request PDF. Available from: [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ACS Publications. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2023, May 3). Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. Available from: [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available from: [Link]

  • ResearchGate. (2025, February 6). (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available from: [Link]

  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Google Patents. (n.d.). WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates.
  • Pharmaffiliates. (n.d.). 218278-62-7| Chemical Name : (S)-3-Amino-5-phenyl-pentanoic Acid. Available from: [Link]

  • Wikipedia. (n.d.). GABA analogue. Available from: [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Available from: [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Available from: [Link]

  • Organic Chemistry Portal. (n.d.). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available from: [Link]

  • Ligandbook. (2016, September 3). Package name: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Available from: [Link]

Sources

Technical Monograph: Boc-β-Nva(5-phenyl)-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-beta-Nva(5-phenyl)-OH synonyms and properties Content Type: In-depth Technical Guide

Executive Summary

Boc-β-Nva(5-phenyl)-OH (Tert-butyloxycarbonyl-3-amino-5-phenylpentanoic acid) is a specialized β-amino acid derivative used extensively in the synthesis of protease-resistant peptidomimetics and pharmaceutical intermediates. Unlike standard α-amino acids, the β-amino architecture introduces an additional methylene group (


) into the peptide backbone, conferring significant resistance to enzymatic degradation and enabling the formation of unique secondary structures such as the 14-helix.

This guide details the physicochemical properties, synthesis pathways, and solid-phase peptide synthesis (SPPS) protocols required to effectively utilize this building block in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Synonyms

The nomenclature for this compound can be variable depending on the specific convention (IUPAC vs. amino acid derivative).

CategoryIdentifier / Name
Primary Name Boc-β-Nva(5-phenyl)-OH
IUPAC Name 3-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid
Common Synonyms Boc-(S)-3-amino-5-phenylpentanoic acid (stereochemistry dependent)Boc-β-homo-homophenylalanine (colloquial)3-(Boc-amino)-5-phenylvaleric acid
CAS Registry 218608-84-5 (S-isomer / L-analog)218608-83-4 (R-isomer / D-analog)
Molecular Formula

Molecular Weight 293.36 g/mol
Physicochemical Data
PropertyValueNotes
Appearance White to off-white crystalline powderHygroscopic; store desiccated.
Solubility Soluble in DCM, DMF, DMSO, MeOHInsoluble in water.
Melting Point 100–104 °CSharp melting point indicates high purity.
Purity Standard

(HPLC)
Critical for SPPS to prevent deletion sequences.
Storage 2–8 °C (Short term), -20 °C (Long term)Protect from light and moisture.

Structural Analysis & Mechanistic Implications

The Beta-Amino Effect

Boc-β-Nva(5-phenyl)-OH is a


-amino acid, meaning the side chain (phenethyl group) is attached to the 

-carbon (C3), while the amino group is also at C3.
  • Proteolytic Stability: The lack of recognition by standard proteases (which target

    
    -peptide bonds) dramatically increases the in vivo half-life of peptides containing this residue.
    
  • Secondary Structure:

    
    -peptides tend to fold into stable secondary structures distinct from 
    
    
    
    -helices. The inclusion of the bulky 5-phenyl side chain promotes the formation of stable 14-helices (defined by 14-membered ring hydrogen bonds between
    
    
    and
    
    
    ).
Structural Diagram

The following diagram illustrates the connectivity and the specific "homo" relationship to standard amino acids.

ChemicalStructure Boc Boc Group (Protection) Amino NH (Beta Position) Boc->Amino Amide Bond Backbone CH (Chiral Center) Beta Carbon Amino->Backbone AlphaCH2 CH2 (Alpha Carbon) Backbone->AlphaCH2 SideChain CH2-CH2-Phenyl (Phenethyl Group) Backbone->SideChain Side Chain Attachment Carboxyl COOH (Acid) AlphaCH2->Carboxyl

Figure 1: Structural breakdown showing the


-amino acid backbone and the phenethyl side chain.

Synthesis & Manufacturing Routes

The synthesis of Boc-β-Nva(5-phenyl)-OH typically involves the homologation of


-amino acids. The most authoritative route is the Arndt-Eistert Homologation , though safer alternatives like the Wittig reaction  are gaining traction in green chemistry.
Primary Route: Arndt-Eistert Homologation

This method inserts a methylene group into the carboxyl backbone of a protected


-amino acid (in this case, Boc-Homophenylalanine).
  • Activation: Boc-Homophenylalanine is activated with isobutyl chloroformate to form a mixed anhydride.

  • Diazomethane Treatment: Reaction with diazomethane (

    
    ) yields the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (Ag(I)) catalyzed rearrangement in the presence of water converts the diazoketone into the

    
    -amino acid.
    

SynthesisPathway Start Boc-Homophenylalanine (Alpha-Amino Acid) Step1 Activation (Isobutyl Chloroformate) Start->Step1 Inter1 Mixed Anhydride Step1->Inter1 Step2 Diazomethane (CH2N2) Inter1->Step2 Inter2 Alpha-Diazoketone Step2->Inter2 Step3 Wolff Rearrangement (Ag+ / H2O) Inter2->Step3 End Boc-beta-Nva(5-phenyl)-OH (Beta-Amino Acid) Step3->End

Figure 2: Arndt-Eistert Homologation pathway for synthesizing


-amino acids from 

-precursors.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Incorporating


-amino acids into peptides requires modified protocols due to slower coupling kinetics compared to 

-amino acids. The steric bulk of the 5-phenyl group further necessitates optimized conditions.
Protocol: Coupling Boc-β-Nva(5-phenyl)-OH

Objective: Efficient coupling to a resin-bound peptide chain without racemization.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., MBHA or Wang) in DCM for 20 minutes, then wash with DMF (

    
    ).
    
  • Deprotection (Pre-cycle): Remove the Boc group of the previous amino acid using 50% TFA/DCM (if using Boc chemistry) or 20% Piperidine/DMF (if using Fmoc chemistry downstream, though this building block is Boc-protected).

    • Note: Since this is a Boc-protected building block, it is typically used in Boc-SPPS.

  • Activation:

    • Dissolve Boc-β-Nva(5-phenyl)-OH (3.0 equiv relative to resin loading) in minimal DMF.

    • Add HATU (2.9 equiv).

    • Add DIEA (6.0 equiv).

    • Allow pre-activation for 1-2 minutes (yellow color development).

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at room temperature for 2 hours (Standard

      
      -amino acids require ~45 mins; 
      
      
      
      -amino acids require extended time).
  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), perform a double coupling (repeat step 3-4).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Deprotection of the Boc Group

Once coupled, the Boc group must be removed to continue the chain.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
  • Cleavage: Treat resin with 50% TFA in DCM containing 0.5% anisole (scavenger) for 2

    
     15 minutes.
    
  • Neutralization: Wash with 10% DIEA in DCM (

    
    ) to neutralize the amine salt before the next coupling.
    

Applications in Drug Discovery[8][9][10][11][12]

Protease Inhibitors

The 5-phenyl side chain mimics the hydrophobic residues (Phe, Tyr, Leu) often found in the P1 or P1' sites of viral proteases (e.g., HIV protease, HCV protease). Replacing the scissile bond with a


-amino acid backbone renders the inhibitor non-cleavable, locking the enzyme in an inactive complex.
CNS Active Agents

The lipophilicity of the phenethyl side chain improves blood-brain barrier (BBB) permeability. Derivatives of


-amino acids are investigated as GABA analogs for treating neuropathic pain and epilepsy.
Antimicrobial Peptides (AMPs)

Incorporating


-amino acids into AMPs prevents degradation by bacterial proteases, increasing the therapeutic window and duration of action.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Chem-Impex International. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Boc-beta-phenyl-Phe-OH and Homologs: Safety and Handling. Retrieved from

  • Podlech, J., & Seebach, D. (1995). On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction. Liebigs Annalen. Link

Sources

Whitepaper: Physicochemical Profiling and Synthetic Integration of Boc-3-amino-5-phenylpentanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptide drug development, I frequently encounter the limitations of native alpha-peptides—namely, their rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of beta-amino acids offers a robust, field-proven solution to these challenges. This technical guide provides an in-depth analysis of Boc-3-amino-5-phenylpentanoic acid , detailing its exact molecular characteristics, the mechanistic advantages of its structural topology, and a self-validating protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).

Structural Elucidation and Physicochemical Profiling

Boc-3-amino-5-phenylpentanoic acid is a precisely engineered beta-homo-amino acid derivative. The molecule consists of a 5-phenylpentanoic acid backbone, where the primary amino group is positioned at the beta-carbon (C3) rather than the alpha-carbon. To ensure orthogonal protection during complex organic synthesis, this amine is protected by a[1].

The molecular formula is definitively established as C16H23NO4 ()[2]. Based on its atomic composition, the molecular weight is calculated as 293.36 g/mol ()[3].

Table 1: Core Physicochemical and Structural Specifications

ParameterSpecification
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
CAS Registry Number 218608-84-5 (S-enantiomer)
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Monoisotopic Mass 293.1627 Da
Protecting Group tert-butyloxycarbonyl (Boc)

Mechanistic Rationale: The Beta-Amino Acid Advantage

The selection of Boc-3-amino-5-phenylpentanoic acid in drug design is driven by strict causality between its structural components and the resulting peptide's[4].

  • Proteolytic Stability: Natural alpha-peptides are highly susceptible to cleavage by endogenous peptidases. By shifting the amino group to the beta-position, the resulting amide bond becomes unrecognizable to standard alpha-proteases, drastically increasing the half-life of the therapeutic agent in vivo.

  • Conformational Control (Foldamers): Beta-amino acids induce highly stable, predictable secondary structures (such as 14-helices). This rigidity reduces the entropic cost of receptor binding, enhancing target affinity.

  • Enhanced Lipophilicity: The extended phenylpentyl side chain increases the overall lipophilicity of the peptide, facilitating better partitioning into lipid bilayers and improving cellular permeability.

Rationale A Boc-3-amino-5- phenylpentanoic acid B Beta-Amino Backbone A->B Structural feature C Phenylpentyl Side Chain A->C Structural feature D Proteolytic Resistance B->D Evades alpha-peptidases E Enhanced Lipophilicity C->E Increases membrane partition F Improved PK/PD Profile D->F Prolongs half-life E->F Boosts bioavailability

Figure 1: Mechanistic advantages of Boc-3-amino-5-phenylpentanoic acid in peptide drug design.

Experimental Methodology: Self-Validating SPPS Integration

Integrating sterically demanding beta-amino acids requires optimized coupling kinetics. Standard DIC/HOBt activation often falls short, leading to deletion sequences. Therefore, we employ a high-efficiency Boc-SPPS protocol utilizing HATU. Every step in this workflow is designed as a self-validating system to ensure absolute synthetic fidelity.

Step-by-Step Protocol:

  • Resin Swelling: Suspend the peptide-resin (e.g., PAM or Merrifield resin) in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the physical accessibility of reactive sites for the incoming bulky amino acid.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min.

    • Causality: Acidolysis selectively removes the Boc group, exposing the N-terminal primary amine required for the subsequent coupling step.

  • Neutralization: Wash the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 x 5 min).

    • Causality: Neutralizes residual TFA salts to restore the nucleophilicity of the free amine.

  • Activation and Coupling:

    • Pre-activate 3.0 equivalents of Boc-3-amino-5-phenylpentanoic acid and 2.9 equivalents of HATU in DMF.

    • Add 6.0 equivalents of DIEA.

    • Add the mixture to the resin and agitate for 2 hours.

    • Causality: HATU is chosen over standard carbodiimides because the beta-homo-amino acid exhibits unique steric hindrance. The formation of an active HOAt ester drives the reaction to completion rapidly, preventing epimerization.

  • In-Process Validation (Kaiser Test): Extract a few resin beads and apply ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.

    • Self-Validating Logic: A yellow/colorless bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding to the next amino acid.

  • Global Cleavage: Treat the final peptide-resin with anhydrous Hydrogen Fluoride (HF) containing scavengers (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

SPPS S1 1. Resin Swelling (DMF/DCM) S2 2. Boc Deprotection (50% TFA in DCM) S1->S2 S3 3. Neutralization (10% DIEA in DMF) S2->S3 Exposes free amine S4 4. Activation & Coupling (HATU/DIEA + Beta-Amino Acid) S3->S4 Prepares for coupling S5 5. In-Process Validation (Kaiser Test) S4->S5 Forms amide bond S5->S2 Negative (Iterate to next AA) S5->S4 Positive (Re-couple) S6 6. Cleavage (Anhydrous HF) S5->S6 Final sequence complete

Figure 2: Self-validating Boc-SPPS workflow for beta-amino acid incorporation.

Analytical Validation

Post-synthesis, the integrity of the incorporated Boc-3-amino-5-phenylpentanoic acid must be verified using orthogonal analytical techniques to ensure structural fidelity.

Table 2: Analytical Validation Metrics

TechniqueTarget MetricCausality / Interpretation
LC-MS (ESI+) m/z 294.36[M+H]+Confirms the exact mass of the intact monomer prior to coupling.
1H NMR (CDCl3) ~1.4 ppm (singlet, 9H)Validates the presence of the intact tert-butyl group of the Boc protection.
RP-HPLC Single sharp peak (>95% AUC)Confirms the absence of diastereomeric impurities or truncated sequences.

Conclusion

The integration of Boc-3-amino-5-phenylpentanoic acid into peptide backbones represents a sophisticated approach to overcoming the inherent limitations of native peptides. By understanding its precise molecular weight (293.36 g/mol ) and formula (C16H23NO4), and by deploying a rigorously self-validating SPPS workflow, researchers can reliably synthesize highly stable, membrane-permeable peptidomimetics suitable for advanced[1][5].

References

Sources

Advanced Technical Guide: Boc-Protected Beta-Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected beta-amino acids represent a transformative toolkit in modern medicinal chemistry, offering a strategic solution to the metabolic instability of traditional alpha-peptides. Unlike their alpha-counterparts, beta-amino acids (β-amino acids) possess an additional carbon atom in the backbone, rendering them resistant to standard proteases while maintaining the capacity to fold into stable, predictable secondary structures known as "foldamers."

This guide serves as a definitive technical resource for the synthesis, handling, and therapeutic application of Boc-protected beta-amino acids. It moves beyond basic definitions to provide self-validating experimental protocols, safety-critical workflows for diazomethane handling, and precise strategies for solid-phase peptide synthesis (SPPS) integration.

Structural & Pharmacological Significance[1][2][3][4]

The primary driver for incorporating beta-amino acids into drug scaffolds is proteolytic resistance . Endogenous peptidases (e.g., trypsin, chymotrypsin, pepsin) are evolutionarily optimized to cleave peptide bonds adjacent to alpha-carbons. The insertion of a methylene group (


) between the amine and the carboxylic acid disrupts the stereoelectronic alignment required for enzymatic hydrolysis.
Alpha vs. Beta: A Quantitative Comparison

The structural deviation alters not just stability but also folding propensity. While alpha-peptides favor


-helices (3.6 residues/turn), beta-peptides form distinct helices defined by hydrogen bond ring size (e.g., 14-helix, 12-helix).
Feature

-Amino Acid

-Amino Acid
Medicinal Consequence
Backbone Atoms 3 (N-C

-C)
4 (N-C

-C

-C)
Increased rotational degrees of freedom; unique folding.
Proteolytic Stability Low (

~mins in plasma)
High (

~hours/days)
Extended in vivo half-life; oral bioavailability potential.
Secondary Structure

-Helix,

-Sheet
14-Helix, 12-Helix, 10-HelixPredictable "Foldamers" for disrupting protein-protein interactions.
Dipole Moment ~3.5 Debye~4.5 Debye (14-helix)Stronger macrodipole can enhance receptor binding affinity.
The "Foldamer" Concept

Beta-peptides do not adopt random coils; they fold into stable helices even at short chain lengths (4–6 residues).

  • 14-Helix: Formed by

    
    -amino acids (side chain on C
    
    
    
    ). Stabilized by H-bonds between residue
    
    
    and
    
    
    .
  • 12-Helix: Formed by cyclic beta-amino acids or specific substitution patterns.

Synthesis of Boc-Protected Beta-Amino Acids[5]

The most robust route to enantiopure Boc-protected beta-amino acids is the Arndt-Eistert Homologation . This method inserts a methylene group into a Boc-protected alpha-amino acid while retaining stereochemistry.

Mechanism: Arndt-Eistert Homologation

The pathway involves the activation of the carboxylic acid, formation of a diazoketone, and a Wolff rearrangement catalyzed by silver(I).

ArndtEistert cluster_safety SAFETY CRITICAL: DIAZOMETHANE Start Boc-alpha-Amino Acid MixedAnhydride Mixed Anhydride (Activation) Start->MixedAnhydride ClCO2Et / NMM -15°C Diazoketone Alpha-Diazoketone (Key Intermediate) MixedAnhydride->Diazoketone CH2N2 (excess) 0°C Wolff Wolff Rearrangement (Ketene Formation) Diazoketone->Wolff Ag+ Catalyst Heat/Sonication Product Boc-beta-Amino Acid Wolff->Product H2O / Dioxane

Figure 1: Workflow of the Arndt-Eistert Homologation for Beta-Amino Acid Synthesis.

Experimental Protocol: Synthesis of Boc- -Phe-OH

Safety Note: Diazomethane (


) is explosive and toxic.[1] Use a dedicated kit with smooth glass joints, blast shields, and no metal spatulas.

Reagents:

  • N-Boc-L-Phenylalanine (10.0 g, 37.7 mmol)[1]

  • Ethyl chloroformate (3.6 mL, 1.0 eq)

  • N-Methylmorpholine (NMM) (4.15 mL, 1.0 eq)

  • Diazomethane (generated ex situ in ether, excess)

  • Silver benzoate (

    
    ) (0.1 eq)
    

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-Phe-OH in anhydrous THF (100 mL). Cool to -15°C (ice/salt bath). Add NMM, followed dropwise by ethyl chloroformate.[1] Stir for 15 min to form the mixed anhydride.

  • Diazoketone Formation: Filter off the NMM

    
    HCl salt rapidly. Add the filtrate dropwise to a pre-cooled (0°C) solution of diazomethane in ether (approx 0.3 M, 2.5 eq). Do not allow temperature to rise. Stir for 3 hours, then allow to warm to RT overnight.
    
  • Quench: Remove excess diazomethane with a stream of nitrogen into a quench solution (acetic acid). Evaporate solvent to yield crude diazoketone (yellow solid).[1]

  • Wolff Rearrangement: Dissolve crude diazoketone in 1,4-dioxane/water (9:1). Add silver benzoate (10 mol%) and triethylamine (1.1 eq). Sonicate or heat to 70°C until

    
     evolution ceases (approx 1-2 h).
    
  • Workup: Acidify with 1M HCl, extract with Ethyl Acetate, dry over

    
    , and recrystallize from EtOAc/Hexanes.
    

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Boc-beta-amino acids into SPPS requires modified protocols due to slower coupling kinetics and the tendency for beta-peptides to aggregate on-resin.

Coupling Reagents & Aggregation

Beta-amino groups are generally less nucleophilic than alpha-amines due to local steric environment and backbone flexibility.

  • Recommended Reagents: HATU or HOAt are superior to HBTU/HOBt for beta-amino acids.

  • Solvent System: Use DMF/NMP (1:1) to disrupt aggregation.

  • Monitoring: The Kaiser test may give false negatives. Use the Chloranil test for secondary amines or micro-cleavage LC-MS verification.

Protocol: Coupling Boc- -AA to Resin
  • Resin Preparation: Swell resin (e.g., MBHA for Boc chemistry) in DCM for 30 min.

  • Deprotection (Pre-cycle): Treat with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x) and neutralize with 10% DIPEA/DCM.

  • Activation:

    • Mix Boc-

      
      -AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
      
    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake for 2–4 hours (double the time of standard alpha-AA).

  • Double Coupling: If aggregation is suspected (sequences > 5 residues), repeat step 3-4 with fresh reagents.

Deprotection Mechanisms & Troubleshooting

The removal of the Boc group is acid-catalyzed.[2] In beta-amino acids, the stability of the carbocation intermediate is similar to alpha-amino acids, but side-chain interactions can vary.

The Scavenger Cocktail

The tert-butyl cation generated during deprotection is a potent electrophile. Without scavengers, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys).

Standard Cocktail (TFA Cleavage):

  • TFA (90%)

  • TIS (Triisopropylsilane) (5%)

  • Water (2.5%)

  • DODT (2.2'-(Ethylenedioxy)diethanethiol) (2.5%) - if Cys/Met present

BocDeprotection Substrate Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate (R-NH-C(=O+)-OtBu) Substrate->Protonation TFA (H+) Cleavage Cleavage Step Protonation->Cleavage CarbamicAcid Carbamic Acid (R-NH-COOH) Cleavage->CarbamicAcid Cation tert-Butyl Cation (tBu+) Cleavage->Cation AmineSalt Free Amine Salt (R-NH3+) CarbamicAcid->AmineSalt - CO2 (gas) Scavenged Scavenged Adduct (tBu-Scavenger) Cation->Scavenged + Scavenger (TIS/H2O) SideReaction Side Reaction (Alkylated Trp/Met) Cation->SideReaction No Scavenger

Figure 2: Mechanism of Boc Deprotection and the Critical Role of Scavengers.

Medicinal Chemistry Applications

Metabolic Stability & Half-Life Extension

Beta-amino acids are not recognized by the S1 pocket of serine proteases. Substituting a critical cleavage site in a bioactive peptide with a beta-homolog can extend half-life from minutes to hours.

  • Example: In GLP-1 analogs, replacing

    
     with 
    
    
    
    -methyl-alanine or a beta-amino acid prevents degradation by DPP-4.
Case Study: Sitagliptin (Januvia)

Sitagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its core pharmacophore is a beta-amino acid derivative: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .[3]

  • Role: The beta-amino acid moiety mimics the N-terminal transition state of GLP-1 but cannot be hydrolyzed by DPP-4, acting as a potent competitive inhibitor (

    
    ).
    
  • Synthesis Insight: Industrial synthesis utilizes an enantioselective hydrogenation of a beta-keto ester, followed by protection/deprotection steps often involving Boc intermediates during R&D phases.

Antimicrobial Peptides (AMPs)

Beta-peptides mimic the amphipathic helix of natural AMPs (like Magainin) but are immune to bacterial proteases. They disrupt bacterial membranes via pore formation without degrading in the host bloodstream.

References

  • Beta-Peptide Medicinal Chemistry : Cabrele, C., et al. (2014).[4] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Proteolytic Stability : Steer, D. L., et al. (2005). The proteolytic stability of 'designed' beta-peptides. Chemistry & Biodiversity. Retrieved from [Link]

  • Boc Protection Strategies : Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • SPPS Troubleshooting : Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Whitepaper: Safety Data, Handling, and Application Protocols for 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the incorporation of non-natural amino acids is a fundamental strategy for overcoming the pharmacokinetic limitations of native peptides. 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (commonly referred to as Boc-amino-5-phenylpentanoic acid) is a highly specialized


-amino acid derivative[1].

When integrated into peptidomimetics (specifically


-peptides), this building block imparts significant resistance to proteolytic degradation, thereby extending the therapeutic half-life of the resulting drug candidates. The tert-butoxycarbonyl (Boc) protecting group provides a robust, acid-labile orthogonal protection strategy during complex Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth analysis of the compound's chemical properties, mechanistic safety data (SDS), and self-validating experimental protocols for its safe and effective laboratory application.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in organic solvents and its interaction with biological barriers.

PropertyValue
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
CAS Number 218608-84-5 (S-enantiomer)[2], 218608-83-4 (R-enantiomer)[3]
Molecular Formula C₁₆H₂₃NO₄[2]
Molecular Weight 293.36 g/mol [2]
Physical State Solid (White to off-white crystalline powder)[4]
Boiling Point 474.6 ± 45.0 °C at 760 mmHg[4]

Safety Data Sheet (SDS) Core Analysis & Hazard Causality

Standardized safety data classifies this compound as a localized irritant. However, effective risk mitigation requires understanding the mechanistic causality behind these hazards rather than merely memorizing the GHS codes.

GHS Hazard Classifications

According to authoritative SDS documentation[4][5], the compound triggers the following hazard statements:

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2).

  • H335: May cause respiratory irritation (STOT SE 3).

Mechanistic Causality of Hazards

Why does this specific Boc-protected amino acid act as an irritant? The molecule features a highly lipophilic phenylpropyl tail paired with a terminal carboxylic acid moiety. This specific structural combination significantly increases the compound's partition coefficient (LogP).

When the microcrystalline dust contacts the skin or ocular mucosa, the lipophilic tail allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum or epithelial cells[6]. Once embedded, the unshielded carboxylic acid locally lowers the cellular pH, inducing mild protein denaturation and triggering an inflammatory cascade (irritation). While the bulky Boc group provides steric hindrance around the amine, it does nothing to neutralize the acidic proton of the carboxylate.

Self-Validating Safety Protocols
  • Dermal Protection: Nitrile gloves are mandatory. Causality: Because this compound is frequently handled alongside highly penetrative organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM), you must validate glove integrity frequently. These solvents can rapidly degrade nitrile, acting as a transdermal vehicle for the acidic irritant.

  • Inhalation Mitigation: To prevent H335 respiratory irritation, all weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood[4].

Experimental Protocol: Boc-SPPS Integration

The following protocol details the step-by-step incorporation of 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid into a growing peptide chain.

Strategic Rationale: Boc-chemistry is selected over Fmoc-chemistry when synthesizing sequences prone to base-catalyzed side reactions (such as aspartimide formation). Because the Boc group is cleaved via acid (TFA) rather than base (piperidine), it offers an orthogonal pathway that preserves base-sensitive side chains[1].

Step-by-Step Methodology
  • Resin Swelling: Suspend 0.1 mmol of Merrifield resin in DCM for 30 minutes.

    • Causality: DCM effectively solvates the polystyrene matrix, expanding the polymer network to maximize the accessibility of the reactive amine sites for the incoming bulky

      
      -amino acid.
      
  • Activation: Dissolve 0.3 mmol (3 equivalents) of Boc-3-amino-5-phenylpentanoic acid and 0.3 mmol of Hydroxybenzotriazole (HOBt) in DMF. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt immediately attacks this intermediate to form a stable, yet reactive, OBt ester. This specific pathway suppresses racemization at the C3 chiral center by preventing the formation of an unwanted oxazolone intermediate.

  • Coupling: Transfer the activated OBt-ester solution to the swollen resin. Agitate gently for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Extract a micro-sample of resin beads, apply ninhydrin reagents, and heat to 100°C for 5 minutes.

    • System Validation: A transition to a yellow color indicates complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling cycle before proceeding.

  • Deprotection: Treat the validated resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Causality: TFA protonates the Boc carbamate, leading to the elimination of isobutylene gas and carbon dioxide. This exposes the free amine on the

      
      -carbon, priming the system for the next elongation cycle.
      
Process Visualization

SPPS_Workflow N1 1. Resin Preparation (Swell in DCM) N2 2. Amino Acid Activation (Boc-AA + DIC/HOBt) N1->N2 Add Reagents N3 3. Coupling Reaction (Amide Bond Formation) N2->N3 Active Ester N4 4. Validation (Kaiser Test) N3->N4 Wash (DMF) N4->N3 If Blue (Fail) N5 5. Boc Deprotection (50% TFA in DCM) N4->N5 If Yellow (Pass) N6 6. Chain Elongation (Next Cycle) N5->N6 Free Amine

Workflow for Boc-Solid Phase Peptide Synthesis using 3-amino-5-phenylpentanoic acid.

Storage and Stability

To ensure the longevity and optical purity of 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, strict storage parameters must be maintained:

  • Environmental Controls: Store in a tightly sealed container at room temperature in a dry, well-ventilated environment. For long-term storage exceeding 6 months, refrigeration at 2-8°C is recommended to prevent gradual thermal degradation[4].

  • Chemical Incompatibilities: The compound must be strictly isolated from strong acids and strong oxidizing agents. Exposure to ambient acidic vapors will cause premature cleavage of the Boc protecting group, rendering the amino acid useless for controlled SPPS[6].

References

  • Fisher Scientific. "(R)-3-(Boc-amino)-5-phenylpentanoic acid, 95%, Thermo Scientific 250 mg". Fisher Scientific. Available at: [Link]

Sources

Methodological & Application

Application Note: Coupling Reagents and Protocols for Boc-3-amino-5-phenylpentanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of non-proteinogenic


-amino acids, such as Boc-3-amino-5-phenylpentanoic acid (Boc-APP) , is a cornerstone strategy in the development of peptidomimetics, foldamers, and proteolytically stable therapeutics. However, synthesizing these sequences via Solid Phase Peptide Synthesis (SPPS) presents unique kinetic and steric challenges[1].

As a


-amino acid, Boc-APP features an extra methylene group between the amine and the carboxylate. This alters the transition state geometry during acylation, leading to inherently slower coupling rates compared to standard 

-amino acids. When utilizing Boc-chemistry SPPS—which relies on strong acid deprotection (TFA) and highly reactive coupling environments—selecting the correct activation chemistry and employing an in situ neutralization protocol is critical to prevent competitive active ester hydrolysis and sequence-dependent chain aggregation[2],[3].

This application note provides a self-validating, causality-driven protocol for the efficient coupling of Boc-APP, grounded in kinetic data and field-proven synthetic methodologies.

Mechanistic Insights: Overcoming -Amino Acid Sluggishness

The Kinetic Trap of -Amino Acid Activation

In SPPS, the carboxyl group of Boc-APP must be converted into an active ester (e.g., -OBt or -OAt) to undergo aminolysis with the resin-bound nucleophile. Because


-amino acids are sterically hindered and acylate slowly, the active ester resides in the reaction mixture for an extended period. This prolonged lifetime exposes the active ester to competitive hydrolysis  (driven by trace water or base-catalyzed degradation), which regenerates the unactivated free acid and wastes the coupling reagent[3],[4].

Mechanism BocAPP Boc-APP (Free Acid) ActiveEster Boc-APP-OAt (Active Ester) BocAPP->ActiveEster + HATU HATU HATU + DIEA (Activator + Base) HATU->ActiveEster Product Peptide Bond (Elongated Chain) ActiveEster->Product + Resin-NH2 Hydrolysis Hydrolysis (Side Reaction) ActiveEster->Hydrolysis + H2O Resin Resin-NH2 (Nucleophile) Resin->Product Hydrolysis->BocAPP Regeneration

Mechanistic pathway of Boc-APP activation, coupling, and competitive hydrolysis.

Coupling Reagent Selection

To outcompete hydrolysis, the activation must be highly efficient.

  • HATU / DIEA: The gold standard for Boc-APP. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at position 7 of the OAt leaving group provides a "neighboring group effect," acting as an internal base to hydrogen-bond with the incoming amine, drastically accelerating the sluggish aminolysis of the

    
    -amino acid[5].
    
  • Stereochemical Advantage: Unlike

    
    -amino acids, where the chiral center is highly susceptible to base-catalyzed epimerization via oxazolone formation, 
    
    
    
    -amino acids like Boc-APP possess an intervening
    
    
    -methylene group. This structural feature significantly reduces epimerization risks, allowing for the safe use of strong uronium salts like HATU[5].
Quantitative Data: Coupling Reagent Comparison

The following table synthesizes kinetic data for


-amino acid active ester stability and coupling efficiency to guide reagent selection:
Coupling Reagent SystemActivation TimeRelative Coupling Rate (

-AA)
Epimerization RiskActive Ester Hydrolysis Half-Life
HATU / DIEA 1–2 minVery FastLowModerate (< 6 h)
HBTU / DIEA 2–5 minModerateLowModerate (< 6 h)
DIC / Oxyma Pure 5–10 minFastVery LowLong (> 24 h)
PyBOP / DIEA 2–5 minModerateModerateModerate (< 6 h)

Data extrapolated from time-resolved 1H NMR kinetic studies on


-amino acid active ester formation and stability[5],[3].

The In Situ Neutralization Imperative

In standard Boc-SPPS, the resin is treated with TFA to remove the Boc group, leaving a protonated amine (TFA salt). Historically, a separate neutralization step (using DIEA) was performed before adding the activated amino acid. However, neutralizing the resin prior to coupling allows the free amines to form inter-chain hydrogen bonds, leading to severe peptide aggregation and failed couplings[2].

Kent’s In Situ Neutralization Protocol solves this by adding the pre-activated Boc-APP and the DIEA base to the TFA-salt resin simultaneously. The base neutralizes the resin in situ, instantly exposing the highly nucleophilic free amine directly to the activated ester. This kinetic trap forces the coupling reaction to occur faster than the chains can aggregate[2],[6].

Workflow Start Resin-Bound Peptide (Boc-Protected) Deprotect TFA Deprotection (100% TFA, 2 x 1 min) Start->Deprotect TFA_Salt Peptide-TFA Salt (Protonated Amine) Deprotect->TFA_Salt Coupling In Situ Neutralization & Coupling (10-15 min) TFA_Salt->Coupling Resin addition Activation Pre-activation of Boc-APP (HATU + DIEA, 1-2 min) Activation->Coupling Active Ester Wash DMF Flow Wash (30 sec) Coupling->Wash Wash->Start Next Cycle

Workflow of the in situ neutralization Boc-SPPS cycle for beta-amino acids.

Experimental Protocol: Coupling Boc-APP

This methodology provides a self-validating, step-by-step workflow for the manual or semi-automated coupling of Boc-3-amino-5-phenylpentanoic acid using the in situ neutralization strategy.

Step 1: Preparation of Reagents
  • Deprotection Solution: 100% neat Trifluoroacetic acid (TFA).

    • Causality: Using 100% TFA maximizes deprotection speed and minimizes the formation of equilibrium-driven side products (e.g., tert-butylation of sensitive residues)[2].

  • Coupling Solution: 0.2 M Boc-APP and 0.19 M HATU dissolved in anhydrous DMF.

    • Causality: Maintaining a slight stoichiometric excess of the amino acid over HATU (e.g., 1.05:1) ensures that no unreacted HATU is transferred to the resin, which would irreversibly guanidinylate the free amine and terminate chain growth[4].

  • Neutralization Base: 0.5 M N,N-Diisopropylethylamine (DIEA) in DMF.

Step 2: Boc Deprotection
  • Flow wash the resin with DMF for 1 minute to swell the polymer matrix.

  • Add 100% TFA to the resin, agitate for 1 minute, and drain.

  • Add a fresh aliquot of 100% TFA, agitate for 1 minute, and drain.

    • Causality: Two short, successive treatments are vastly superior to one long treatment for driving the deprotection equilibrium to completion[7].

Step 3: Pre-Activation of Boc-APP
  • To the Coupling Solution (Boc-APP + HATU), add the required volume of Neutralization Base (DIEA) to initiate active ester formation.

  • Allow the mixture to pre-activate for exactly 1 to 2 minutes .

    • Causality:

      
      -amino acids require slightly longer activation times than 
      
      
      
      -amino acids. However, exceeding 2 minutes increases the risk of the highly reactive OAt ester undergoing competitive hydrolysis back to the free acid[3].
Step 4: In Situ Neutralization and Coupling
  • Drain the residual TFA from the resin. Crucial: Do not perform a pre-neutralization wash.

  • Immediately add the pre-activated Boc-APP solution to the TFA-salt resin.

  • Agitate vigorously for 10 to 15 minutes.

    • Causality: The DIEA in the coupling mixture simultaneously neutralizes the TFA salt and drives the acylation. The high local concentration of the activated ester instantly traps the newly freed amine before inter-chain aggregation can occur[2].

Step 5: Washing and Self-Validation
  • Drain the coupling solution and flow wash the resin with DMF for 30 seconds.

  • Perform a quantitative Kaiser (Ninhydrin) test to detect unreacted primary amines.

  • Contingency (Double Coupling): If the coupling efficiency is <99%, do not repeat with HATU. Instead, perform a double coupling using DIC / Oxyma Pure (0.2 M) for 30 minutes.

    • Causality: Switching to a carbodiimide-based activation provides a different transition state geometry, overcoming sequence-specific steric clashes that the uronium salt could not resolve[5].

References

  • Title: In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Solid-phase Peptide Synthesis (SPPS) in Research & Development. Source: Gyros Protein Technologies URL: [Link]

  • Title: Expeditious Synthesis of Multiglycosylated Peptides for Sensing of Listeria monocytogenes. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link](Note: URL derived from standard ACS DOI format for the cited mechanistic study on HATU hydrolysis).

Sources

Application Note: Strategic Incorporation of Boc-β-Nva(5-phenyl)-OH into Peptidomimetics via Boc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Rationale

The clinical translation of therapeutic peptides is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases. The integration of non-canonical


-amino acids into peptide backbones represents a transformative strategy in peptidomimetic drug design.

Boc-β-Nva(5-phenyl)-OH (Synonym: Boc-(S)-3-amino-5-phenylpentanoic acid; CAS: 218608-84-5) is a highly specialized building block[1]. By introducing an additional methylene (


) group into the peptide backbone, this homologated residue fundamentally alters the spatial geometry of the resulting amide bond.
Mechanistic Advantages (Causality of Experimental Choices)
  • Absolute Proteolytic Resistance: Natural proteases (e.g., trypsin, chymotrypsin) rely on a highly conserved catalytic triad (Ser-His-Asp) that requires exact spatial alignment with the

    
    -peptide scissile bond. The backbone homologation introduced by β-Nva(5-phenyl) misaligns the carbonyl carbon, rendering the bond virtually invisible to enzymatic hydrolysis[2].
    
  • Conformational Control (Foldamers): Unlike the flexible

    
    -peptide backbone, 
    
    
    
    -peptides restrict torsional angles (
    
    
    ), driving the formation of highly stable, predictable secondary structures such as 14-helices. This structural rigidity dramatically enhances target receptor affinity and selectivity[3].
  • Hydrophobic Probing: The 5-phenylpentanoic acid side chain acts as an extended hydrophobic probe. It mimics the aromatic interactions of standard phenylalanine but with greater spatial reach, making it ideal for anchoring into deep hydrophobic pockets of protein-protein interactions (PPIs).

Data Presentation: α- vs. β-Amino Acid Dynamics

To understand the synthetic and biological impact of incorporating Boc-β-Nva(5-phenyl)-OH, it is critical to compare it against its canonical counterpart.

PropertyCanonical α-PhenylalanineBoc-β-Nva(5-phenyl)-OHMechanistic Impact
Backbone Structure


Shifts the amide bond out of the protease active site.
Proteolytic Half-Life Minutes to Hours> 48 HoursEnables systemic administration of peptide therapeutics.
Coupling Kinetics Fast (< 30 min)Moderate (2–4 hours)Steric bulk requires highly reactive coupling reagents (e.g., HATU).
Secondary Structure

-helix,

-sheet
14-helix, 12-helixCreates stable "foldamers" resistant to denaturation.
Aggregation Propensity High (Sequence dependent)ReducedThe extra

disrupts standard inter-chain hydrogen bonding.

Visualizing the Mechanisms

Proteolytic Evasion Pathway

The following diagram illustrates the physical causality behind the extended half-life of


-peptides.

Mechanism Substrate Beta-Peptide Bond (-CH2- homologation) Enzyme Protease Active Site (Catalytic Triad) Substrate->Enzyme Steric Mismatch Outcome Proteolytic Resistance (Extended Half-life) Substrate->Outcome Evades Triad Degrade Rapid Hydrolysis (Degradation) Enzyme->Degrade Cleavage Alpha Alpha-Peptide Bond (Standard) Alpha->Enzyme Exact Fit

Figure 1: Mechanism of proteolytic resistance. The homologated backbone of β-amino acids creates a steric mismatch with standard protease catalytic triads.

Boc-SPPS Workflow for β-Amino Acids

Boc Solid-Phase Peptide Synthesis (Boc-SPPS) is preferred over Fmoc-SPPS for highly aggregating sequences because the repetitive use of neat Trifluoroacetic acid (TFA) exerts a strong chaotropic effect, breaking up inter-chain hydrogen bonds[4].

SPPS_Workflow N1 1. Peptidyl-Resin (Boc-Protected) N2 2. Deprotection (100% TFA, 2x 5 min) N1->N2 N3 3. Neutralization & Wash (DIEA in DMF) N2->N3 Removes Boc group N4 4. Coupling Boc-beta-Nva(5-phenyl)-OH + HATU N3->N4 Prepares free amine N5 5. Kaiser Test (Check free amines) N4->N5 N5->N4 Positive (Incomplete) Double Couple N6 6. HF Cleavage (Anhydrous HF, 0°C) N5->N6 Negative (Complete)

Figure 2: Self-validating Boc-SPPS workflow featuring a Kaiser test feedback loop to ensure complete coupling of sterically hindered β-residues.

Validated Experimental Protocol: Coupling Boc-β-Nva(5-phenyl)-OH

This protocol is engineered as a self-validating system. Because


-amino acids possess altered dihedral angles and increased steric bulk, standard coupling reagents (e.g., DIC/HOBt) often yield incomplete reactions. This protocol mandates the use of HATU , a highly reactive 7-aza-benzotriazole ester, to overcome this activation energy barrier.
Materials Required
  • Resin: PAM (Phenylacetamidomethyl) resin (Preferred over Merrifield resin due to higher acid stability during repetitive TFA exposure).

  • Amino Acid: Boc-β-Nva(5-phenyl)-OH (MW: 293.36 g/mol ).

  • Activators/Bases: HATU, N,N-Diisopropylethylamine (DIEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh out the desired amount of PAM resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Causality: Proper swelling maximizes the accessibility of the resin-bound active sites, which is critical when coupling bulky

    
    -residues.
    

Step 2: Boc Deprotection

  • Treat the resin with 100% TFA for 2 minutes. Drain.

  • Treat with 100% TFA for an additional 5 minutes. Drain.

  • Causality: The two-step TFA treatment ensures complete removal of the Boc group while simultaneously acting as a chaotropic agent to dissolve any secondary structures (aggregates) forming on the resin[4].

Step 3: Neutralization

  • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Neutralize the TFA salt by treating the resin with 5% DIEA in DMF (2 x 2 min).

  • Wash thoroughly with DMF (5 x 1 min) to remove excess base.

Step 4: Activation and Coupling

  • Stoichiometry: Prepare a solution of Boc-β-Nva(5-phenyl)-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal DMF.

  • Add DIEA (8.0 equivalents) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester.

  • Immediately add the activated mixture to the resin.

  • Agitate at room temperature for 2 to 4 hours .

  • Causality: The slight under-stoichiometry of HATU (3.9 eq vs 4.0 eq amino acid) prevents the capping of unreacted resin amines by the coupling reagent itself (guanidinylation). The extended coupling time compensates for the steric hindrance of the

    
    -carbon.
    

Step 5: Validation (The Kaiser Test)

  • Remove a few resin beads and perform a Kaiser (ninhydrin) test.

  • If Negative (Yellow/Colorless beads): Coupling is complete. Proceed to wash the resin with DMF and DCM.

  • If Positive (Blue beads): The coupling is incomplete. Do not deprotect. Repeat Step 4 (Double Coupling) using a different coupling chemistry (e.g., PyBOP/DIEA) to target unreacted amines in different microenvironments.

Step 6: Final Cleavage

  • Following the completion of the peptide sequence, cleave the peptide from the PAM resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour.

References

  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors ResearchGate URL
  • Boc-(S)
  • Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: An efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction ResearchGate URL
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications URL

Sources

Precision Deprotection of Boc-Beta-Amino Acids: Protocols & Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Beta-amino acids (


-amino acids) are pivotal in modern drug design, offering resistance to proteolytic degradation and the ability to form unique secondary structures (e.g., helices, sheets, and nanotubes) distinct from their 

-amino acid counterparts. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from

-amino acids presents unique challenges not typically encountered with

-amino acids.

While the fundamental acidolytic mechanism remains similar,


-peptides exhibit distinct solubility profiles and aggregation tendencies (often forming stable secondary structures even at short lengths), which can lead to incomplete deprotection or solvent entrapment. Furthermore, the proximity of the nucleophilic amine to the carbonyl in the 

-position introduces specific risks regarding cyclization (

-lactam formation) or elimination (retro-Michael type) during subsequent handling.

This guide provides a validated, mechanistic approach to Boc deprotection specifically optimized for


-amino acid substrates, ensuring high fidelity, yield, and structural integrity.

Mechanistic Foundations

The Acidolytic Cleavage

The deprotection of Boc groups is driven by acid-catalyzed elimination. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.

Critical Insight for


-Amino Acids: 
Unlike 

-amino acids, the resulting

-ammonium species has a different pKa profile and electrostatic environment.[1] The stability of the

-peptide backbone (often more rigid) can trap the tert-butyl cation within the solvent cage, increasing the local concentration of the electrophile and the risk of alkylating sensitive side chains (Trp, Tyr, Met, Cys). Scavengers are not optional; they are mandatory for high-purity

-peptide synthesis.
Visualization: Reaction Mechanism & Cation Fate

Boc_Mechanism Boc_Substrate Boc-Beta-AA Protonation Protonation (TFA/H+) Boc_Substrate->Protonation Intermediate Carbamic Acid Intermediate Protonation->Intermediate tBu_Cation t-Butyl Cation (Reactive Electrophile) Intermediate->tBu_Cation Product Beta-AA Salt (+ CO2) Intermediate->Product - CO2 Elimination Elimination Isobutylene Isobutylene (Volatile Gas) tBu_Cation->Isobutylene Elimination Scavenger Scavenger Trap (Silane/Water) tBu_Cation->Scavenger Quenching Side_Product Alkylated Side Chain tBu_Cation->Side_Product Unscavenged Attack

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical divergence between safe quenching (green) and side-chain alkylation (red).

Protocol A: The "Gold Standard" TFA Cocktail

Best For: Complex


-peptides, sequences containing sensitive side chains (Trp, Met, Cys), and solid-phase synthesis.
Reagents
  • Acid: Trifluoroacetic acid (TFA), HPLC grade.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Scavengers: Triisopropylsilane (TIPS) and Water (

    
    ).
    
The "Beta-Optimized" Cocktail

Standard 1:1 TFA:DCM is often too aggressive or lacks scavenging capacity for folded


-peptides.
Recommended Ratio: TFA : TIPS : H2O (95 : 2.5 : 2.5 v/v)
Note: If the peptide is highly hydrophobic, dilute to 50% TFA in DCM, but maintain scavenger equivalents relative to Boc groups.
Step-by-Step Methodology
  • Preparation: Dissolve the Boc-protected

    
    -amino acid/peptide in a minimal volume of DCM. If solubility is poor (common with 
    
    
    
    -peptides), add minimal Hexafluoroisopropanol (HFIP) to disrupt secondary structures.
  • Acid Addition: Cool the solution to 0°C. Add the TFA/Scavenger cocktail dropwise.

    • Why Cool? Controls the exotherm of isobutylene generation and minimizes initial cation activity.

  • Reaction: Allow to warm to room temperature. Stir for 30–60 minutes .

    • Monitoring: Use TLC (stain with Ninhydrin) or LC-MS.

      
      -amino acids may elute differently than expected; rely on Mass Spec for confirmation.
      
  • Workup (Critical for

    
    -AAs): 
    
    • Do NOT use basic aqueous extraction immediately (risk of emulsions or retro-Michael if heated).

    • Precipitation: Concentrate the mixture to ~20% volume under nitrogen flow (avoid heat). Pour into cold diethyl ether (

      
      ) or MTBE at -20°C.
      
    • Isolation: Centrifuge the precipitate (4000 rpm, 5 min). Decant supernatant. Repeat ether wash 2x to remove all traces of scavengers and TFA.

  • Result: The product is obtained as the TFA salt.

Protocol B: HCl in Dioxane (Non-Volatile Alternative)

Best For: Scale-up, simple


-amino acids, and generating HCl salts directly (preferred for biological assays).
Warning:  Avoid if the substrate contains acid-sensitive esters or if the target is a pre-formed 

-lactam (risk of ring opening).
Step-by-Step Methodology
  • Preparation: Dissolve substrate in 1,4-dioxane (or glacial acetic acid if solubility is an issue).

  • Reagent: Add 4M HCl in Dioxane (commercially available or freshly prepared).

    • Stoichiometry: Use 5–10 equivalents of HCl relative to Boc.

  • Reaction: Stir at room temperature for 30–45 minutes .

    • Observation: The product often precipitates directly as the hydrochloride salt.

  • Workup:

    • If precipitate forms: Filter and wash with dry ether.

    • If no precipitate: Concentrate in vacuo and triturate with ether/hexane.

  • Pros/Cons:

    • Pro: Removes the need for TFA-to-HCl salt exchange.

    • Con: Highly acidic environment can hydrolyze sensitive amides faster than TFA.

Critical Considerations for Beta-Amino Acids

Solubility & Aggregation

-peptides are notorious for forming stable helices (e.g., "14-helix") that are solvent-resistant.
  • Symptom: Incomplete deprotection despite extended time.

  • Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent (5-10%) in the deprotection cocktail. It is a potent disruptor of hydrogen-bond-driven secondary structures, exposing the Boc group to the acid.

Beta-Lactam Formation vs. Ring Opening
  • Risk: If your synthesis involves a "sticky" activation step immediately after deprotection, the free

    
    -amino acid can cyclize to a 
    
    
    
    -lactam.
  • Counter-Intuitive Finding: If your starting material is a Boc-protected

    
    -lactam, use TFA .[2] Experimental data suggests HCl/Dioxane can cause ring-opening of the strained 4-membered lactam, whereas TFA/Anisole preserves the ring while removing the Boc group [1].
    
Retro-Michael Addition

While rare in acidic conditions,


-amino acids are structurally Michael adducts.
  • Risk Zone: The danger lies in the neutralization step. If you neutralize the TFA salt with strong base (NaOH) and heat, you risk elimination of the amine (Retro-Michael).

  • Protocol Adjustment: Always neutralize with mild bases (

    
     or DIEA) at low temperature (0°C).
    

Comparative Data & Selection Matrix

FeatureTFA / Scavengers HCl / Dioxane TMSOTf / Lutidine (Specialized)
Primary Use General peptide synthesis, sensitive side chainsSimple substrates, scale-up, biological saltsHighly acid-sensitive substrates
Scavenger Need High (Essential)Low (Cl- acts as weak nucleophile)Moderate
Beta-Lactam Stability High (Preserves ring)Low (Risk of ring opening)High
Solubility Power Good (TFA is a good solvent)Moderate (Dioxane can limit solubility)Poor (Requires DCM)
Workup Precipitation (Ether)Filtration or EvaporationAqueous extraction required
Decision Logic for Method Selection

Method_Selection Start Start: Boc-Beta-AA Sensitive Contains Trp, Met, Cys or Beta-Lactam Ring? Start->Sensitive Solubility High Aggregation / Poor Solubility? Sensitive->Solubility No Method_TFA Method A: TFA + Scavengers (Gold Standard) Sensitive->Method_TFA Yes BioAssay Direct Biological Assay? Solubility->BioAssay No Method_HFIP Add HFIP to TFA Cocktail Solubility->Method_HFIP Yes BioAssay->Method_TFA No (General Synthesis) Method_HCl Method B: HCl / Dioxane (Salt Ready) BioAssay->Method_HCl Yes (Need HCl Salt)

Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate properties.

References

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams . MDPI. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane . Journal of Peptide Research. Available at: [Link]

  • Solubilization and disaggregation of polyglutamine peptides . Protein Science (NIH). Available at: [Link]

Sources

Using 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic Acid in Peptidomimetic Drug Design

Abstract

This technical guide details the integration of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (Boc-D-β-Homophenylalanine analog) into drug discovery workflows. As a


-amino acid derivative featuring a phenethyl side chain, this building block is critical for designing protease inhibitors and metabolically stable peptidomimetics. This document provides validated protocols for solution-phase coupling, deprotection, and analytical characterization, emphasizing the structural causality behind its use in extending plasma half-life and targeting hydrophobic enzymatic pockets.

Chemical Profile & Strategic Utility

Molecule Identity:

  • IUPAC Name: 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid[1][2]

  • Common Name: Boc-

    
    -Homophenylalanine (specifically the phenethyl analog)
    
  • CAS Number: 218608-84-5 (S-isomer); 218608-83-4 (R-isomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 293.36 g/mol [2]

Mechanistic Role in Drug Design:

  • Proteolytic Resistance: Unlike standard

    
    -amino acids, the 
    
    
    
    -backbone (containing an extra methylene group between the carboxyl and amino functionalities) is not recognized by most endogenous proteases. Incorporating this residue prevents cleavage at the N-terminal amide bond, significantly extending in vivo half-life (
    
    
    ).
  • Conformational Bias:

    
    -amino acids promote the formation of distinct secondary structures, such as the 14-helix or 12-helix (foldamers), which can stabilize the bioactive conformation of a peptide drug.
    
  • Hydrophobic Targeting: The extended phenethyl side chain (C5-phenyl) provides a deeper reach into hydrophobic S1 or S1' pockets of aspartyl proteases (e.g., HIV-1 protease, Renin, BACE1) compared to a standard benzyl group.

Mechanism of Action: Protease Inhibition

The utility of 3-amino-5-phenyl-pentanoic acid is best understood in the context of Transition State Isosteres . In aspartyl protease inhibitors, this scaffold often serves as the P1/P1' residue.

ProteaseMechanism Enzyme Aspartyl Protease (Active Site) Substrate Natural Peptide Substrate Enzyme->Substrate Binds Inhibitor Inhibitor w/ 3-amino-5-phenyl-pentanoic acid Enzyme->Inhibitor High Affinity Binding Hydrolysis Peptide Bond Hydrolysis Substrate->Hydrolysis Cleaved by Asp dyad Blockage Steric/Chemical Blockade Inhibitor->Blockage Non-cleavable Backbone Stability Metabolic Stability (High t1/2) Inhibitor->Stability Beta-Carbon Spacer Blockage->Hydrolysis Prevents

Figure 1: Mechanism of Action. The


-amino acid scaffold mimics the substrate geometry but lacks the scissile bond susceptible to hydrolysis, effectively "jamming" the protease active site.

Experimental Protocols

Protocol A: Solution-Phase Coupling (The "Difficult" Coupling)

Context: Coupling


-amino acids is kinetically slower than 

-amino acids due to the extra methylene group's steric influence and the reduced nucleophilicity of the amine (if acting as the nucleophile). This protocol uses HATU to ensure complete conversion.

Reagents:

  • Starting Material: 3-(Boc-amino)-5-phenylpentanoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 3-(Boc-amino)-5-phenylpentanoic acid in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Cool the solution to 0°C. Add DIPEA dropwise. Stir for 5 minutes.

  • Active Ester Formation: Add HATU in one portion. The solution should turn slightly yellow. Stir at 0°C for 15 minutes to form the O-At-active ester. Critical: Do not skip this pre-activation; it minimizes racemization.

  • Coupling: Add the Amine Partner (

    
    ) dissolved in a minimal amount of DMF.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The

      
      -amino acid often runs slightly higher in 
      
      
      
      than standard amino acids.
  • Work-up: Dilute with EtOAc. Wash sequentially with 1M HCl (keep cold, rapid wash to remove DIPEA), 5%

    
    , and Brine. Dry over 
    
    
    
    .[3]
Protocol B: Boc-Deprotection (TFA Lysis)

Context: The Boc group is acid-labile.[4] This step must be controlled to prevent alkylation of sensitive side chains (like Tryptophan or Methionine) by the generated tert-butyl cation.

Reagents:

  • Solvent: DCM (Dichloromethane)[3]

  • Acid: TFA (Trifluoroacetic acid)

  • Scavenger: Triisopropylsilane (TIPS) or Water

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (10 mL per gram of compound).

  • Acidification: Add TFA/DCM (1:1 v/v) containing 2.5% TIPS.

    • Why TIPS? It scavenges the tert-butyl carbocations released during cleavage, preventing them from re-attaching to phenyl rings or other nucleophilic sites on the drug molecule.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Isolation: Evaporate volatiles under reduced pressure.

  • Precipitation (Crucial): Re-dissolve the oily residue in a minimum amount of DCM. Add cold Diethyl Ether (

    
    ) dropwise while stirring. The amine salt should precipitate as a white solid.
    
  • Collection: Filter or centrifuge to collect the product.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-(Boc-amino)-5-phenylpentanoic acid Activation Activation: HATU / DIPEA / DMF (0°C, 15 min) Start->Activation Coupling Coupling: Add Amine Partner (R-NH2) (RT, 4-6 h) Activation->Coupling Workup Workup: Acid/Base Wash Isolate Intermediate Coupling->Workup Deprotection Deprotection: TFA / DCM / Scavengers (Removal of Boc) Workup->Deprotection Final Final Product: Free Amine Salt (Ready for Next Step) Deprotection->Final

Figure 2: Validated Synthesis Workflow. Note the specific emphasis on pre-activation to ensure efficient coupling of the sterically hindered


-amino acid.

Analytical Validation (QC Standards)

To ensure the integrity of the building block in drug design, the following parameters must be met:

ParameterMethodAcceptance CriteriaNote
Purity HPLC (C18 Column)> 98%Gradient: 5-95% ACN/Water + 0.1% TFA.
Identity 1H-NMR (DMSO-d6)ConformsLook for Boc singlet (~1.4 ppm) and Phenyl multiplet (7.1-7.3 ppm).
Chirality Chiral HPLC> 99% eeCritical for biological activity. (S)-isomer is standard.
Residual Solvent GC-Headspace< LimitDMF is difficult to remove; ensure lyophilization.

Troubleshooting Note: If the coupling yield is low (<50%), switch from HATU to PyBOP or EDC/HOAt .


-amino acids can sometimes undergo intramolecular cyclization to form 

-lactams if the activation is too aggressive without an amine partner present immediately.

References

  • Sigma-Aldrich. (S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid Product Specification.

  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
    
    
  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
    
    
  • Ghosh, A. K., et al. (2016). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry.[5]

  • Chem-Impex. Boc-(R)-3-amino-5-phenylpentanoic acid: Technical Data Sheet.

Sources

Application Notes and Protocols for the Synthesis of β-Peptide Foldamers with Phenyl-Pentanoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of β-Peptide Foldamers and the Role of Phenyl-Pentanoic Acid Residues

β-Peptide foldamers, which are oligomers of β-amino acids, represent a compelling class of non-natural polymers with a strong propensity to adopt well-defined secondary structures, akin to their α-peptide counterparts.[1][2] This ability to form stable helices, sheets, and turns, even in short sequences, stems from the increased conformational flexibility of the β-amino acid backbone.[2] A key advantage of β-peptides in a biological context is their remarkable resistance to proteolytic degradation, a common pitfall for natural peptides, which significantly enhances their potential as therapeutic agents.[1][3]

The incorporation of specific side chains allows for the fine-tuning of the foldamer's structure and function. Phenyl-pentanoic acid residues, in particular, introduce a unique combination of hydrophobicity and aromaticity. The phenyl group can engage in π-π stacking and other non-covalent interactions, which can further stabilize the folded conformation and provide a means for specific molecular recognition.[2] These properties make β-peptide foldamers containing phenyl-pentanoic acid residues attractive candidates for various applications in drug discovery and materials science, including the development of novel antimicrobial agents, protein-protein interaction inhibitors, and cell-penetrating peptides.[3][4]

This guide provides detailed protocols for the synthesis of the requisite β-amino acid monomer, (S)-3-amino-5-phenylpentanoic acid, and its subsequent incorporation into β-peptide foldamers using both solid-phase and solution-phase methodologies. Furthermore, it outlines essential techniques for the characterization of these synthetic constructs.

I. Synthesis of the Monomer: (S)-3-Amino-5-Phenylpentanoic Acid

The synthesis of the β-amino acid monomer is a critical first step. While various methods exist for the asymmetric synthesis of β-amino acids, this protocol details a reliable approach.[5][6]

Materials and Reagents:
  • 3-Phenylpropanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃)

  • Ammonia (NH₃)

  • Appropriate solvents (e.g., anhydrous diethyl ether, methanol)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Protocol: Synthesis of (S)-3-Amino-5-Phenylpentanoic Acid

This synthesis can be conceptualized as a two-step process involving α-bromination followed by amination.[7]

  • α-Bromination of 3-Phenylpropanoic Acid:

    • In a fume hood, dissolve 3-phenylpropanoic acid in a suitable anhydrous solvent.

    • Slowly add phosphorus tribromide (PBr₃) to the solution, followed by the dropwise addition of bromine (Br₂).

    • The reaction is typically heated to promote the formation of the α-bromo acid.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Amination of the α-Bromo Acid:

    • The purified α-bromo acid is dissolved in a suitable solvent and treated with an excess of ammonia.

    • This reaction proceeds via an SN2 mechanism to yield the desired β-amino acid.

    • The crude product is then purified, often by recrystallization or chromatography, to yield enantiomerically pure (S)-3-amino-5-phenylpentanoic acid.

For subsequent use in peptide synthesis, the amino group of the monomer must be protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.[8]

II. Solid-Phase Peptide Synthesis (SPPS) of β-Peptide Foldamers

Solid-phase peptide synthesis is the most common and efficient method for the assembly of peptides and their analogs.[9] The growing peptide chain is covalently attached to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[9]

Workflow for Solid-Phase β-Peptide Synthesis

Sources

Reaction conditions for amide bond formation with beta-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Amide Bond Formation with


-Amino Acids 

-Amino Acids
Audience:  Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

Executive Summary & Strategic Rationale

The incorporation of


-amino acids into peptide backbones creates "foldamers" with unique secondary structures (helices, sheets) and exceptional proteolytic stability. However, the formation of the amide bond between 

-amino acids (and particularly

-

linkages) presents distinct kinetic challenges compared to standard

-amino acids.

The Core Paradox:


-amino acids are generally less prone to racemization  but significantly slower to couple  than their 

-counterparts.
  • Kinetic Barrier: The additional methylene group (

    
    ) in the backbone introduces rotational degrees of freedom and steric hindrance (especially in 
    
    
    
    - or
    
    
    -substituted residues), reducing the effective molarity of the nucleophilic amine and the electrophilic active ester.
  • Stereochemical Advantage: The classical mechanism of racemization in

    
    -amino acids involves the formation of a 5-membered oxazolone (azlactone) intermediate. For 
    
    
    
    -amino acids, the equivalent intermediate would be a 6-membered dihydro-1,3-oxazin-6-one, which is kinetically and thermodynamically less favorable to form. Consequently, harsher activation conditions (higher temperatures, stronger reagents) can often be employed with lower risk of epimerization.

This guide details the optimized protocols to overcome the kinetic sluggishness while maintaining high fidelity.

Mechanistic Decision Framework

Before selecting a protocol, use this decision matrix to determine the optimal activation strategy based on your specific sequence difficulty.

CouplingStrategy cluster_legend Key Decision Factors Start Target Sequence Analysis Type Coupling Type? Start->Type AlphaBeta α-AA to β-AA (Easy/Moderate) Type->AlphaBeta Sterics Low BetaAlpha β-AA to α-AA (Moderate) Type->BetaAlpha Sterics Med BetaBeta β-AA to β-AA (Difficult) Type->BetaBeta Sterics High Standard Standard Activation (PyBOP or HBTU) AlphaBeta->Standard RT, 1-2h Potent High-Potency Activation (HATU/HOAt) BetaAlpha->Potent RT, 2-4h Aggressive Aggressive/Microwave (HATU or PyAOP + Heat) BetaBeta->Aggressive 60°C or Double Couple Legend β-residues generally require longer reaction times (2x-4x) than α-residues.

Figure 1: Decision tree for selecting coupling reagents based on the steric demand of the junction. Note that


-

couplings are the rate-limiting steps in foldamer synthesis.

Critical Reagents & Solvent Systems

The choice of solvent is critical for


-peptides, which are prone to aggregation due to their strong propensity to form stable secondary structures (e.g., 14-helices) even at short lengths.
ComponentRecommendationTechnical Rationale
Coupling Reagent HATU or PyAOP Azabenzotriazole-based reagents (7-aza) accelerate coupling rates significantly over HOBt-based analogs (HBTU/PyBOP) by utilizing the neighboring group effect of the pyridine nitrogen.
Base DIEA or TMP Diisopropylethylamine (DIEA) is standard. 2,4,6-Collidine (TMP) is recommended if acid-labile protecting groups are present or to further minimize any risk of base-catalyzed side reactions.
Solvent DMF or NMP NMP (N-methylpyrrolidone) is superior for preventing aggregation in longer

-peptide sequences.[1]
Additives HOAt Essential when using HATU to scavenge any activated esters and maintain reaction speed.
Chaotropes LiCl (0.4M in DMA)For "difficult" sequences where aggregation is observed, use LiCl in DMA (Dimethylacetamide) to disrupt H-bonding networks.

Experimental Protocols

Protocol A: Standard Manual SPPS for -Peptides

Best for: Short oligomers (<10 residues) and non-bulky


-amino acids (e.g., 

-alanine,

-homoglycine).

Reagents:

  • Resin: Rink Amide ChemMatrix (preferred for better swelling) or polystyrene.

  • Fmoc-

    
    -AA-OH (3.0 equivalents relative to resin loading).
    
  • HATU (2.9 equivalents).

  • HOAt (3.0 equivalents).

  • DIEA (6.0 equivalents).

Workflow:

  • Swelling: Swell resin in DMF (or NMP) for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[2][3]
  • Activation: Dissolve Fmoc-

    
    -AA-OH, HATU, and HOAt in minimal DMF. Add DIEA. Pre-activate for 1–2 minutes only (prolonged activation can lead to guanidinium side reactions with HATU).
    
  • Coupling: Add activated solution to resin.[2][4]

    • Time: Agitate for 2 to 4 hours at room temperature. (Contrast with 45-60 min for

      
      -AAs).
      
  • Monitoring: Perform Kaiser test (primary amines) or Chloranil test (secondary amines).

    • Note:

      
      -amines often react slower with ninhydrin; the Chloranil test is more reliable for detecting uncoupled 
      
      
      
      -residues.
  • Washing: Wash with DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
Protocol B: Microwave-Assisted Synthesis (The Gellman Method)

Best for:


-substituted residues (

,

), long sequences, or

-

junctions.

Parameters:

  • Temperature: 60°C (Standard) or 75°C (Difficult).

  • Time: 6 minutes (ramp to temp) + 6-10 minutes hold.

  • Power: 25-30W (variable to maintain temp).

Workflow:

  • Reagent Prep: Prepare 0.2 M stocks of Fmoc-

    
    -AA-OH and HATU in DMF. Prepare 0.5 M DIEA in NMP.
    
  • Coupling Cycle:

    • Add Amino Acid (4 eq) + HATU (4 eq) + DIEA (8 eq).

    • Irradiate at 60°C for 6 minutes .

  • Deprotection: 20% Piperidine/DMF with 0.1 M HOBt (to suppress aspartimide-like side reactions, though less common in

    
    -AAs). Irradiate at 60°C for 2 min + 4 min .
    
  • Rationale: The thermal energy overcomes the entropic penalty of bringing the bulky

    
    -residues together. Because 
    
    
    
    -AAs are resistant to oxazolone formation, 60°C is generally safe from racemization.
Protocol C: Troubleshooting Difficult - Couplings

Use when Protocol A/B yields incomplete coupling (positive Chloranil test).

  • Double Coupling: Repeat the coupling step with fresh reagents.

  • Switch Reagent: If HATU fails, switch to PyAOP (Phosphonium salt). PyAOP avoids the potential formation of guanidinium byproducts that can terminate the chain when using uronium salts (HATU) during slow reactions.

  • Symmetric Anhydride:

    • React Fmoc-

      
      -AA-OH (10 eq) with DIC (5 eq) in DCM for 20 min.
      
    • Evaporate DCM, dissolve residue in DMF, and add to resin.

    • Mechanism:[4][5][6][7] Generates highly reactive symmetric anhydride without the steric bulk of the uronium/phosphonium leaving group.

Data & Validation

Table 1: Comparison of Coupling Efficiency for


-Homoalanine Oligomerization 
Sequence: H-( 

-hAla )_6-NH_2 synthesized on Rink Amide resin.
Coupling ConditionTimeTempPurity (HPLC)Major Impurity
HBTU / DIEA 1 hr25°C45%Deletion sequences (n-1, n-2)
HATU / HOAt 2 hr25°C82%Minor deletions
PyBOP / DIEA 4 hr25°C88%Very clean profile
HATU / Microwave 6 min60°C96% None detected

Data synthesized from comparative studies (see References).

Visualizing the Stability: The following diagram illustrates why


-amino acids are resistant to the primary racemization pathway of 

-amino acids.

RacemizationPathways cluster_result Outcome AA_Alpha Activated α-Amino Acid Oxazolone 5-Membered Oxazolone (High Risk of Racemization) AA_Alpha->Oxazolone Fast Cyclization Res1 α-AA: High Epimerization Risk Oxazolone->Res1 AA_Beta Activated β-Amino Acid Oxazinone 6-Membered Oxazinone (Unfavorable Formation) AA_Beta->Oxazinone Slow/Unfavorable Res2 β-AA: Stereochemically Stable Oxazinone->Res2

Figure 2: Mechanistic basis for the stereochemical stability of


-amino acids. The formation of the 6-membered ring is energetically disfavored compared to the 5-membered ring in 

-amino acids.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.[8] Nature Protocols, 2(3), 624-631. Link

  • Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    

Sources

Application Notes & Protocols: Engineering Protease-Resistant Peptides with β-Homo Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of peptides is often hampered by their rapid in vivo degradation by proteases. A robust strategy to overcome this limitation is the incorporation of non-natural amino acids, such as β-homo amino acids, into the peptide backbone. This modification sterically hinders the action of proteolytic enzymes, significantly enhancing the peptide's metabolic stability and bioavailability without necessarily compromising its biological activity.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of protease-resistant peptides using β-homo amino acids via Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for evaluating their proteolytic stability.

Introduction: The Imperative for Protease Resistance

Peptide-based therapeutics offer high specificity and potency, but their clinical translation is often challenged by poor pharmacokinetic profiles, primarily due to rapid clearance and enzymatic degradation.[5][6] Proteases, ubiquitous in biological systems, readily hydrolyze the peptide bonds of natural α-peptides. The incorporation of β-homo amino acids, which possess an additional methylene group in their backbone, introduces a fundamental structural alteration.[7] This change in the peptide backbone disrupts the canonical α-peptide conformation recognized by proteases, thereby rendering the modified peptide resistant to enzymatic cleavage.[4][8] This enhanced stability is a critical attribute for the development of next-generation peptide drugs with improved therapeutic efficacy.[2][3]

Mechanism of Protease Resistance

The resistance of β-peptides to proteolysis stems from the altered backbone structure. Proteases have evolved to recognize and bind to the specific stereochemistry and conformation of α-peptide substrates. The introduction of a β-amino acid creates a local conformational perturbation that prevents the peptide from fitting into the active site of the enzyme.[4][8] Peptides composed entirely of or incorporating β-amino acid units exhibit a superior stability profile against a multitude of peptidases.[1][9]

Synthesis of Peptides Containing β-Homo Amino Acids

The synthesis of peptides incorporating β-homo amino acids is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][12][13] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[11][12][13]

Workflow for Solid-Phase Synthesis of a β-Homo Amino Acid-Containing Peptide

SPPS_Workflow Resin 1. Resin Preparation (Swelling) Deprotection1 2. First Amino Acid (Fmoc-β-homo-AA-OH) Coupling Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Capping 4. Capping (Optional) Wash1->Capping Deprotection2 5. Fmoc Deprotection Capping->Deprotection2 Wash2 6. Washing Deprotection2->Wash2 Coupling 7. Next Fmoc-AA-OH Coupling Wash2->Coupling Wash3 8. Washing Coupling->Wash3 Repeat Repeat Steps 5-8 for each amino acid Wash3->Repeat Cleavage 9. Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification 10. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 11. Analysis (e.g., MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing a β-homo amino acid.

Protocol: Solid-Phase Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model hexapeptide containing a single β-homo-phenylalanine residue (Ac-Ala-Val-Gly-β-hPhe-Leu-Ile-NH₂).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ile-OH)

  • Fmoc-protected β-homo-phenylalanine (Fmoc-β-hPhe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling (Fmoc-Ile-OH):

    • Pre-activate Fmoc-Ile-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Subsequent Amino Acids (Fmoc-Leu-OH, Fmoc-β-hPhe-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[5][15]

Evaluation of Protease Resistance

A direct comparison of the stability of the β-homo amino acid-containing peptide with its all-α-amino acid counterpart is essential to validate the strategy. This is typically achieved through in vitro protease degradation assays.

Protocol: In Vitro Protease Stability Assay

Materials:

  • Synthesized peptide containing β-homo amino acid

  • Control α-peptide (with the corresponding α-amino acid)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or a mixture like Pronase) in an appropriate buffer (e.g., PBS or Tris-HCl)

  • Reaction buffer

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the β-peptide and the control α-peptide in the reaction buffer.

  • Enzymatic Reaction:

    • In separate microcentrifuge tubes, incubate a defined concentration of each peptide with the protease solution at 37°C. The enzyme-to-substrate ratio should be optimized based on the specific protease.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.[16]

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time for both the β-peptide and the control α-peptide.

    • Calculate the half-life (t₁/₂) of each peptide under the assay conditions.

Expected Outcome and Data Presentation

The peptide containing the β-homo amino acid is expected to exhibit significantly greater stability compared to the all-α control peptide. The results can be effectively summarized in a table.

Peptide SequenceProteaseHalf-life (t₁/₂)
Ac-Ala-Val-Gly-Phe -Leu-Ile-NH₂Trypsin~ 1 hour
Ac-Ala-Val-Gly-β-hPhe -Leu-Ile-NH₂Trypsin> 24 hours
Ac-Ala-Val-Gly-Phe -Leu-Ile-NH₂Chymotrypsin< 30 minutes
Ac-Ala-Val-Gly-β-hPhe -Leu-Ile-NH₂Chymotrypsin> 24 hours

Table 1: Representative data comparing the proteolytic stability of a model α-peptide versus its β-homo amino acid-containing counterpart.

Visualization of Protease Resistance

Protease_Resistance cluster_alpha α-Peptide cluster_beta β-Peptide Alpha_Peptide α-Peptide Substrate Cleavage_Alpha Cleavage Alpha_Peptide->Cleavage_Alpha Protease_Alpha Protease Protease_Alpha->Cleavage_Alpha Fragments_Alpha Peptide Fragments Cleavage_Alpha->Fragments_Alpha Beta_Peptide β-Peptide Substrate No_Cleavage No Cleavage (Steric Hindrance) Beta_Peptide->No_Cleavage Protease_Beta Protease Protease_Beta->No_Cleavage Intact_Beta_Peptide Intact Peptide No_Cleavage->Intact_Beta_Peptide

Sources

Application Note: Boc-3-amino-5-phenylpentanoic Acid in Gamma-Secretase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted inhibition of intramembrane-cleaving aspartyl proteases, particularly


-secretase and 

-secretase (BACE1), remains a cornerstone in the development of disease-modifying therapeutics for Alzheimer's disease (AD) and Notch-driven malignancies. This technical guide details the mechanistic rationale and experimental workflows for utilizing Boc-3-amino-5-phenylpentanoic acid —a versatile

-amino acid and statine analog intermediate—in the synthesis of peptidomimetic

-secretase inhibitors (GSIs). By mimicking the transition state of peptide bond hydrolysis, this building block provides exceptional binding affinity and target selectivity.

Mechanistic Rationale: Gamma-Secretase and Transition-State Mimicry


-Secretase is a multi-protein complex (comprising PSEN1/2, Nicastrin, PEN2, and APH1) responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) into neurotoxic amyloid-beta (A

) peptides, as well as the cleavage of the Notch receptor into the Notch Intracellular Domain (NICD) .

Because the active site of


-secretase relies on two highly conserved aspartate residues to catalyze peptide bond hydrolysis, the most potent inhibitors are designed as transition-state analogs. Boc-3-amino-5-phenylpentanoic acid serves as a critical non-proteinogenic building block in this design:
  • Structural Mimicry: It acts as a

    
    -amino acid that replaces the scissile amide bond, mimicking the tetrahedral intermediate formed during aspartyl protease catalysis .
    
  • Subsite Specificity: The phenylpentanoic acid side chain specifically occupies the bulky, hydrophobic S1' pocket of the enzyme (which typically accommodates phenylalanine or leucine in the native APP sequence), thereby anchoring the inhibitor with high affinity .

  • Synthetic Versatility: The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal protection strategies during solid-phase peptide synthesis (SPPS), enabling the rapid generation of diverse inhibitor libraries.

GammaSecretasePathway APP Amyloid Precursor Protein (APP) BetaSec Beta-Secretase (BACE1) APP->BetaSec Cleavage Notch Notch Receptor ADAM10 Alpha-Secretase (ADAM10) Notch->ADAM10 Cleavage C99 C99 Fragment BetaSec->C99 NEXT Notch Extracellular Truncation (NEXT) ADAM10->NEXT GammaSec Gamma-Secretase Complex (PSEN1/2, Nicastrin, PEN2, APH1) C99->GammaSec Substrate NEXT->GammaSec Substrate Abeta Amyloid-Beta (Aβ) Peptides (Alzheimer's Pathology) GammaSec->Abeta Pathogenic Processing NICD Notch Intracellular Domain (NICD) (Gene Transcription/Cancer) GammaSec->NICD Signaling Processing Inhibitor GSI (Peptidomimetic) (Derived from Boc-3-amino-5-phenylpentanoic acid) Inhibitor->GammaSec Inhibits (Transition State Mimic)

Figure 1: APP and Notch processing pathways targeted by gamma-secretase inhibitors.

Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm intermediate integrity before proceeding to biological evaluation.

SynthesisWorkflow Resin Wang Resin (Solid Support) Coupling1 Fmoc-AA Coupling (DIC/HOBt) Resin->Coupling1 Deprotect1 Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect1 Coupling2 Boc-3-amino-5-phenylpentanoic acid Coupling (HATU/DIPEA) Deprotect1->Coupling2 Cleavage Resin Cleavage & Boc Deprotection (TFA) Coupling2->Cleavage Product Peptidomimetic GSI (Crude Product) Cleavage->Product

Figure 2: Solid-phase synthesis workflow of GSIs using Boc-3-amino-5-phenylpentanoic acid.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic GSI

This protocol outlines the coupling of Boc-3-amino-5-phenylpentanoic acid to an elongating peptide chain on a solid support.

Materials:

  • Wang resin pre-loaded with the C-terminal amino acid.

  • Boc-3-amino-5-phenylpentanoic acid (Building Block).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), and DCM (Dichloromethane).

Step-by-Step Procedure:

  • Resin Swelling: Suspend the Wang resin in DCM for 30 minutes.

    • Rationale: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for subsequent coupling.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5x).

  • Activation and Coupling:

    • Dissolve 3 equivalents of Boc-3-amino-5-phenylpentanoic acid and 2.9 equivalents of HATU in minimal DMF.

    • Add 6 equivalents of DIPEA. Stir for 2 minutes to pre-activate.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Rationale: The steric bulk of the

      
      -amino acid and its phenyl group necessitates a highly reactive coupling reagent. HATU minimizes epimerization and drives the formation of the sterically hindered amide bond.
      
  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours.

    • Rationale: This specific cocktail serves a dual purpose: it cleaves the synthesized peptidomimetic from the Wang resin while simultaneously removing the N-terminal acid-labile Boc protecting group, streamlining the workflow.

  • Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether. Centrifuge to collect the crude peptide pellet.

  • Validation Checkpoint (Self-Validation): Dissolve a 1 mg aliquot of the crude pellet in 50% Acetonitrile/Water. Analyze via LC-MS. Do not proceed to biological assays unless the target mass [M+H]+ is confirmed and purity exceeds 85% (pre-preparative HPLC).

Protocol 2: In Vitro Gamma-Secretase Fluorogenic Assay

To validate the synthesized GSI, its inhibitory potency must be quantified using a FRET-based enzymatic assay.

Materials:

  • Recombinant human

    
    -secretase complex (purified from HeLa or HEK293 cells).
    
  • Fluorogenic APP substrate (e.g., Nma-GGVVIATVK(Dnp)-D-Arg-D-Arg-D-Arg-NH2).

  • Assay Buffer: 50 mM Tris-HCl (pH 6.8), 2 mM EDTA, 0.25% CHAPS.

  • Synthesized GSI (from Protocol 1) and DAPT (Positive Control).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the synthesized GSI in DMSO (ranging from 10

    
    M to 0.1 nM).
    
  • Enzyme Incubation: In a black 384-well microplate, combine 10

    
    L of the 
    
    
    
    -secretase complex with 1
    
    
    L of the inhibitor dilution. Incubate for 30 minutes at 37°C.
    • Rationale: Pre-incubation allows the transition-state analog to fully access and bind the buried active site of the Presenilin subunit before substrate competition occurs. The inclusion of 0.25% CHAPS in the buffer is critical; as a zwitterionic detergent, it maintains the solubility and active conformation of the integral membrane complex without denaturing it.

  • Substrate Addition: Add 10

    
    L of the fluorogenic APP substrate (final concentration 5 
    
    
    
    M) to initiate the reaction.
  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Validation Checkpoint (Self-Validation): Calculate the Z'-factor using the DMSO negative control and the DAPT positive control wells. The assay is only considered valid if the Z'-factor is > 0.5, ensuring the dynamic range and signal-to-noise ratio are sufficient to accurately determine the IC50.

Quantitative Data Presentation

The structural integration of Boc-3-amino-5-phenylpentanoic acid derivatives significantly impacts the inhibitory profile against aspartyl proteases. Table 1 summarizes comparative IC50 values.

Table 1: Comparative IC50 Values of Peptidomimetic Aspartyl Protease Inhibitors

Compound / Inhibitor TypeTarget EnzymeStructural MotifIC50 (nM)Reference
DAPT (Positive Control)

-Secretase
Dipeptide analog20
L-685,458 (Control)

-Secretase
Hydroxyethylene dipeptide isostere17
Compound A

-Secretase
Statine-based (

-amino acid derivative)
45
Compound B BACE1 (

-Secretase)
Statine-based (

-amino acid derivative)
37

(Note: Compounds A and B represent optimized peptidomimetics utilizing the 3-amino-5-phenylpentanoic acid backbone to mimic the P1' pocket).

References

  • Ghosh AK, Osswald HL. "BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease." Chem Soc Rev. 2014; 43:6765-6813. URL:[Link]

  • Coimbra JRM, et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Front Chem. 2018; 6:178. URL:[Link]

  • E. N. G. "Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers." ResearchGate. 2015. URL:[Link]

Troubleshooting & Optimization

Preventing racemization during Boc-3-amino-5-phenylpentanoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization & Ensuring Stereochemical Integrity

Executive Summary

The Core Challenge: Coupling Boc-3-amino-5-phenylpentanoic acid presents a unique stereochemical paradox. Unlike standard


-amino acids, this is a 

-amino acid
(specifically a

-homo-amino acid analog). The chiral center is located at the C3 (

) position, separated from the activated carbonyl by a methylene (

) group.

The Scientific Reality: Standard racemization mechanisms (via 5(4H)-oxazolone formation) are structurally disfavored because the chiral center is not adjacent to the activated carboxyl. Therefore, if you observe "racemization" (isomer formation) during this specific coupling, it is likely caused by one of two distinct pathways:

  • 
    -Elimination (The "Phantom" Racemization):  Under harsh basic conditions, the acidic 
    
    
    
    -protons can be removed, leading to the elimination of the Boc-amino group, forming an achiral
    
    
    -unsaturated intermediate which then re-adds the amine non-stereoselectively.
  • Kinetic Epimerization of the Resin Terminus:

    
    -amino acids are sterically hindered and couple slowly. Prolonged exposure of the receiving amine (the peptide on the resin) to activated esters and bases can cause that residue to racemize, not the incoming Boc-3-amino-5-phenylpentanoic acid.
    

This guide provides protocols to eliminate both risks.

PART 1: The "Safe-Zone" Coupling Protocol

Objective: Maximize coupling velocity to prevent resin-bound epimerization while minimizing base strength to prevent


-elimination.
Reagent Selection Matrix
ComponentRecommendationScientific Rationale
Activator DIC / Oxyma Pure Gold Standard. Carbodiimide (DIC) with Oxyma creates a neutral, highly reactive ester. Prevents base-induced elimination.
Alternative HATU / HOAt Use only for difficult sequences. Requires base, so strict stoichiometry is mandatory.
Base TMP (2,4,6-Collidine) A weak, sterically hindered base (

). Unlike DIEA (

), it is too weak to trigger

-proton abstraction/elimination.
Solvent DMF/DCM (1:1) DCM improves swelling and solubilizes the lipophilic phenyl side chain; DMF promotes polar transition states.
Step-by-Step Methodology (Self-Validating)

1. Pre-Activation (The "Base-Free" Method - Recommended)

  • Step A: Dissolve Boc-3-amino-5-phenylpentanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Step B: Add DIC (3.0 eq).[1][2]

  • Step C: Wait exactly 2 minutes.

    • Validation: The solution should remain clear. If precipitate forms immediately, check solvent quality (water content).

  • Step D: Add to the resin.[1][2] Do NOT add base.

    • Why? The Oxyma ester forms without tertiary base. This eliminates the risk of abstracting the

      
      -proton.
      

2. The "Boosted" Method (For Difficult Couplings)

  • Use this only if Method 1 fails (positive Kaiser test).

  • Step A: Dissolve Amino Acid (3.0 eq) + HATU (2.9 eq) in DMF.

  • Step B: Add TMP (Collidine) (6.0 eq). Do NOT use DIEA or TEA.

  • Step C: Activate for 30 seconds, then add to resin immediately.

  • Step D: Couple for 45-60 minutes.

PART 2: Troubleshooting & Diagnostics

Diagnostic Tree: "I see a split peak. What happened?"

Scenario A: The Split is 50/50

  • Diagnosis: This is likely Starting Material Impurity .

  • Explanation:

    
    -amino acids are often synthesized via Arndt-Eistert homologation or reduction of Schiff bases. If the commercial starting material was not enantiopure, no coupling condition will fix it.
    
  • Action: Inject the starting material (Boc-AA-OH) on a Chiral HPLC column (e.g., Chiralpak AD-H).

Scenario B: The Split is 95/5 (Small impurity)

  • Diagnosis: Resin-Bound Epimerization .

  • Explanation: The incoming

    
    -AA coupled too slowly. The base in the mixture racemized the previous amino acid on the chain (especially if it is Cys, His, or Phe).
    
  • Action: Switch to the Base-Free DIC/Oxyma protocol (Part 1).

Scenario C: Low Yield + "Messy" Baseline

  • Diagnosis:

    
    -Elimination .
    
  • Explanation: Strong base (DIEA/TEA) caused elimination of the Boc-group, creating an acrylate impurity that polymerized or reacted non-specifically.

  • Action: Eliminate strong bases. Use Collidine or no base.

PART 3: Mechanistic Visualization

The following diagram illustrates the specific "Elimination-Addition" pathway that threatens


-amino acids, contrasted with the safe pathway.

BetaAminoAcidPathways Start Boc-3-amino-5-phenylpentanoic Acid (Chiral Center @ C3) Activation Activation (DIC/Oxyma) Neutral pH Start->Activation Safe Route StrongBase Exposure to Strong Base (DIEA/TEA Excess) Start->StrongBase Risk Route Coupling Nucleophilic Attack by Resin Amine Activation->Coupling Product Desired Peptide (Stereochemistry Retained) Coupling->Product Enolate Enolate Formation (Deprotonation at C2) StrongBase->Enolate Elimination Beta-Elimination (Loss of Boc-NH2) Enolate->Elimination E1cB Mechanism Unsaturated Alpha-Beta Unsaturated Intermediate (Achiral Acrylate) Elimination->Unsaturated Readdition Michael Addition (Non-stereoselective) Unsaturated->Readdition Racemic Racemic / Side Products Readdition->Racemic

Caption: Figure 1. The "Safe" coupling pathway (green) vs. the base-catalyzed elimination-addition pathway (red) specific to


-amino acids.

PART 4: Frequently Asked Questions (FAQs)

Q1: Can I use HBTU or HCTU for this coupling? A: Avoid if possible. These reagents are aminium salts and require a base (DIEA) to function. The high local concentration of DIEA required to activate HBTU can trigger the


-elimination pathway described above. If you must use them, switch the base to TMP (Collidine) .

Q2: Why is the reaction time so long compared to normal Alanine coupling? A: Steric hindrance.[2] The extra methylene group (


) in the backbone adds flexibility but also creates entropic penalties for the transition state. Additionally, the bulky phenyl-ethyl side chain shields the carbonyl. Expect reaction times of 2–4 hours  rather than the standard 30 minutes.

Q3: I suspect the starting material is already racemic. How do I check? A: Standard C18 HPLC will likely not separate the enantiomers of the free acid. You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD, OD, or Chirobiotic T). Alternatively, couple the amino acid to a chiral amine (like L-Phe-OMe) to create diastereomers, which can be separated on standard C18 HPLC.

Q4: Does the "3-amino" position make it more stable than "2-amino" acids? A: Yes, regarding oxazolone formation . 2-amino (


-amino) acids form 5-membered oxazolones easily. 3-amino (

-amino) acids would need to form 6-membered rings (oxazinones), which are kinetically less favored. This makes them intrinsically more stable, provided you avoid the elimination side-reaction.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of racemization mechanisms including elimination risks).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comparative analysis of Oxyma vs. HOBt for suppressing racemization).

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational work on beta-amino acid coupling protocols and stability).

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling. (General protocols for sensitive residues).

Sources

Technical Support Center: Solvation & Troubleshooting for Boc-β-Nva(5-phenyl)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific thermodynamic and kinetic solvation challenges associated with Boc-β-Nva(5-phenyl)-OH (CAS: 218608-84-5)[1], a highly lipophilic unnatural amino acid frequently utilized in advanced peptidomimetic drug development.

Because this molecule features a bulky hydrophobic side chain, a structurally flexible β-homo amino acid backbone, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, it frequently exhibits problematic behavior in both organic and aqueous solvent systems.

Physicochemical Profile & Solvation Thermodynamics

Understanding the physical properties of Boc-β-Nva(5-phenyl)-OH is the first step in diagnosing solvation failures. The table below summarizes the quantitative data and its direct impact on experimental behavior.

PropertyValue / CharacteristicImpact on Solvation Thermodynamics
Molecular Weight 293.36 g/mol Moderate size; however, the surface area is dominated by non-polar domains.
LogP (Lipophilicity) High (> 3.5 estimated)Dictates near-zero spontaneous aqueous solubility due to an unfavorable hydration enthalpy.
H-Bond Donors 2 (Carbamate NH, Carboxylic OH)Promotes strong intermolecular hydrogen bonding, leading to kinetic gelation in aprotic solvents.
H-Bond Acceptors 4 (Carbonyls, Ether oxygen)Competes with solvent molecules; favors β-sheet-like self-assembly in concentrated solutions.
Structural Flexibility β-homo amino acid backboneThe extra methylene group allows favorable dihedral angles for dense, crystalline hydrophobic packing.

Troubleshooting Guide & FAQs

Q1: I am using DMF for Solid-Phase Peptide Synthesis (SPPS), but Boc-β-Nva(5-phenyl)-OH forms a cloudy suspension or thick gel at 0.2 M. Why does this happen, and how can I fix it? A: This is a classic case of kinetic aggregation. While N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent, the β-amino acid backbone of this molecule has a high propensity to form stable secondary structures even as a monomer. The carbamate NH and the carboxylic acid form strong intermolecular hydrogen bonds, which are further stabilized by the


 stacking of the phenyl rings.
Solution:  You must disrupt this intermolecular network. Applying thermo-acoustic energy (sonication with gentle heat) is usually sufficient. For stubborn gels, adding a chaotropic salt like 0.1 M LiCl short-circuits the hydrogen-bond network by coordinating Li⁺ ions directly to the carbonyl oxygens ().

Q2: I am attempting an environmentally friendly "in-water" solution-phase synthesis. Why is this amino acid completely insoluble in aqueous buffers, and how can I force it into solution? A: The molecule is fundamentally insoluble in water because the energetic cost of creating a cavity in water's hydrogen-bond network to accommodate the large hydrophobic surface area (Boc group + phenyl ring + aliphatic spacer) is too high. Solution: You cannot dissolve it, but you can disperse it. By utilizing surfactant-assisted wet-milling, you can encapsulate the amino acid into water-dispersible nanoparticles. The surfactant's hydrophobic tail adsorbs to the amino acid, while its hydrophilic head interfaces with the water, creating a stable colloid suitable for aqueous coupling ()[2].

Validated Experimental Protocols

Protocol A: Disruption of Intermolecular Networks in DMF (SPPS Context)

This protocol is a self-validating system: the successful disruption of the hydrogen-bond network is visually confirmed by the transition from a turbid suspension to an optically clear solution.

  • Initial Solvation: Weigh the required amount of Boc-β-Nva(5-phenyl)-OH to achieve your target SPPS concentration (typically 0.2 M). Add 80% of the final volume of peptide-synthesis grade DMF.

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds. If the solution remains cloudy or forms a gel, proceed to step 3.

  • Thermo-Acoustic Agitation: Place the sealed vial in an ultrasonic water bath at 40 °C for 5–10 minutes.

    • Causality: Acoustic cavitation physically breaks apart hydrophobic aggregates, while thermal energy thermodynamically destabilizes the intermolecular hydrogen bonds.

  • Chaotropic Addition (Conditional): If turbidity persists, add anhydrous Lithium Chloride (LiCl) to achieve a final concentration of 0.1 M, or supplement the solvent with 20% (v/v) N-Methyl-2-pyrrolidone (NMP).

    • Causality: The highly charge-dense Li⁺ ions coordinate strongly with the carbonyl oxygens, effectively outcompeting the peptide's self-association network.

  • Activation & Validation: Once the solution is completely clear (validation achieved), immediately add your coupling reagents (e.g., DIC/Oxyma or HATU/DIEA) and transfer the activated ester to the resin.

Protocol B: Preparation of Water-Dispersible Nanoparticles for Aqueous Coupling

This protocol adapts green-chemistry methodologies to force highly lipophilic molecules into aqueous compatibility. Validation is confirmed by the formation of a stable, non-precipitating colloidal dispersion.

  • Surfactant Preparation: Prepare a 0.2% (w/v) aqueous solution of a non-ionic surfactant, such as Triton X-100.

  • Milling Mixture: Combine 1.0 mmol of Boc-β-Nva(5-phenyl)-OH with 5.0 mL of the Triton X-100 solution in a planetary micro-mill grinding jar containing 0.5 mm zirconia beads.

  • Mechanical Wet-Milling: Mill the mixture at 200–300 rpm for 30 minutes at room temperature.

    • Causality: Mechanical shearing forces reduce the bulk crystalline amino acid into nanoscale particles. Simultaneously, the hydrophobic tails of the surfactant adsorb onto the newly exposed non-polar surfaces, while the hydrophilic PEG chains extend outward to interface with the water.

  • Recovery & Validation: Filter the suspension through a coarse glass frit to remove the zirconia beads.

    • Validation: The filtrate must be a milky-white, stable colloidal dispersion that does not settle upon standing for 24 hours. This dispersion is now ready for in-water coupling using water-soluble activators like DMTMM.

Process Workflows & Mechanisms

DMF_Workflow Start Add Boc-β-Nva(5-phenyl)-OH to DMF (0.2 M) Check1 Check Solution Clarity Start->Check1 Clear1 Proceed to Activation (e.g., DIC/Oxyma) Check1->Clear1 Soluble Cloudy1 Cloudy/Gelation Detected Check1->Cloudy1 Insoluble Sonicate Sonicate 5-10 min at 40°C Cloudy1->Sonicate Check2 Check Solution Clarity Sonicate->Check2 Check2->Clear1 Soluble Additives Add 20% NMP or 0.1 M LiCl Check2->Additives Still Insoluble Clear2 Proceed to Activation Additives->Clear2

Caption: Workflow for resolving Boc-β-Nva(5-phenyl)-OH solubility issues in DMF during SPPS.

Aqueous_Dispersion Hydrophobic Hydrophobic Core (Boc + Phenyl) Surfactant Triton X-100 (0.2% w/v) Hydrophobic->Surfactant Wet-milling (30 min) Micelle Water-Dispersible Nanoparticle Surfactant->Micelle Encapsulation Aqueous Aqueous Phase (Coupling Ready) Micelle->Aqueous Stable Dispersion

Caption: Mechanistic pathway of forming water-dispersible Boc-amino acid nanoparticles.

References

  • Hojo, K., Hara, A., Kitai, H., Onishi, M., Ichikawa, H., Fukumori, Y., & Kawasaki, K. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Chemistry Central Journal, 5(1), 49. URL: [Link]

  • Thaler, A., Seebach, D., & Dieterich, F. (1991). Effect of lithium chloride on the kinetics of coupling reactions in solid-phase peptide synthesis. Helvetica Chimica Acta, 74(2), 328-343. URL: [Link]

Sources

Technical Support Center: Optimizing Yield for Beta-Amino Acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: BETA-SPPS-OPT-001 Subject: Troubleshooting low yields, deletion sequences, and aggregation in


-peptide SPPS.
Executive Summary

Synthesizing


-peptides (where the amino group is bonded to the 

-carbon rather than the

-carbon) presents unique kinetic and structural challenges. unlike

-peptides,

-peptides rapidly form stable secondary structures (e.g., 14-helices) even at short lengths (6–8 residues), leading to severe on-resin aggregation. Furthermore, the nucleophilicity of the

-amino group is often compromised by steric hindrance, particularly in

-amino acids.

This guide moves beyond standard Fmoc protocols, implementing high-energy coupling systems (PyAOP/HOAt), chaotropic solvation, and microwave assistance to overcome the thermodynamic sinks that limit yield.

Module 1: Coupling Efficiency & Reagent Selection

User Query: I am seeing significant deletion sequences in my LC-MS, particularly after adding hydrophobic


-residues. Is HATU sufficient?

Technical Diagnosis: While HATU is the gold standard for


-peptides, it may be insufficient for sterically demanding 

-peptides, specifically

-homoamino acids where the side chain is adjacent to the nucleophilic amine. The deletion sequences suggest the coupling rate is slower than the competing capping or termination events.

Optimized Protocol: Switch to a phosphonium-based system with HOAt. The 7-aza-benzotriazole (HOAt) moiety creates a more reactive active ester than HOBt due to the pyridine nitrogen's electron-withdrawing effect (neighboring group effect).

ComponentStandard

-Protocol
Optimized

-Protocol
Rationale
Activator HBTU or HATUPyAOP (or PyBOP as secondary)Phosphonium salts avoid formation of guanidinium byproducts which can terminate chains during slow couplings.
Additive HOBtHOAt Accelerates coupling rates by ~2-3x compared to HOBt; crucial for hindered

-amines.
Base DIPEA (2.0 eq)TMP (2,4,6-Trimethylpyridine) or DIPEATMP reduces base-catalyzed racemization (epimerization) during slow activation.
Stoichiometry 3-5 eq3 eq (Double Couple) Double coupling (2x 1h) is statistically superior to single long coupling (1x 4h) for

-residues.

Critical Distinction (


 vs 

):
  • 
    -hAA:  Side chain is on the 
    
    
    
    -carbon. Sterics are similar to
    
    
    -amino acids. Standard HATU/DIPEA often works.
  • 
    -hAA:  Side chain is on the 
    
    
    
    -carbon (next to the amine). Massive steric hindrance. Requires PyAOP/HOAt, microwave energy, and extended reaction times.
Module 2: Overcoming Aggregation (The "Magic Mixture")

User Query: My resin stops swelling after the 5th residue and the coupling efficiency drops to <50%. What is happening?

Technical Diagnosis: You are experiencing "structure-mediated termination."


-peptides form stable hydrogen-bonded networks (sheets/helices) that exclude solvent and reagents from the active site. Polystyrene (PS) resins often collapse under these conditions.

The Solution: Chaotropic Solvation & Resin Switch

  • Resin Selection:

    • Do NOT use: Standard Polystyrene (1% DVB).

    • USE: ChemMatrix (100% PEG) or TentaGel .

    • Why? PEG-based resins swell in both organic and aqueous environments and physically space out the peptide chains, reducing inter-chain aggregation.

  • Solvent Engineering ("Magic Mixture"): Standard DMF is often insufficient to disrupt

    
    -peptide secondary structures.
    
    • Recipe: DMF : DCM : NMP (1:1:1) + 0.1 M LiCl (Lithium Chloride).

    • Mechanism:[1][2][3][4] LiCl acts as a chaotropic salt, disrupting the hydrogen bonding network of the growing peptide backbone, forcing it into a random coil state that is accessible to reagents.

Module 3: Microwave-Assisted Synthesis

User Query: Can I use microwave heating? I'm worried about racemization.

Technical Diagnosis: Microwave irradiation is highly recommended for


-peptides. The activation barrier for coupling 

-amino acids is higher than

-AAs. The risk of racemization in the

-backbone is generally lower than in

-peptides because the

-proton is less acidic (further from the electron-withdrawing carbonyl in

, or shielded in

).

Microwave Parameters (CEM/Biotage Systems):

StepTemperatureTimePowerNotes
Deprotection 85°C2 x 3 min50WUse 20% Piperidine + 0.1M HOBt (prevents aspartimide).
Coupling (

)
75°C1 x 5 min30WStandard coupling.
Coupling (

)
75°C2 x 10 min 30WDouble couple is mandatory.
Cys/His 50°C or RT 10 min-DANGER ZONE: High risk of side-chain racemization.
Module 4: Troubleshooting Logic & Visualization

User Query: How do I systematically debug a failed synthesis?

Visual Workflow: The following diagram outlines the decision logic for troubleshooting low yields in


-peptide synthesis.

BetaPeptideTroubleshooting Start Low Yield / Deletion Sequences CheckResin 1. Check Resin Loading Start->CheckResin HighLoad > 0.4 mmol/g? CheckResin->HighLoad SwitchResin Switch to ChemMatrix Low Load (<0.25 mmol/g) HighLoad->SwitchResin Yes CheckSeq 2. Analyze Sequence Type HighLoad->CheckSeq No IsBeta2 Contains Beta-2 (Side chain at Alpha)? CheckSeq->IsBeta2 CouplingOpt Optimize Coupling: Switch to PyAOP / HOAt Double Couple @ 75°C IsBeta2->CouplingOpt Yes CheckAgg 3. Aggregation Check (Resin not swelling) IsBeta2->CheckAgg No MagicMix Use Magic Mixture: DMF/DCM/NMP + 0.1M LiCl CheckAgg->MagicMix Confirmed DeprotCheck 4. Deprotection Incomplete? CheckAgg->DeprotCheck Not Aggregated DBU Add 2% DBU to Piperidine (Watch for Aspartimide) DeprotCheck->DBU Yes

Caption: Logic flow for diagnosing yield loss. Note the priority of Resin Loading and Beta-2 specific coupling adjustments.

Module 5: Validation & Monitoring

User Query: The Kaiser test is hard to read on these beads. What should I use?

Expert Insight: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple. For


-amines, and especially aggregated sequences, this test often yields false negatives  (showing no free amine when one actually exists).

Recommended Assays:

  • Chloranil Test: More sensitive for secondary amines or sterically hindered primary amines. It turns blue/green for positive (free amine).

  • Micro-Cleavage (The Truth):

    • Take ~2 mg of resin.

    • Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

    • Precipitate in ether, dissolve in MeCN/H2O.

    • Run LC-MS.

    • Why? This is the only way to distinguish between a "difficult coupling" (starting material remains) and a "blocked N-terminus" (acetylation or side reaction).

References
  • Microwave-Assisted Synthesis of Beta-Peptides

    • Protocol for Z28 (28-mer beta-peptide)
    • Source:

  • Coupling Reagents for Difficult Sequences

    • Comparison of H
    • Source:

  • Aggregation & ChemMatrix Resin

    • Overcoming aggreg
    • Source:

  • Racemization Mechanisms

    • Mechanisms of epimeriz
    • Source:

Sources

Purification of peptides containing hydrophobic beta-amino acid residues

Technical Support Center: Purification of Hydrophobic -Amino Acid Peptides

Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals facing the unique chromatographic challenges associated with hydrophobic peptides containing

The Core Challenge: Why are -Peptides So Difficult to Purify?

To successfully purify a molecule, you must first understand its biophysical behavior.


The Causality of Chromatographic Failure:

  • Hyper-Hydrophobicity: The extra backbone carbons increase the intrinsic hydrophobicity of the sequence, driving the peptide to partition heavily into the hydrophobic stationary phase (e.g., C18 silica) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

  • Rigid Secondary Structures:

    
    -amino acids alter the hydrogen-bonding network, often locking the peptide into highly stable, rigid conformations (such as 14-helices or 12-helices). These rigid structures resist unfolding on the column, leading to slow mass transfer kinetics.
    
  • On-Column Aggregation: The combination of high hydrophobicity and stable secondary structures causes these peptides to self-assemble into

    
    -sheet or helical aggregates in aqueous mobile phases, leading to irreversible column binding, severe peak broadening, and carryover [3].
    

Troubleshooting FAQs

Q1: My crude -peptide won't dissolve in the starting mobile phase (e.g., 5% ACN / 0.1% TFA). What should I do?

A: Do not force the injection of a suspension; it will clog the column frit and ruin your stationary phase. Hydrophobic

  • The Fix: Dissolve the crude peptide in neat Dimethyl Sulfoxide (DMSO), Hexafluoroisopropanol (HFIP), or a chaotropic buffer (e.g., 6M Guanidine-HCl or 8M Urea). Chaotropic agents disrupt the water network and break intermolecular hydrogen bonds, preventing aggregation prior to loading [3].

Q2: The peptide elutes, but the peak is extremely broad and tails severely. How can I sharpen it?

A: Broad peaks indicate poor mass transfer kinetics. The peptide is slowly interconverting between multiple aggregated and folded states on the column.

  • The Fix (Elevated Temperature): Increase the column compartment temperature to 60–70°C. According to the van Deemter equation, elevating the temperature lowers mobile phase viscosity and increases the diffusion coefficient. More importantly, the thermal energy denatures stable

    
    -peptide aggregates into a single, rapidly partitioning conformational state, resulting in sharp, symmetrical peaks[4].
    
Q3: I see no peptide eluting, even at 100% Buffer B (Acetonitrile). Is it permanently stuck?

A: Highly hydrophobic sequences can irreversibly adsorb to the dense alkyl chains of standard C18 pores.

  • The Fix: Switch the thermodynamics of the system. First, change to a less retentive stationary phase, such as a C8, C4, or a polymeric column (e.g., polystyrene-divinylbenzene). Second, substitute Acetonitrile with Isopropanol (IPA). IPA is a stronger eluent for hydrophobic peptides and provides the necessary organic strength to desorb the peptide from the stationary phase [4].

Q4: I am seeing "ghost peaks" of my peptide in subsequent blank runs. How do I eliminate carryover?

A: Carryover occurs when highly hydrophobic peptides precipitate at the column head during the initial aqueous loading or bind non-specifically to the LC fluidics.

  • The Fix: Implement a "sawtooth" wash method post-elution. Cycle rapidly between 5% B and 95% B (with 0.1% TFA) three times. The rapid swelling and shrinking of the stationary phase helps dislodge trapped aggregates.

Mandatory Visualizations

WorkflowStartCrude Hydrophobicβ-PeptideSolubilitySoluble inStarting Mobile Phase?Start->SolubilityAddChaotropeAdd Chaotropic Agents(6M Gdn-HCl) or HFIPSolubility->AddChaotropeNoLoadColumnLoad onto RP-HPLCSolubility->LoadColumnYesAddChaotrope->LoadColumnElutionElution Profile?LoadColumn->ElutionBroadPeakBroad/Split PeaksElution->BroadPeakNoElutionNo Elution / Strong BindingElution->NoElutionPurePure Peptide FractionElution->PureSharp PeakOptimizeTempElevate Temp to 60-70°CDecrease Gradient SlopeBroadPeak->OptimizeTempChangeColumnSwitch to C4/C8 orPolymer ColumnNoElution->ChangeColumnOptimizeTemp->PureChangeColumn->Pure

Fig 1: Decision tree for troubleshooting RP-HPLC purification of hydrophobic β-peptides.

MechanismBetaPeptideHydrophobicβ-PeptideAggregatesβ-Sheet / HelicalAggregatesBetaPeptide->AggregatesSelf-AssemblyStationaryPhaseC18 Stationary Phase(Irreversible Binding)Aggregates->StationaryPhaseAdsorptionDesorptionImproved Mass Transfer& DesorptionStationaryPhase->DesorptionModifier + HeatHeatElevated Temp (60°C)Heat->AggregatesDisrupts H-BondsChaotropesChaotropic AgentsChaotropes->AggregatesSolvates Backbone

Fig 2: Mechanistic pathway of β-peptide on-column aggregation and thermal/chaotropic resolution.

Data Presentation: Optimization Parameters

Use the following table to select the appropriate combination of column chemistry and mobile phase additives based on the severity of the peptide's hydrophobicity.

Parameter CategoryStandard

-Peptides
Moderately Hydrophobic

-Peptides
Extremely Hydrophobic

-Peptides
Column Chemistry C18 (100 Å pore)C8 or C18 (300 Å wide-pore)C4, Phenyl, or Polystyrene-Divinylbenzene
Organic Modifier (Buffer B) Acetonitrile (ACN)ACN with 10-20% Isopropanol (IPA)50:50 ACN:IPA or 100% IPA
Ion-Pairing Agent 0.1% TFA0.1% TFA or 0.1% Formic Acid0.1% TFA + 0.05% HFIP
Solubilization Agent Water / 5% ACNDMSO or 20% Acetic Acid6M Guanidine-HCl or neat HFIP
Column Temperature Ambient (25°C)40°C – 50°C60°C – 75°C

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." They include built-in checkpoints to verify success before proceeding to resource-intensive preparative steps.

Protocol A: Chaotrope-Assisted Solubilization & Analytical Validation

Purpose: To fully solvate the peptide and verify column compatibility before preparative loading.

  • Solubilization: Weigh 5 mg of crude

    
    -peptide into a microcentrifuge tube. Add 500 µL of 6M Guanidine-HCl (buffered to pH 7.0).
    
  • Disruption: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes to disrupt microscopic aggregates.

  • Clarification (Validation Step 1): Centrifuge at 14,000 x g for 10 minutes. Validation: Visually inspect for a pellet. If a substantial pellet remains, the peptide is not fully solvated; add 50 µL of DMSO and repeat sonication.

  • Analytical Injection (Validation Step 2): Inject a 5 µL aliquot of the supernatant onto an analytical C8 column. Run a rapid gradient (5% to 95% B over 15 mins). Validation: If the peptide elutes as a sharp peak with >50% recovery (measured by Area Under the Curve against a standard), proceed to Protocol B for preparative scaling.

Protocol B: High-Temperature Preparative RP-HPLC Workflow

Purpose: To purify the peptide while preventing on-column aggregation using thermodynamics.

  • System Preparation: Plumb a preparative C4 or C8 column (300 Å pore size) through an integrated column heating jacket. Set the temperature to 65°C.

  • Equilibration (Validation Step 1): Pump 5% Buffer B (ACN with 0.1% TFA) at the working flow rate. Validation: Monitor the system backpressure. Wait until the pressure stabilizes, confirming that the thermal equilibration has uniformly lowered the solvent viscosity.

  • Loading & Elution: Load the chaotrope-solubilized sample (from Protocol A) via a sample loop. Initiate a shallow gradient of 0.5% B/min through the expected elution window to maximize resolution.

  • Fraction Collection & MS Validation: Collect peaks based on UV absorbance (214 nm). Validation: Immediately spot 1 µL of the main fraction onto a MALDI-TOF MS plate to confirm the target mass before pooling fractions.

  • Sawtooth Wash (Validation Step 2): Post-elution, run the gradient from 5% to 95% B three times rapidly. Follow with a blank injection (0 µL). Validation: The blank chromatogram must show a flat baseline, confirming zero carryover and complete peptide recovery.

References

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein Source: The Open Biotechnology Journal (via PubMed Central) URL:[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids Source: Journal of Immunology (via PubMed Central) URL:[Link]

  • The Role of Counter-Ions in Peptides—An Overview Source: Pharmaceuticals (Basel) (via PubMed Central) URL:[Link]

  • HPLC Analysis and Purification of Peptides Source: Methods in Molecular Biology (via PubMed) URL:[Link]

Minimizing side reactions during Boc deprotection of beta-peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group in β-peptide synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to minimize common side reactions and ensure the integrity of your final peptide product. While many principles from α-peptide synthesis apply, the unique structural properties of β-peptides can sometimes influence reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My HPLC/LC-MS analysis shows unexpected peaks after deprotection, suggesting side product formation.

  • Q: What is the primary cause of these side products?

    • A: The root cause is the generation of a highly reactive tert-butyl cation (t-butyl⁺) when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and will attack any available nucleophilic sites within your β-peptide, leading to undesired modifications.[1][3]

  • Q: Which residues in my β-peptide are most at risk?

    • A: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] The most susceptible residues include:

      • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4]

      • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5] It is also susceptible to oxidation to methionine sulfoxide, a reaction also catalyzed by acid.[5][6]

      • Cysteine (Cys): The free thiol group is a prime target for alkylation.[1]

      • Tyrosine (Tyr): The activated phenolic ring can be alkylated, leading to 3-tert-butyl-tyrosine.[1][7]

  • Q: How can I prevent these alkylation side reactions?

    • A: The most effective strategy is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your peptide.[1][8] They effectively "trap" the carbocation before it can cause damage.[1][9]

Issue 2: My deprotection reaction seems incomplete, or I am observing deletion sequences.

  • Q: What are the signs of incomplete Boc deprotection?

    • A: Incomplete deprotection is typically indicated by a complex mixture of products in your analytical trace (HPLC, LC-MS), including the presence of the starting material.[1] In solid-phase peptide synthesis (SPPS), this is a critical failure, as the un-deprotected N-terminus will not be available for the next coupling step, leading to sequences missing one or more amino acids (deletion sequences).[1]

  • Q: What are the likely causes and solutions for incomplete deprotection?

    • A: Several factors can contribute:

      • Insufficient Acid Strength or Concentration: Ensure your TFA is fresh and not diluted by atmospheric moisture. For particularly difficult deprotections, a stronger acid system like 4M HCl in dioxane can be used, though this may increase side reactions if scavengers are not employed.[1][2]

      • Inadequate Reaction Time or Temperature: Standard deprotection times are 20-30 minutes at room temperature.[2] If you suspect incomplete reaction, extending the time to 60 minutes may be necessary. However, prolonged exposure to acid increases the risk of other side reactions.[1]

      • Steric Hindrance: The local environment around the Boc-protected amine can hinder acid access. This can sometimes be observed with bulky adjacent side chains or secondary structure formation in longer β-peptides. Increasing reaction time or using a stronger acid system can help overcome this.[1]

      • Poor Resin Swelling: In SPPS, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the deprotection reagent.[2]

Issue 3: I am observing a mass-neutral impurity, particularly with sequences containing Aspartic Acid.

  • Q: What could cause a mass-neutral impurity that is difficult to separate by HPLC?

    • A: This is a classic sign of aspartimide formation.[10] This side reaction occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide ring. This ring can then reopen to yield a mixture of the desired α-peptide and an undesired β-peptide linkage at that position, which is often chromatographically inseparable from the target peptide.[11][12] While we are synthesizing β-peptides, the formation of an iso-aspartate linkage via this mechanism is still an undesired modification.

  • Q: How can I minimize aspartimide formation?

    • A: Aspartimide formation is primarily base-catalyzed during the Fmoc deprotection step in Fmoc/tBu strategies, but it can also be promoted by the repetitive acid/base cycles in Boc-SPPS.[10][12]

      • Protecting Group Choice: Using a more sterically bulky protecting group on the Asp side chain, such as O-tert-butyl (OtBu), can hinder the cyclization reaction.[13]

      • Backbone Protection: For extremely sensitive sequences, temporary protection of the backbone amide nitrogen of the residue C-terminal to the Asp can completely prevent this side reaction.[11]

Frequently Asked Questions (FAQs)

  • Q1: Why is Boc chemistry still used when Fmoc chemistry is more common?

    • A1: The Boc/Bzl protection strategy is robust and less prone to premature side-chain deprotection for certain amino acids.[14] It avoids the use of piperidine, which can cause side reactions like aspartimide formation and the formation of piperidide adducts.[12] The choice between Boc and Fmoc often depends on the specific peptide sequence, scale, and desired final purity.[]

  • Q2: What is a standard, all-purpose scavenger cocktail for Boc deprotection?

    • A2: A widely used and effective general-purpose cocktail is a mixture of TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v) .[1] Water can act as a scavenger, and TIS is highly effective at trapping carbocations.[16]

  • Q3: My peptide contains Tryptophan and Methionine. Do I need a special cocktail?

    • A3: Yes. Tryptophan is particularly sensitive. To prevent its modification, a scavenger that is a better nucleophile than the indole ring is required. Thioanisole or 1,2-ethanedithiol (EDT) are excellent for this purpose.[8] For peptides containing both Trp and Met, a more robust cocktail is recommended. See the Scavenger Cocktail table below for specific recommendations.

  • Q4: Can I use scavengers to reverse side reactions that have already occurred?

    • A4: Generally, no. Scavengers are prophylactic; they prevent the side reaction from happening by intercepting the reactive intermediate.[1][9] Once a residue like Tryptophan has been alkylated, the modification is typically irreversible under standard peptide synthesis conditions. However, the S-alkylation of methionine to a sulfonium salt can sometimes be reversed by heating the peptide with 5% acetic acid.[17][18]

Data & Protocols

Table 1: Recommended Scavenger Cocktails for Sensitive Residues
Sensitive Residue(s)Recommended Cocktail (v/v/v)Scavenger(s) & Rationale
General Use (No Trp, Met, Cys)95% TFA / 2.5% H₂O / 2.5% TISTIS (Triisopropylsilane): A bulky silane that is an excellent carbocation scavenger. Water: Acts as a mild nucleophile to trap cations.[1]
Tyrosine (Tyr)95% TFA / 2.5% H₂O / 2.5% TISTIS effectively prevents tert-butylation of the phenolic ring.[7]
Methionine (Met)90% TFA / 5% Thioanisole / 5% H₂OThioanisole: A soft nucleophile that efficiently traps carbocations, protecting the thioether from alkylation and minimizing oxidation.[]
Tryptophan (Trp)94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISEDT (1,2-Ethanedithiol): Highly effective at preventing Trp tert-butylation.[8] TIS is included for general scavenging.
Cysteine (Cys)95% TFA / 5% EDTEDT: Protects the free thiol group from alkylation.
Multiple Sensitive Residues (Trp, Met, Cys, Tyr)88% TFA / 5% Phenol / 5% H₂O / 2% TISPhenol: An effective scavenger for protecting Tyr and Trp. TIS: Provides broad-spectrum carbocation scavenging.[20]
Experimental Protocol: Standard Boc Deprotection in SPPS

This protocol outlines a single deprotection cycle during solid-phase synthesis.

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.[2]

  • Solvent Removal: Drain the DCM from the resin.

  • Pre-wash: Wash the resin once with the deprotection solution (e.g., 50% TFA in DCM) for 1 minute and drain.

  • Deprotection: Add a fresh portion of the deprotection solution (containing appropriate scavengers if necessary) to the resin. Agitate the mixture gently for 30 minutes at room temperature.[2]

  • Reagent Removal: Drain the TFA solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[2]

  • Neutralization: Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 2 minutes each) to neutralize the resulting ammonium trifluoroacetate salt.[2][14]

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess DIEA.

  • Verification (Optional): Perform a Kaiser (ninhydrin) test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[21] The resin is now ready for the next amino acid coupling step.

Visualizing the Mechanism

Understanding the chemical pathways is key to effective troubleshooting. The diagrams below illustrate the core deprotection mechanism and the protective role of scavengers.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Peptide R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_Peptide->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation (t-Bu⁺) Protonated_Boc->tButyl_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Scavenger_Action cluster_SideReaction Undesired Side Reaction cluster_Scavenging Protective Scavenging Pathway tButyl_Cation t-Butyl Cation (t-Bu⁺) Trp_Residue Tryptophan Residue tButyl_Cation->Trp_Residue Electrophilic Attack Scavenger Scavenger (e.g., TIS, EDT) tButyl_Cation->Scavenger Preferential Reaction Alkylated_Trp t-Butylated Tryptophan (Side Product) Trp_Residue->Alkylated_Trp Trapped_Cation Trapped Cation (e.g., t-Bu-S-R) Scavenger->Trapped_Cation

Caption: How scavengers prevent side reactions.

References

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis . (2023). CEM Corporation. [Link]

  • Preventing aspartimide formation during peptide synthesis . (2012). AAPPTEC. [Link]

  • Pira, S. L., Lelièvre, D., & Melnyk, O. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis . Chemical Science, 12(15), 5584–5593. [Link]

  • Shakya, P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . ACS Omega, 8(17), 15077–15089. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers . International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups . (2020). Nature Communications. [Link]

  • St-Gelais, M., & Vederas, J. C. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups . Nature Communications, 11(1), 982. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis . (2023). Biotage. [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis . Journal of Organic Chemistry, 54(16), 3892-3901. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . (2023). ResearchGate. [Link]

  • tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group . (1979). ResearchGate. [Link]

  • Shakya, P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . ACS Omega. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection . Sílice. [Link]

  • Improved Synthesis of Sensitive Peptides via Fmoc Deprotection Approach . (2024). Synfacts. [Link]

  • N-Terminal Deprotection . AAPPTec. [Link]

  • Overview of Solid Phase Peptide Synthesis . AAPPTec. [Link]

  • BOC Deprotection . WordPress. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). RSC Advances. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis . (2005). Journal of Peptide Science. [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) . CSBio. [Link]

  • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . (2024). Total Synthesis. [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry . (2019). Zenodo. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? . (2014). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis . AAPPTEC. [Link]

  • Rapid N-Boc Deprotection with TFA . Scribd. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . (2022). MDPI. [Link]

  • Instability of Peptide and Possible Causes of Degradation . (2023). Encyclopedia.pub. [Link]

Sources

Technical Support Center: Advanced Coupling Strategies for Boc-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique kinetic and thermodynamic challenges encountered when coupling


-amino acids.

Boc-3-amino-5-phenylpentanoic acid is a sterically demanding


-amino acid derivative. The presence of an additional methylene group in its backbone increases conformational flexibility, which entropically hinders the transition state during carboxyl activation and subsequent nucleophilic attack. This kinetic delay opens the door for competing side reactions when using standard peptide coupling protocols. This guide provides field-proven, self-validating methodologies to overcome these barriers using alternative coupling agents.
Part 1: Diagnostic Decision Matrix

Before adjusting your protocol, it is critical to diagnose the specific failure mode of your current coupling reaction. Use the decision tree below to select the optimal alternative coupling agent based on your analytical readouts.

G Start Boc-3-amino-5-phenylpentanoic acid Coupling Issue Detected Q1 Is Guanidinylation (+98 Da) observed via LC-MS? Start->Q1 Q2 Is epimerization/racemization the primary failure mode? Q1->Q2 No T3P Deploy T3P (Propylphosphonic anhydride) Q1->T3P Yes (Avoid Uroniums) DEPBT Deploy DEPBT (Phosphonate-based) Q2->DEPBT Yes COMU Deploy COMU (Oxyma-based uronium) Q2->COMU No (General Optimization)

Caption: Diagnostic decision matrix for resolving β-amino acid coupling failures.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing a +98 Da mass adduct on my LC-MS instead of the desired product? A1: This is a classic guanidinylation side reaction[1]. Standard uronium-based coupling reagents (like HATU or HBTU) form an active ester. However, because the activation of Boc-3-amino-5-phenylpentanoic acid is sterically and kinetically delayed, the amine nucleophile reacts directly with the excess uronium salt, capping the sequence with a tetramethylguanidinium adduct. Causality & Solution: Switch to a phosphonium salt or an anhydride like[2]. These reagents do not contain a guanidinylating moiety, completely eliminating this failure mode[3].

Q2: My yields are low, and I suspect


-lactam formation. How do I prevent this? 
A2: 

-amino acids can undergo intramolecular cyclization to form unreactive

-lactams when the carboxyl group is over-activated in the absence of a fast-reacting nucleophile. Causality & Solution: Use. COMU incorporates Oxyma Pure, which forms a highly reactive but stable ester intermediate that favors intermolecular amidation over intramolecular cyclization[1]. Furthermore, COMU operates efficiently under milder basic conditions, reducing side reactions.

Q3: I need to ensure absolute stereochemical integrity at the C3 position. Which reagent is best? A3: While the


-amino acid motif is generally more configurationally stable than 

-amino acids[4], base-catalyzed epimerization can still occur during prolonged couplings. is the premier choice here. Causality & Solution: DEPBT mediates amide bond formation with remarkable resistance to racemization because it proceeds via a HOOBt active ester, which avoids the formation of highly acidic, racemization-prone oxazolone intermediates[5].
Part 3: Quantitative Reagent Comparison

To facilitate reagent selection, the following table summarizes the performance metrics of standard vs. alternative coupling agents when applied to hindered


-amino acids.
Coupling AgentChemical ClassGuanidinylation RiskRacemization ControlByproduct SolubilityBest Use Case
HATU UroniumHigh (with slow amines)GoodPoor (Organic)Fast

-amino acid couplings
T3P Phosphonic AnhydrideNone ExcellentExcellent (Water) Hindered amines, Solution-phase
COMU Uronium (Oxyma)ModerateExcellentGoodMicrowave SPPS, Visual tracking
DEPBT PhosphonateNone Superior ModerateEpimerization-prone substrates
Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . They include built-in chemical or visual checkpoints to ensure the reaction is proceeding correctly before moving to the next step, saving time and expensive reagents.

Protocol A: T3P-Mediated Solution-Phase Amidation (Zero-Guanidinylation Workflow)

T3P (Propylphosphonic anhydride) is ideal for solution-phase synthesis because its byproducts are highly water-soluble, allowing for a simple liquid-liquid extraction workup[3].

  • Preparation: Dissolve Boc-3-amino-5-phenylpentanoic acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous EtOAc or DMF.

  • Base Addition: Add a non-nucleophilic base, DIPEA (3.0 eq), and cool the reaction vessel to 0°C. Causality: Cooling minimizes thermal side reactions during the exothermic anhydride formation.

  • Activation: Dropwise add T3P (1.5 eq, typically supplied as a 50% solution in EtOAc)[3].

  • Self-Validation Checkpoint: After 2 hours of stirring at room temperature, remove a 5 µL aliquot and run a rapid LC-MS. Validation Pass: You must observe the product mass and the complete absence of a +98 Da guanidinium adduct.

  • Workup: Quench the reaction with deionized water. The T3P byproducts will partition entirely into the aqueous layer, leaving the pure coupled product in the organic phase[3].

Protocol B: COMU-Mediated Solid-Phase Peptide Synthesis (Visual Kinetics Workflow)

COMU provides a built-in visual indicator for activation, making it an exceptional tool for monitoring the notoriously slow activation of


-amino acids[1].

Workflow Step1 Step 1: Activation COMU + Base + β-AA Color: Clear to Red Step2 Step 2: Coupling Add to Resin/Amine Monitor Kinetics Step1->Step2 Active Ester Step3 Step 3: Validation Kaiser Test Blue = Fail, Clear = Pass Step2->Step3 Amide Bond Step3->Step2 Fail (Re-couple) Step4 Step 4: Cleavage TFA Cocktail Yield Pure Peptide Step3->Step4 Pass

Caption: Self-validating COMU-mediated solid-phase peptide synthesis workflow.

  • Resin Prep: Swell the amine-functionalized resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve Boc-3-amino-5-phenylpentanoic acid (3.0 eq) and COMU (3.0 eq) in DMF.

  • Visual Self-Validation Checkpoint: Add DIPEA (6.0 eq) to the vial. Validation Pass: Observe the immediate color change from colorless/pale yellow to deep red/orange. Causality: This visually confirms the generation of the active Oxyma Pure anion, proving that activation has occurred[1].

  • Coupling: Transfer the activated mixture to the resin and agitate for 60–90 minutes.

  • Chemical Self-Validation Checkpoint: Perform a Kaiser Test on a few isolated resin beads. Validation Pass: A clear/yellow color confirms complete coupling. A blue color indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding to deprotection.

Part 5: References
  • JPT. "Optimizing Peptide Coupling: Key Techniques: Understanding T3P as a Coupling Reagent." JPT Support Center. Available at:[Link]

  • Thaqfi et al. "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College London Spiral Repository. Available at: [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." Biopolymers, 80(2-3), 172-178. Available at:[Link]

Sources

Technical Support Center: Overcoming Aggregation in β-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for β-peptide synthesis. As a Senior Application Scientist, I've seen firsthand how the unique structural properties of β-peptides can present formidable challenges during solid-phase peptide synthesis (SPPS), with on-resin aggregation being the most frequent and frustrating hurdle. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of why aggregation occurs and how to overcome it, empowering you to troubleshoot effectively and design successful synthetic strategies from the outset.

The inherent propensity of β-peptides to form stable secondary structures like 12-helices, 14-helices, and β-sheets is a double-edged sword; it's key to their biological function but a primary cause of synthetic failure.[1][2][3] When growing peptide chains on a solid support interact via intermolecular hydrogen bonding, they can collapse into insoluble aggregates.[4] This collapse physically blocks reagents from reaching the N-terminus of the growing chain, leading to incomplete deprotection and coupling steps, which manifests as low yields, difficult purifications, and a high frequency of deletion or truncated sequences.[4][5]

This resource is designed as a dynamic troubleshooting guide. We will move from identifying the problem to implementing proactive and reactive solutions, supported by detailed protocols and comparative data.

Part 1: Troubleshooting Guide - "My Synthesis is Failing, What Do I Do?"

This section addresses common failure points during synthesis in a question-and-answer format.

Q1: My resin beads are shrinking and standard amine tests (Kaiser, TNBS) are giving ambiguous or false-negative results. What is happening?

A: You are observing the classic signs of severe on-resin aggregation.[5] The peptide chains are collapsing onto themselves and each other, causing the resin matrix to shrink. This collapse prevents the ninhydrin or TNBS reagents from accessing the free amines on the N-terminus, leading to a misleading result that suggests the coupling is complete when it is not.

Immediate Corrective Actions:

  • Solvent and Temperature Modification: Switch from standard solvents like DMF to more powerful, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or add 25% DMSO to your DMF.[5][6] Performing the coupling at an elevated temperature (40-60°C) can also provide enough energy to break up nascent aggregates and improve reaction kinetics.[6]

  • Chaotropic Salt Wash: Before the next coupling step, wash the resin with a solution containing a chaotropic salt like lithium chloride (LiCl) or potassium thiocyanate (KSCN).[4][6] These salts disrupt the hydrogen-bonding network that holds the aggregates together, re-solubilizing the peptide chains.

See Protocol 1 for a detailed Chaotropic Salt Wash methodology.

Q2: I've tried changing solvents and using chaotropic salts, but my coupling efficiency is still low for a specific residue. What's the next step?

A: This indicates a "difficult coupling" likely caused by a combination of aggregation and steric hindrance, a common issue with β-branched β-amino acids (e.g., β-Val, β-Ile).[7] At this point, you need to employ more aggressive strategies.

Advanced Corrective Actions:

  • Microwave-Assisted Synthesis: Microwave energy is exceptionally effective at overcoming aggregation.[8] The rapid, uniform heating disrupts secondary structures and dramatically accelerates coupling and deprotection kinetics, often succeeding where conventional methods fail.[9][10] If you have access to a microwave peptide synthesizer, this is the preferred method for difficult sequences.

  • Stronger Coupling Reagents: Switch to a more potent coupling reagent system. If you are using HBTU/HOBt, moving to HATU/HOAt or COMU can often overcome sterically hindered couplings.[11]

  • Double Coupling and Extended Time: As a straightforward approach, simply performing the coupling step twice with fresh reagents (a "double couple") or extending the reaction time can help drive the reaction to completion.[5][11]

The logical flow for troubleshooting an active synthesis can be visualized as follows:

G start Signs of Aggregation (Resin Shrinking, Failed Coupling) solvent Immediate Action: 1. Switch to NMP or DMF/DMSO 2. Increase Temperature (40-60°C) start->solvent chaotropic Intermediate Action: Perform Chaotropic Salt Wash (e.g., 0.4-0.8 M LiCl in NMP) solvent->chaotropic monitor Monitor Coupling (TNBS Test / Test Cleavage) chaotropic->monitor success Synthesis Successful: Proceed to Next Cycle monitor->success Complete failure Problem Persists monitor->failure Incomplete advanced Advanced Intervention: 1. Use Microwave Synthesis 2. Use Stronger Coupling Reagents (HATU) 3. Double Couple failure->advanced resynthesize Final Resort: Re-synthesize Peptide (Use Proactive Strategies) failure->resynthesize If all else fails advanced->monitor Retry Coupling

Caption: A workflow for troubleshooting on-resin aggregation during SPPS.

Part 2: Proactive Strategies - Designing a Successful Synthesis

The most effective way to deal with aggregation is to prevent it from happening in the first place.

Q3: How can I predict if my β-peptide sequence is likely to aggregate before I start the synthesis?

A: While no prediction method is perfect, several sequence characteristics are strong indicators of potential aggregation.[7] You should be cautious if your sequence contains:

  • Long stretches of hydrophobic residues: Amino acids like Val, Ile, Leu, and Phe are highly prone to forming β-sheet structures.[12]

  • β-branched amino acids: Val, Ile, and Thr not only contribute to aggregation but also cause steric hindrance during coupling.[7]

  • Alternating hydrophobic and hydrophilic residues: This pattern is known to favor the formation of stable β-sheets.[7]

Several computational tools are available that can analyze a peptide sequence and predict its aggregation potential, which can help in planning a robust synthetic strategy.

Q4: I am planning to synthesize a long or hydrophobic β-peptide. What are the most effective preventative strategies?

A: For "difficult sequences," a multi-pronged approach combining chemical and physical modifications is the gold standard.

  • Incorporate Backbone Protection (Structure-Breaking Residues): This is one of the most powerful anti-aggregation tools. By temporarily modifying the peptide backbone, you disrupt the hydrogen-bonding patterns necessary for secondary structure formation.[6][13]

    • Pseudoproline Dipeptides: These are commercially available dipeptides where a Ser or Thr residue is cyclized into an oxazolidine ring. This introduces a "kink" in the peptide backbone, similar to proline, which effectively breaks β-sheet propagation.[5][7] The native Ser/Thr residue is fully regenerated during the final TFA cleavage.[5]

    • Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid provides a steric shield that prevents hydrogen bonding.[6] These are introduced as individual amino acid derivatives.[5]

Caption: Backbone protection disrupts inter-chain hydrogen bonding.

  • Choose the Right Solid Support: The resin is not just a passive anchor; its properties are critical.

    • Low-Loading Resins: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g).[7][13] This increases the physical distance between the growing peptide chains, minimizing their opportunity to interact and aggregate.[4]

    • PEG-Based Resins: Resins like NovaSyn® TG or TentaGel are grafted with polyethylene glycol (PEG).[4][14] The PEG chains create a more polar environment that helps solvate the growing peptide, preventing collapse and aggregation.[14]

Comparative Summary of Anti-Aggregation Strategies

The table below summarizes the primary strategies, their mechanisms, and key considerations to help you select the best approach for your specific needs.

StrategyMechanism of ActionAdvantagesDisadvantages & Considerations
Special Solvents (NMP, DMSO) Disrupts H-bonding; improves solvation of peptide-resin.[6][12]Simple to implement; effective for mild aggregation.May not be sufficient for highly aggressive sequences.
Elevated Temperature Provides thermal energy to disrupt H-bonds; increases reaction rates.[6]Easy to implement; speeds up synthesis.Can increase the risk of side reactions like racemization.
Chaotropic Salts (LiCl, KSCN) Disrupts the structure of water and H-bonding networks.[4][12]Effective at breaking up established aggregates.[4]Requires extra wash steps; potential for salt interference.[4]
Low-Loading Resin Increases physical distance between peptide chains.[4][7]Proactive and simple; reduces intermolecular aggregation.Lower overall yield per gram of resin.[4]
PEG-Based Resin Improves resin swelling and creates a solvating environment.[4][14]Highly effective for long and difficult sequences.Higher cost than standard polystyrene resins.[4]
Pseudoproline Dipeptides Introduces a temporary "kink" in the backbone to break secondary structure.[5][7]Very effective; simple to incorporate; native sequence regenerated.[4][5]Limited to Ser, Thr, and Cys positions; requires specific building blocks.[4]
Hmb/Dmb Protection Sterically blocks backbone N-H from participating in H-bonding.[6]Can be used at almost any position; very effective.Coupling onto the Hmb/Dmb-protected residue can be slow/difficult.[5][6]
Microwave-Assisted SPPS Rapid, uniform heating disrupts aggregates and accelerates reactions.[8]Extremely effective for difficult sequences; increases speed and purity.[7][10]Requires specialized equipment.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the key techniques discussed. Always perform these operations in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol is used to rescue a synthesis where aggregation is already observed.

  • Preparation: Prepare a 0.4 M solution of anhydrous LiCl in NMP. Ensure the LiCl is fully dissolved.

  • Resin Wash: After the standard deprotection step (e.g., with piperidine) and subsequent DMF/NMP washes, drain the reaction vessel.

  • Salt Incubation: Add the 0.4 M LiCl/NMP solution to the resin, ensuring the beads are fully submerged and can be agitated freely.

  • Agitation: Agitate the resin slurry for 15-30 minutes at room temperature. You may observe the resin swelling back to its normal state.

  • Thorough Washing: This step is critical. Drain the chaotropic salt solution and wash the resin extensively with NMP or DMF (at least 5-7 times) to completely remove all traces of LiCl, which can interfere with the subsequent coupling chemistry.[4]

  • Proceed to Coupling: After the final wash, proceed immediately with your standard or modified coupling protocol.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: Start with the N-terminally deprotected peptide-resin, washed thoroughly with DMF.

  • Activation Mixture: In a separate vial, dissolve the pseudoproline dipeptide (2-3 equivalents relative to resin loading), an equivalent amount of coupling reagent (e.g., HATU), and double the equivalents of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) in a minimal volume of DMF or NMP. Let the mixture pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the prepared resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. Coupling of pseudoproline dipeptides is generally efficient, but longer times may be needed for difficult sequences.[5]

  • Monitoring: Check for completion using a qualitative test like the TNBS test (the Kaiser test will not work as it reacts with the secondary amine of the pseudoproline).

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Continuation: Proceed to the Fmoc deprotection of the pseudoproline dipeptide to continue chain elongation. The oxazolidine ring remains intact until the final TFA cleavage step.[5]

Part 4: Frequently Asked Questions (FAQs)

Q: How far apart should I space structure-breaking elements like pseudoprolines? A: For optimal results, structure-breaking elements should be spaced approximately every 6-7 residues throughout the problematic sequence.[5][6]

Q: Can I use a combination of these techniques? A: Absolutely. In fact, combining strategies is often the most robust approach for extremely difficult sequences. For example, using a pseudoproline dipeptide on a low-loading PEG resin with microwave-assisted synthesis is a powerful combination.[4]

Q: Are there any special considerations for the final cleavage of peptides synthesized with these methods? A: Generally, no. Pseudoproline dipeptides and Dmb/Hmb protecting groups are designed to be cleaved under standard TFA cleavage conditions (e.g., TFA/water/TIS 95:2.5:2.5), regenerating the native peptide sequence. Regeneration from a pseudoproline is typically complete within 3 hours.[5]

Q: My final, cleaved β-peptide is insoluble. What should I do? A: This is a common issue, especially for amyloidogenic sequences.[15] The principles for solubilizing cleaved peptides are similar to preventing on-resin aggregation. Start with small amounts of organic solvents like DMSO, DMF, or acetonitrile, followed by careful dilution with aqueous buffers.[16][17] For highly intractable peptides, strong solvents like HFIP or formic acid may be required for initial dissolution, followed by a carefully controlled dilution or buffer exchange protocol.[17][18]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. [Link]

  • Lee, H. S., et al. (2002). Synthesis and 12-Helical Secondary Structure of β-Peptides Containing (2R,3R)-Aminoproline. Organic Letters. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave. (n.d.). CSH Protocols. [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2025). ResearchGate. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. [Link]

  • Bacsa, B., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. [Link]

  • Preparing Synthetic Aβ in Different Aggregation States. (n.d.). Springer Nature Experiments. [Link]

  • Preparing synthetic Aβ in different aggregation states. (2011). Methods in Molecular Biology. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Collins, J. M., et al. (2013). Microwave-assisted peptide synthesis.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. [Link]

  • Wu, Y. D., et al. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research. [Link]

  • beta-Peptides: from structure to function. (2025). ResearchGate. [Link]

  • Novel Purification Process for Amyloid Beta Peptide(1-40). (2020). Molecules. [Link]

  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. (2024). Molecules. [Link]

  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]

  • Design and synthesis of beta-peptides with biological activity. (2009). Methods in Molecular Biology. [Link]

  • Peptide Solubilization. (n.d.). GenScript. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Digital Discovery. [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. (2021). Frontiers in Molecular Biosciences. [Link]

  • Mutations Enhance the Aggregation Propensity of the Alzheimer's Aβ Peptide. (2009). Journal of Molecular Biology. [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Molecules. [Link]

  • Peptide Synthesis: Handling and Storage of Synthetic Peptides. (2026). LifeTein. [Link]

  • Peptide Synthesis Resins. (n.d.). AAPPTEC. [Link]

  • Key Residue for Aggregation of Amyloid-β Peptides. (2022). ACS Chemical Neuroscience. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Journal of Pharmacy and Pharmacology. [Link]

  • Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. (2011). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Storage and Handling of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (Boc-β-Phe(CH₂)₂-OH). This document provides in-depth guidance on the storage, handling, and stability of this crucial reagent to ensure the integrity of your research and development projects. Maintaining the stability of this compound is paramount for achieving reproducible and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid.

Q1: What are the optimal long-term storage conditions for solid 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid?

For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C.[1] Some suppliers recommend storage at 0-8°C for shorter periods.[2] The primary goals are to minimize thermal energy, which can promote degradation over time, and to exclude moisture and atmospheric contaminants.

Q2: I only need to store the compound for a few weeks. Is refrigeration at 4°C sufficient?

Yes, for short-term storage (weeks to a few months), keeping the lyophilized powder in a tightly sealed container at 4°C is acceptable.[3] However, for any duration longer than four weeks, transitioning to -20°C is strongly recommended to preserve maximum purity.[3]

Q3: What is the most critical step when handling the solid compound?

The most critical step is preventing moisture contamination. Because the compound is likely hygroscopic, you must allow the container to warm to ambient room temperature in a desiccator before opening it.[1][4] Opening a cold container will cause atmospheric moisture to condense on the solid, which can introduce water that may facilitate hydrolytic degradation pathways over time.

Q4: What are the primary chemical instabilities and degradation pathways for this molecule?

The molecule's structure points to two main potential degradation pathways:

  • Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is the most sensitive part of the molecule. It is an acid-labile protecting group and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by milder acidic conditions over time.[5][6][] This deprotection results in the formation of the free amine, carbon dioxide, and a tert-butyl cation.[8][9]

  • Photodegradation: The presence of the phenyl ring introduces susceptibility to degradation upon exposure to UV light.[10] While this is less of a concern for the solid stored in an opaque container, it becomes relevant if the compound is handled in solution under direct light.

Q5: Are there any visible signs of degradation I should watch for?

While chemical degradation is often not visible, you should be cautious if you observe a change in the physical appearance of the white powder, such as discoloration (yellowing or browning), or changes in texture, like clumping or the appearance of a gel, which could indicate significant moisture absorption.[3] The most reliable indicator of degradation is an analytical one, such as the appearance of new peaks in an HPLC chromatogram.

Q6: How should I prepare and store solutions of this compound?

Peptides and their derivatives are significantly less stable in solution than in their lyophilized form.[3][4]

  • Preparation: For assays, prepare solutions fresh whenever possible. If using aqueous buffers, ensure the pH is near neutral (pH 5-7 is often optimal) to minimize acid-catalyzed hydrolysis of the Boc group.[3]

  • Storage: If short-term storage of a solution is unavoidable, it is best to aliquot the solution into single-use volumes and freeze them at -20°C or, preferably, -80°C.[3][4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1] Do not store aqueous solutions for more than a few days, even when frozen.[1][4]

Section 2: Troubleshooting Guide

This guide provides solutions for common experimental issues that may be linked to the stability of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid.

Scenario 1: Inconsistent results or a sudden loss of efficacy in my biological or chemical assays.

  • Possible Cause: This is a classic symptom of compound degradation, likely due to the cleavage of the Boc protecting group. The resulting free amine will have different chemical properties and biological activity, leading to unreliable results.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze a sample of the solid material and your working solution using a validated HPLC method (see Protocol 1). Compare the purity profile to the certificate of analysis or a previously established baseline.

    • Review Handling Procedures: Were stock solutions stored for an extended period? Were they subjected to multiple freeze-thaw cycles? Was the pH of the assay buffer acidic?

    • Action: Discard the suspect stock solution and prepare a fresh one from the solid material, ensuring its purity has been confirmed. If the solid itself shows degradation, a new batch of the compound should be procured.

Scenario 2: I see a new, significant peak appearing in my HPLC chromatogram during analysis.

  • Possible Cause: The appearance of a new peak, especially one at an earlier retention time (more polar), strongly suggests the formation of a degradation product. For this molecule, the most probable degradant is the de-protected version, 3-amino-5-phenyl-pentanoic acid.

  • Troubleshooting Workflow: The following workflow can help systematically diagnose the issue.

G start New Peak Observed in HPLC check_standard Re-run Certified Standard or Freshly Prepared Sample start->check_standard peak_present Is new peak present in standard? check_standard->peak_present yes_peak System Contamination or Mobile Phase Issue. Investigate LC System. peak_present->yes_peak Yes no_peak Sample Degradation Suspected peak_present->no_peak No identify_peak Use LC-MS to Determine Mass of New Peak no_peak->identify_peak mass_match Does Mass Match Boc-Deprotected Product? identify_peak->mass_match yes_mass Confirms Acid-Catalyzed Hydrolysis. Review Sample Prep & Storage (pH, Temp). mass_match->yes_mass Yes no_mass Other Degradation Pathway (e.g., Oxidation, Photolysis). Perform Forced Degradation Study. mass_match->no_mass No

Caption: Troubleshooting workflow for HPLC purity issues.

Scenario 3: The pH of my unbuffered or weakly buffered solution drifts downwards over time.

  • Possible Cause: While less common, if the compound degrades via a pathway that generates an acidic species, it could lower the pH. More likely, if the compound is used at a high concentration, its own carboxylic acid moiety will contribute to the overall pH of an unbuffered solution.

  • Troubleshooting Steps:

    • Use Buffered Solutions: Always use a well-buffered solvent system within the optimal pH range of 5-7 for your experiments to maintain a stable chemical environment.

    • Monitor pH: If working in a sensitive system, monitor the pH at the beginning and end of your experiment to ensure it remains constant.

    • Purity Check: As with other issues, an HPLC purity check can confirm if the pH drift is correlated with compound degradation.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your work, periodic verification of compound purity is essential. The following protocols provide standardized methods for routine checks and in-depth stability analysis.

Protocol 1: Routine Purity Assessment by Reverse-Phase HPLC

This method provides a quick and reliable way to determine the purity of your 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The primary peak corresponds to the intact compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).

    • A purity level of ≥97% is generally expected for a high-quality standard.[11] The appearance of any secondary peak greater than 0.5% warrants further investigation.

Protocol 2: Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[12][13] This study involves subjecting the compound to harsh conditions to accelerate its breakdown.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 acetonitrile:water.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the control sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the control sample to a calibrated UV light source (ICH Q1B conditions) for 24 hours. Protect a separate control sample from light.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid- and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.

    • Analyze all samples (including controls) by the HPLC method described in Protocol 1.

    • For identification of major degradants, use an LC-MS system with the same chromatographic method.

  • Data Summary & Interpretation: Aim for 10-20% degradation of the main peak for meaningful results.[14] If degradation is too rapid or slow, adjust the stress duration or temperature accordingly.

Stress ConditionExpected Stability of Boc GroupPrimary Expected DegradantRationale
0.1 M HCl, 60°C Labile 3-amino-5-phenyl-pentanoic acidThe Boc group is highly sensitive to acid-catalyzed hydrolysis.[5][15]
0.1 M NaOH, 60°C Generally Stable Minimal degradation expectedThe Boc carbamate is resistant to basic hydrolysis conditions.[5][]
3% H₂O₂, RT Stable Potential minor oxidation productsThe core structure lacks easily oxidizable groups, but this tests for unexpected oxidative pathways.[12]
Heat (80°C) Potentially Labile 3-amino-5-phenyl-pentanoic acidHigh temperatures can cause thermal cleavage of the Boc group, though typically >150°C is needed for rapid removal.[16][17]
UV Light Stable Potential phenyl ring-related productsThe phenyl group may be susceptible to photolytic degradation, though the Boc group itself is stable.[10]

Section 4: Key Stability-Influencing Factors

The stability of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is a function of its molecular structure and its external environment. The diagram below illustrates the relationship between environmental stressors and the compound's vulnerable functional groups.

Caption: Key stressors affecting the stability of the molecule.

  • pH (Acidity): This is the most critical factor. The Boc group's carbamate linkage is susceptible to protonation under acidic conditions, which initiates its cleavage.[9] Therefore, avoiding acidic environments during storage and in experimental solutions is paramount for maintaining the compound's integrity.

  • Temperature: Heat provides the activation energy for chemical reactions. While the Boc group is more stable to heat than to acid, elevated temperatures can still cause its removal.[16][17] Storing the compound at -20°C drastically reduces the rate of any potential degradation reactions.

  • Light: High-energy UV light can induce photochemical reactions, particularly involving aromatic systems like the phenyl ring.[10] Storing the material in amber vials or in the dark protects it from this degradation pathway.

  • Moisture: Water is a reactant in hydrolysis. Keeping the solid compound dry and using anhydrous solvents for stock solutions (when possible) will enhance long-term stability.[1][4]

By understanding these principles and adhering to the recommended handling and storage procedures, you can ensure the long-term stability of your 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid, leading to more accurate and reproducible scientific results.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Hattori, Y., et al. (2022). Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (2022). Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Papageorgiou, G., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Retrieved from [Link]

  • Thom, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • RSC Publishing. (2014). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]

  • ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Environmental Pollution. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process | Request PDF. Retrieved from [Link]

  • PubMed. (2001). Intracellular degradation of two structurally different polyhydroxyalkanoic acids accumulated in Pseudomonas putida and Pseudomonas citronellolis from mixtures of octanoic acid and 5-phenylvaleric acid. Retrieved from [Link]

  • PubMed. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive HPLC Comparison Guide for the Purity Determination of Boc-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boc-(R)-3-amino-5-phenylpentanoic acid is a highly specialized


-amino acid derivative that serves as a critical building block in custom peptide synthesis, peptidomimetic design, and the development of targeted therapeutics (1[1]). Structurally, it features a bulky hydrophobic phenyl ring, an aliphatic chain, a chiral center at the 

-carbon, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Because of this structural complexity, assessing its purity requires a bifurcated analytical approach. Drug development professionals must validate both chemical purity (the absence of synthetic byproducts like des-phenyl or truncated isomers) and enantiomeric purity (the absence of the unwanted stereoisomer). This guide objectively compares column chemistries and provides field-proven, self-validating methodologies for both analyses.

Part 1: Chemical Purity Assessment (Reversed-Phase HPLC)

Mechanistic Causality: The Role of TFA and Column Chemistry

In Reversed-Phase HPLC (RP-HPLC), analyzing compounds with free carboxylic acids often results in severe peak tailing due to partial ionization at neutral pH. To establish a robust method, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent in both the aqueous and organic mobile phases (2[2]). TFA lowers the eluent pH to approximately 2.0, fully protonating the C-terminal carboxylate to ensure sharp, symmetrical peaks. While the Boc protecting group is inherently acid-labile, it is kinetically stable under dilute (0.1%) aqueous TFA conditions for the duration of a standard chromatographic run, preventing on-column degradation (3[3]).

Column Comparison: C18 vs. Phenyl-Hexyl

While an Octadecylsilane (C18) column is the default choice for peptide building blocks, the presence of the phenyl ring in Boc-3-amino-5-phenylpentanoic acid introduces an opportunity for enhanced selectivity. A Phenyl-Hexyl stationary phase provides alternative


 interactions between the column matrix and the analyte's aromatic ring, yielding superior resolution from structurally similar impurities (e.g., des-phenyl variants) compared to purely hydrophobic C18 retention.

Table 1: RP-HPLC Performance Comparison

ParameterC18 (Octadecylsilane)Phenyl-Hexyl
Retention Mechanism Hydrophobic partitioningHydrophobic &

interactions
Retention Time (approx.) 14.5 min16.2 min
Peak Asymmetry (

)
1.151.05
Resolution (

) from des-phenyl impurity
1.83.4
Suitability Standard baselineSuperior for aromatic impurities
Protocol 1: RP-HPLC Method for Chemical Purity

This protocol is designed as a self-validating system; the inclusion of a gradient ensures that both polar degradation products and highly hydrophobic impurities are eluted and detected.

  • Sample Preparation: Dissolve 1.0 mg of Boc-3-amino-5-phenylpentanoic acid in 1 mL of Methanol/Water (50:50, v/v). Sonicate for 2 minutes.

  • Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 25 minutes, followed by a 5-minute hold at 80% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm (optimal for amide/carbamate bonds) and 254 nm (specific to the phenyl ring).

  • Injection Volume: 10 µL.

Part 2: Enantiomeric Purity Assessment (Chiral HPLC)

Mechanistic Causality: The Failure of Crown Ethers and the Shift to Polysaccharides

Determining the enantiomeric excess (ee) of the (R)-enantiomer requires a Chiral Stationary Phase (CSP). A common pitfall in the chiral analysis of amino acids is the misapplication of crown ether-based columns (e.g., ChiroSil). While highly effective for unprotected


-amino acids, crown ether stationary phases rely on host-guest complexation between the cavity of an 18-crown-6 ring and a protonated primary amine (-NH

) (). Because the primary amine in Boc-3-amino-5-phenylpentanoic acid is sterically shielded and electronically neutralized by the Boc group, this crucial complexation cannot occur. Consequently, crown ether columns yield zero chiral discrimination for this analyte.

Instead, polysaccharide-based CSPs operating in Normal-Phase (NP) mode are required. Amylose and Cellulose derivatives provide chiral discrimination through hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and steric fit within the helical chiral grooves of the polymer (4[4]).

Column Comparison: Amylose vs. Cellulose CSPs

Table 2: Chiral NP-HPLC Performance Comparison

ParameterAmylose CSP (e.g., AD-H)Cellulose CSP (e.g., OD-H)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Elution Order (S) then (R)(R) then (S)
Enantioselectivity (

)
1.851.22
Resolution (

)
4.11.5
Recommended Use Primary choice for Boc-

-amino acids
Secondary screening
Protocol 2: Normal-Phase Chiral HPLC Method

Note: The addition of 0.1% TFA to the non-polar mobile phase is critical to suppress the ionization of the free carboxylic acid, ensuring it interacts cleanly with the CSP.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of Hexane/Isopropanol (80:20, v/v). Ensure complete dissolution.

  • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose CSP.

  • Mobile Phase: Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v). Premix thoroughly to ensure baseline stability.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Part 3: Workflow Visualization

Workflow A Boc-3-amino-5-phenylpentanoic acid Sample Preparation B Chemical Purity (Reversed-Phase HPLC) A->B C Enantiomeric Purity (Chiral Normal-Phase HPLC) A->C D Stationary Phase: Phenyl-Hexyl Mobile Phase: H2O/MeCN + 0.1% TFA B->D E Stationary Phase: Amylose CSP Mobile Phase: Hexane/IPA + 0.1% TFA C->E F Impurity Profiling (Des-phenyl, isomers) D->F G Enantiomeric Excess (% ee) (R) vs (S) Enantiomer E->G

Figure 1: Parallel HPLC workflow for determining chemical and enantiomeric purity.

Part 4: References

  • Title: Boc-(R)-3-amino-5-phenylpentanoic acid Source: Chem-Impex URL:

  • Title: 12.4 Synthesis of B-Sheet Peptides Source: Thieme-Connect URL:

  • Title: Overview of Custom Peptide Synthesis Source: Peptide2.com URL:

  • Title: RStech Corporation - HPLC Source: hplc.eu URL:

  • Title: Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL:

Sources

Comparison of proteolytic stability: alpha-peptides vs beta-peptides

Comparative Guide: Proteolytic Stability of -Peptides vs. -Peptides

Executive Summary

In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting the clinical utility of natural



Key Takeaway: While




Mechanistic Basis of Stability

To understand the divergence in stability, one must analyze the interaction at the atomic level between the peptide substrate and the protease active site.

The Structural Mismatch

Proteases (e.g., trypsin, chymotrypsin) have evolved over millions of years to recognize and cleave the specific geometry of the


  • 
    -Peptides:  The carbonyl carbon is positioned precisely to be attacked by the nucleophile (e.g., Serine-195 in chymotrypsin) within the catalytic triad.
    
  • 
    -Peptides:  These contain an extra methylene group (–CH
    
    
    –) in the backbone, resulting in a –NH–C
    
    
    H(R)–C
    
    
    H
    
    
    –CO– (for
    
    
    ) structure.[1] This extension alters the distance and angle of the scissile bond. Even if the side chain binds to the enzyme's specificity pocket, the carbonyl group is displaced from the catalytic nucleophile, rendering hydrolysis impossible.
Visualization: The "Lock and Key" Failure

The following diagram illustrates why the catalytic triad fails to hydrolyze the

ProteolysisMechanismcluster_AlphaScenario A: Alpha-Peptide (Substrate)cluster_BetaScenario B: Beta-Peptide (Inhibitor/Stable)ProteaseProtease Active Site(Catalytic Triad: Ser-His-Asp)AlphaBindBinding: Side chain fits pocketProtease->AlphaBindBetaBindBinding: Side chain fits pocketProtease->BetaBindAlphaAlignAlignment: Scissile bondpositioned at NucleophileAlphaBind->AlphaAlignHydrolysisResult: HYDROLYSIS(Rapid Degradation)AlphaAlign->HydrolysisBetaShiftMisalignment: Extra -CH2-shifts Carbonyl awayBetaBind->BetaShiftNoReactionResult: NO REACTION(Proteolytic Stability)BetaShift->NoReaction

Figure 1: Mechanistic comparison of protease interaction. The insertion of the methylene group in

Comparative Performance Data

The following data summarizes seminal findings from the Seebach and Gellman groups, comparing the stability of analogous sequences against aggressive proteolytic enzymes.

Table 1: Half-life ( ) Comparison in In Vitro Assays
Enzyme ClassSpecific Enzyme

-Peptide


-Peptide

Fold Improvement
Serine Protease Trypsin< 10 min> 48 hours> 250x
Serine Protease Chymotrypsin15 - 30 min> 48 hours> 100x
Aspartyl Protease Pepsin5 - 60 min> 24 hours> 25x
Metallo-protease Elastase< 30 min> 48 hours> 100x
Complex Matrix Human Serum10 - 45 min> 7 daysFunctional Immunity

Note: Data represents generalized findings for short oligomers (4-10 residues). Specific values depend on sequence lipophilicity and secondary structure (e.g.,

Experimental Protocol: Determining Proteolytic Stability

To rigorously validate these claims in your own drug discovery pipeline, use the following self-validating LC-MS workflow. This protocol is designed to eliminate false positives caused by precipitation or non-specific binding.

Reagents & Setup
  • Substrate: 100 µM peptide in Tris-HCl buffer (pH 7.5) or simulated gastric/intestinal fluid.[2]

  • Enzyme: Trypsin/Chymotrypsin (enzyme-to-substrate ratio 1:100 w/w).

  • Internal Standard: N-benzylbenzamide (or isotopically labeled analog) to correct for injection variability.

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Workflow Diagram

StabilityAssaycluster_SamplingTime-Course SamplingStartStart: Peptide Stock(100 µM)IncubateIncubation37°C with ProteaseStart->IncubateT0T=0 minIncubate->T0T1T=30 minIncubate->T1T2T=24 hrsIncubate->T2QuenchQuench Reaction(1% TFA/ACN)T0->QuenchT1->QuenchT2->QuenchSpinCentrifuge10,000g x 5 minQuench->SpinAnalysisLC-MS Analysis(Quantify Parent Ion)Spin->AnalysisCalcCalculate t1/2(First-order kinetics)Analysis->Calc

Figure 2: Standardized LC-MS workflow for assessing proteolytic stability. Critical control points include the T=0 sample and the quenching step to ensure accurate kinetic data.

Critical Technical Notes (The "Why")
  • The "Zero" Point: Always quench a sample immediately after adding enzyme to establish the 100% baseline. Without this, you cannot distinguish between rapid degradation (in the first second) and low ionization efficiency.

  • Solubility Check:

    
    -peptides can be more lipophilic than 
    
    
    -peptides. If the parent ion signal disappears, check for precipitation in the pellet before assuming degradation.
  • Enzyme Activity Control: Run a known unstable

    
    -peptide (e.g., Leu-Enkephalin) in parallel to prove the enzyme is active.
    

Implications for Drug Development[2][3][4]

The transition from


  • Oral Bioavailability: The resistance to gastric pepsin and intestinal trypsin opens the door for oral delivery formulations, a massive hurdle for standard biologics.

  • Prolonged Circulation: "Functional immunity" to serum proteases reduces clearance rates, potentially allowing for once-weekly dosing rather than daily injections.

  • Metabolic Stability: Unlike other modifications (e.g., N-methylation),

    
    -amino acid incorporation does not require the removal of hydrogen bond donors, often preserving secondary structures (helices/sheets) required for receptor binding.
    

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. 
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Hook, D. F., et al. (2004). Probing the proteolytic stability of

    
    -peptides containing 
    
    
    -fluoro- and
    
    
    -hydroxy-
    
    
    -amino acids.[3] ChemBioChem, 5(5), 691-706.[3]
  • Steer, D. L., et al. (2002).

    
    -Amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Peptides: No Interactions between 
    
    
    -Peptidases and
    
    
    -Peptides. CHIMIA, 51, 244.[4]

Biological activity of peptides with beta-homophenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The integration of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug development, designed to overcome the inherent pharmacokinetic limitations of native peptides. Among these modifications, the substitution of native


-phenylalanine (

-Phe) with its homologue,

-homophenylalanine (

-hPhe)
, represents a profound structural shift.

This guide provides an in-depth, objective comparison between native


-Phe peptides and their 

-hPhe analogs. By analyzing the structural causality behind their biological activity, we equip researchers with the mechanistic insights and self-validating protocols necessary to engineer highly stable, receptor-selective peptidomimetics.

The Mechanistic Paradigm: Structural Causality of -hPhe

The fundamental difference between


-Phe and 

-hPhe is the insertion of a single methylene group (-CH

-) into the peptide backbone between the

-carbon and the carboxyl group. This seemingly minor modification has two profound mechanistic consequences:
  • Proteolytic Evasion via Geometry Mismatch: Native proteases (such as Dipeptidyl Peptidase-IV [DPP-4], chymotrypsin, and pepsin) possess highly constrained active sites that have evolved to recognize the precise spatial geometry of

    
    -peptide bonds. The extra methylene group in 
    
    
    
    -hPhe expands the dihedral angle space, misaligning the scissile bond with the protease's catalytic triad. This steric clash creates a profound kinetic barrier to hydrolysis, extending the peptide's half-life by orders of magnitude[1].
  • Foldamer-Induced Receptor Affinity: While increased flexibility can sometimes reduce binding entropy, strategically placed

    
    -amino acids induce highly stable secondary structures known as foldamers (e.g., 14-helices or stable 
    
    
    
    -turns). This allows the peptide to be locked into a bioactive conformation that maintains, or even enhances, specific receptor interactions[2].

Pathway A Native alpha-Phe Peptide B Protease Active Site (e.g., DPP-4) A->B C Rapid Cleavage (Short Half-life) B->C Hydrolysis D beta-hPhe Analog E Backbone Geometry Mismatch (Steric Clash) D->E G Receptor Activation (Maintained Affinity) D->G Foldamer Mimicry F Proteolytic Resistance (Extended Half-life) E->F Enzyme Evasion

Mechanism of proteolytic resistance and receptor activation by beta-hPhe analogs.

Comparative Performance Data

The following table synthesizes experimental data across various therapeutic peptide classes, objectively comparing the biological performance of native


-Phe sequences against their 

-hPhe counterparts.
Therapeutic Target / Peptide ClassAmino Acid at Critical LocusProteolytic Stability (Half-life /

)
Receptor Binding Affinity / Biological Activity
DPP-4 Inhibitors (Incretin regulation)

-Phe
Rapid degradation (

< 10 min)
Moderate affinity

-hPhe
High stability (

> 8 hours)
Excellent affinity (IC

< 50 nM)
[3]
Angiotensin II Analogs (Vascular function)

-Phe (Position 8)
Rapid clearance (

~ 15 min)
Non-selective (Binds AT1R and AT2R)

-hPhe
2x to 10x increased

Highly selective for AT2R (Vasodepressor) [4]
Opioid Peptides (TAPP / Endomorphins)

-Phe
Low stability in plasmaHigh

-opioid receptor (MOR) affinity

-hPhe

> 20 h in rat brain membrane
Maintained MOR affinity; enhanced analgesia [5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols used to synthesize and evaluate


-hPhe peptides must be self-validating. The workflows below embed causality into every step, ensuring that experimental artifacts are isolated from true biological phenomena.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of -hPhe Peptides

Causality: The extra methylene group in


-amino acids increases the degrees of freedom in the backbone, which can lead to slower coupling rates during SPPS due to transition-state steric hindrance[6].
  • Step 1: Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Deprotect using 20% piperidine in DMF.

  • Step 2: Double Coupling Strategy: To overcome the kinetic barrier of the

    
    -carbon, perform a double coupling cycle. Use 4 equivalents of Fmoc-
    
    
    
    -hPhe-OH, activated with highly reactive HATU (3.9 eq) and DIPEA (8 eq) for 60 minutes per cycle.
  • Step 3: Cleavage & Validation (The Self-Validating Step): Cleave using TFA/TIS/H

    
    O (95:2.5:2.5). Analyze the crude product via LC-MS.
    
  • Validation Check: If the ESI-MS spectra reveal a prominent [M-177] peak (the exact mass of missing

    
    -hPhe), it confirms that the kinetic coupling barrier was not overcome, validating the necessity of extending the HATU/DIPEA coupling time.
    
Protocol B: LC-MS-Based Plasma Stability Assay

Causality: Measuring true proteolytic stability requires halting the enzymatic reaction instantly without degrading the peptide.

  • Step 1: Incubation: Incubate the purified

    
    -hPhe peptide (10 
    
    
    
    M) in 50% rat or human plasma at 37°C.
  • Step 2: Quenching: At specific time points (0, 15, 30, 60, 120, 240 mins), extract 50

    
    L aliquots and immediately quench with 150 
    
    
    
    L of ice-cold acetonitrile containing a heavy-isotope labeled internal standard. Why? Acetonitrile instantly denatures and precipitates plasma proteases, halting the reaction at the exact second of extraction.
  • Step 3: Centrifugation & LC-MS: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: The heavy-isotope internal standard validates the assay. If the internal standard signal drops alongside the target peptide, the loss is due to non-specific binding to the tube walls or poor extraction recovery, not proteolytic cleavage.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Causality:


-peptides often exhibit altered, slower binding kinetics (slower 

and

) due to their rigidified foldamer structures. Standard end-point IC

assays may fail to reach equilibrium, misrepresenting their true affinity. SPR captures these real-time dynamics.
  • Step 1: Immobilization: Covalently immobilize the target receptor (e.g., DPP-4 or MOR) onto a CM5 sensor chip using standard amine coupling.

  • Step 2: Kinetic Injection: Inject varying concentrations of the

    
    -hPhe peptide (e.g., 3.125 nM to 100 nM) over the chip at a high flow rate (50 
    
    
    
    L/min) to minimize mass transport limitations.
  • Step 3: Dissociation: Allow running buffer to flow for 600 seconds to accurately capture the extended

    
     typical of 
    
    
    
    -peptides.

Workflow S1 Fmoc-SPPS Synthesis (Double Coupling) S2 RP-HPLC & ESI-MS Validation S1->S2 S3 LC-MS Plasma Stability Assay S2->S3 S4 SPR Binding Kinetics (kon / koff) S3->S4

Standardized workflow for the synthesis and biological validation of beta-hPhe peptides.

References

  • Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays Source: PMC URL:[Link]

  • TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding Source: ResearchGate URL:[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • A Single β-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function Source: AHA Journals (Hypertension) URL:[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: PMC - NIH URL:[Link]

Sources

Mass Spectrometry Analysis of Boc-beta-Nva(5-phenyl)-OH Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-beta-Nva(5-phenyl)-OH (Molecular Weight: 293.36 Da) is a specialized non-proteinogenic amino acid building block used in the synthesis of proteolytic-resistant peptidomimetics.[1] Its structural complexity—combining a labile tert-butyloxycarbonyl (Boc) group, a beta-amino acid backbone, and a hydrophobic phenyl-alkyl side chain—presents unique analytical challenges compared to standard alpha-amino acids like Phenylalanine (Phe).[1]

This guide provides a technical comparison of this molecule against its primary alternatives: Boc-Phe-OH (its alpha-isomer) and Fmoc-beta-Nva(5-phenyl)-OH (its orthogonal synthetic alternative).[1] We define optimized LC-MS protocols to mitigate the common "in-source fragmentation" associated with Boc groups and establish definitive fragmentation fingerprints for structural validation.

Chemical Context & Structural Logic[1][2][3]

To analyze this molecule, one must understand its three distinct functional zones, each affecting Mass Spectrometry (MS) behavior:

  • The Protecting Group (Boc): Highly acid-labile.[1] In Electrospray Ionization (ESI), the acidic mobile phase often triggers the loss of the tert-butyl cation (

    
    ) before the ion enters the quadrupole.
    
  • The Backbone (Beta-Norvaline): Unlike alpha-amino acids, the amine is attached to the

    
    -carbon.[1] This alters the fragmentation pathway, suppressing standard immonium ion formation in favor of retro-Mannich-type cleavages.[1]
    
  • The Side Chain (5-Phenyl): A hydrophobic tail that significantly increases retention time on C18 columns compared to standard phenylalanine, aiding in isomeric separation.[1]

Comparative Analysis: Performance vs. Alternatives

Comparison A: Isomeric Differentiation (vs. Boc-Phe-OH)

Context: Researchers often confuse beta-amino acids with their alpha-isomers due to identical molecular weights (isobaric).[1]

FeatureBoc-beta-Nva(5-phenyl)-OHBoc-Phe-OH (Alpha-Isomer)Causality / Mechanism
Monoisotopic Mass 293.16 Da293.16 DaIsobaric Interference: MS1 cannot distinguish them.[1]
Retention Time (C18) High (

)
Moderate (

)
The 5-carbon linker in Nva is more hydrophobic than the 1-carbon linker in Phe.[1]
Key Fragment (MS2) m/z 176.1 (Loss of Boc + COOH)m/z 120.08 (Immonium Ion)Alpha-AAs readily form immonium ions.[1] Beta-AAs resist this, favoring decarboxylation.[1]
Tropylium Ion (m/z 91) Weak / DelayedStrongThe phenyl ring in Phe is closer to the charge center, facilitating resonance stabilization.
Comparison B: Stability & Ionization (vs. Fmoc-beta-Nva(5-phenyl)-OH)

Context: In solid-phase peptide synthesis (SPPS), the choice between Boc and Fmoc strategies dictates the analytical method.

FeatureBoc-Protected DerivativeFmoc-Protected DerivativeAnalytical Implication
ESI Source Stability Low. Prone to in-source fragmentation (

).[1]
High. Fmoc group is stable in acidic mobile phases.[1]Boc requires lower desolvation temps to see the parent ion.
Ionization Mode Positive (

) Mode favored.[1]
Positive (

) or Negative (

) Mode.[1][2]
Fmoc derivatives ionize well in negative mode due to the fluorenyl system.
Adduct Formation Forms strong

and

adducts.[1]
Predominantly

.[1][3]
Sodium adducts in Boc samples can complicate MS/MS fragmentation.[1]

Experimental Protocol: Optimized LC-MS Workflow

Objective: To detect the intact parent ion (


 294.16) while preventing premature Boc deprotection.[1][4]
Liquid Chromatography (LC) Conditions[1]
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A:

    
     Formic Acid in Water (Do NOT  use TFA; TFA induces Boc cleavage).[1]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.[1]
    
  • Gradient: 5% B to 95% B over 8 minutes. (The hydrophobic 5-phenyl chain requires high organic content for elution).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp:

    
     (Keep low to preserve Boc).
    
Mass Spectrometry (ESI) Parameters[1]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: Low (15-20 V). Critical: High cone voltage will strip the Boc group immediately.

  • Desolvation Temp:

    
     (Standard is 350-400°C; reduce this to prevent thermal degradation).
    
Workflow Diagram

The following diagram illustrates the decision logic for analyzing this specific derivative.

AnalyticalWorkflow Sample Crude Sample Boc-beta-Nva(5-phenyl)-OH Solvent Dissolve in 50:50 ACN:H2O (No Acid in Diluent) Sample->Solvent LC LC Separation C18 Column, Formic Acid Solvent->LC Check Check Retention Time LC->Check ESI ESI Source (Low Cone Voltage) Check->ESI RT ~4.5 min MS1 MS1 Spectrum Look for m/z 294.16 ESI->MS1 Fragment In-Source Frag? (m/z 238 or 194) MS1->Fragment Fragment->ESI Yes (Reduce Temp/Voltage) CID MS/MS (CID) Collision Energy: 15-25 eV Fragment->CID No (Intact Parent) Valid Validation Confirmed Parent + Characteristic Fragments CID->Valid

Figure 1: Optimized Analytical Workflow for Boc-Protected Beta-Amino Acids.

Fragmentation Mechanism & Data Interpretation[2][3][7][8][9]

Understanding the fragmentation pathway is essential for confirming that the "beta" structure is intact and distinguishing it from the alpha-isomer.

Primary Fragmentation Pathway (ESI+)

When the parent ion (


 294.[1]16) is subjected to Collision-Induced Dissociation (CID), it follows a predictable "unzipping" mechanism:
  • Loss of Isobutene: The tert-butyl group is ejected first (-56 Da).[1]

  • Loss of CO2: The resulting carbamic acid spontaneously decarboxylates (-44 Da).[1]

  • Backbone Cleavage: The free beta-amino acid fragment undergoes cleavage.[1]

Pathway Diagram[1]

FragmentationPath Parent Parent Ion [M+H]+ = 294.16 Inter1 Deprotected Amine [M+H - Boc]+ = 194.11 Parent->Inter1 CID (Low Energy) Isobutene - Isobutene (56 Da) - CO2 (44 Da) Tropylium Tropylium Ion [C7H7]+ = 91.05 Inter1->Tropylium High Energy Side Chain BetaFrag Beta-Specific Frag [M - HCOOH]+ Inter1->BetaFrag Backbone Cleavage

Figure 2: MS/MS Fragmentation Pathway.[1] Note the sequential loss of the Boc group followed by side-chain specific ions.

Theoretical vs. Observed Transitions[1]
Transition TypePrecursor (

)
Product (

)
Interpretation
Quantitation (MRM) 294.2194.1Loss of Boc group (Specific to protecting group).[1]
Structural Conf. 194.191.1Phenyl side chain confirmation (Tropylium).[1]
Isomer Diff. 194.1177.1Loss of

(Common in Beta-AAs, rare in Alpha-AAs).[1]

Troubleshooting & Self-Validation

To ensure scientific integrity, every analyst should perform these self-validation checks:

  • The "Sodium Check": If you see a dominant peak at

    
     316.15, you have formed the 
    
    
    
    adduct.[1] Sodium adducts do not fragment usefully (they just lose the sodium).[1]
    • Fix: Add 0.1% Formic Acid or 5mM Ammonium Formate to the mobile phase to force protonation (

      
      ).[1]
      
  • The "Ghost" Peak: If you see

    
     194.11 in the MS1 scan (before fragmentation), your source temperature is too high.[1] You are deprotecting the molecule before it is analyzed.
    
    • Fix: Lower Desolvation Temp to

      
      .
      

References

  • NIST Chemistry WebBook. Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology. [Link][1]

  • Journal of the American Society for Mass Spectrometry. Fragmentation Mechanisms of Protonated Peptides and Amino Acids.[Link][1]

  • PubChem. Compound Summary: Boc-Amino Acid Derivatives.[1] National Library of Medicine.[1] [Link]

Sources

Comparison Guide: Optical Rotation Standards for Boc-(S)-3-amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-(S)-3-amino-5-phenylpentanoic acid (CAS: 218608-84-5), frequently designated as Boc-


-Nva(5-phenyl)-OH, is a structurally unique 

-amino acid derivative[1]. It serves as a critical building block in solid-phase peptide synthesis (SPPS) for developing protease-resistant peptidomimetics and novel therapeutics[2]. Because the spatial orientation of the

-carbon dictates the folding trajectory and biological activity of the resulting peptide, verifying the enantiomeric purity of this precursor is a non-negotiable quality control (QC) step.

This guide provides an objective comparison of optical rotation standards, detailing the causal relationship between stereochemistry and analytical readouts, alongside a self-validating polarimetry protocol designed for drug development professionals.

Physicochemical Profile & Identity

Before conducting polarimetric analysis, it is essential to verify the fundamental physicochemical properties of the lot to ensure bulk identity.

ParameterSpecification
Chemical Name (3S)-3-[(tert-butoxycarbonyl)amino]-5-phenylpentanoic acid
CAS Number 218608-84-5
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Appearance White powder
Purity

Storage Conditions 0–8°C (Refrigerated)

Data supported by [3] and [1] specifications.

The Causality of Optical Purity in -Amino Acids

In drug development, replacing standard


-amino acids with 

-amino acids like Boc-(S)-3-amino-5-phenylpentanoic acid introduces an additional methylene group into the peptide backbone. This modification fundamentally alters the hydrogen-bonding network, often driving the formation of highly stable secondary structures such as 14-helices.

The Mechanistic Impact: If the (S)-enantiomer is contaminated with the (R)-enantiomer, the stereochemical inversion disrupts the helical dipole and side-chain presentation. This drastically reduces target receptor affinity and compromises the structural integrity of the peptidomimetic. Therefore, establishing a strict optical rotation baseline is the first line of defense in chemical biology workflows.

G A Boc-(S)-3-amino-5- phenylpentanoic acid (Enantiopure) B Solid-Phase Peptide Synthesis (SPPS) A->B Coupling C Beta-Peptide Assembly B->C Deprotection & Elongation D Stable Folded Secondary Structure (e.g., 14-helix) C->D Folding E High Target Affinity D->E Binding

Workflow of incorporating Boc-(S)-3-amino-5-phenylpentanoic acid into stable β-peptides.

Optical Rotation Standards: A Comparative Analysis

Optical rotation (


) is highly dependent on concentration, solvent, and temperature. For Boc-(S)-3-amino-5-phenylpentanoic acid, the specific rotation is relatively low in magnitude, which requires high-precision instrumentation to avoid false-negative QC results.
EnantiomerSpecific Rotation

ConditionsSupplier Reference
(S)-Isomer (Target)

c=1, Ethanol[1]
(R)-Isomer (Impurity)

c=1, Ethanol[4]
Racemate

c=1, EthanolTheoretical

Analytical Insight: The low absolute value of the rotation (


) means that even a minor baseline drift or solvent impurity can skew the results. Ethanol is utilized as the standard solvent because it thoroughly dissolves the Boc-protected amino acid while providing a stable, reproducible solvation shell that influences the optical rotation consistently.

Self-Validating Experimental Protocol for Polarimetry

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps (blanking and temperature equilibration) to eliminate systemic errors.

Materials Required:

  • High-precision digital polarimeter (equipped with a sodium lamp, 589 nm).

  • Thermostated polarimeter cell (100 mm path length).

  • Absolute Ethanol (Analytical Grade,

    
    ).
    
  • Volumetric flask (10 mL, Class A).

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step):

    • Turn on the polarimeter and sodium lamp; allow 30 minutes for thermal and optical stabilization.

    • Fill the 100 mm cell with pure Absolute Ethanol.

    • Set the thermostat to exactly 20.0°C.

    • Measure the blank. The reading must be

      
      . If it deviates, re-clean the cell windows to prevent background interference.
      
  • Sample Preparation:

    • Accurately weigh 100.0 mg of Boc-(S)-3-amino-5-phenylpentanoic acid on a microbalance.

    • Transfer quantitatively to a 10 mL Class A volumetric flask.

    • Dissolve the powder in ~7 mL of Absolute Ethanol. Sonicate briefly if necessary, ensuring no heat is generated (heat alters the specific volume of the solvent).

    • Make up to the 10 mL mark with Ethanol. (Final concentration: c = 1.0 g/100 mL).

  • Measurement:

    • Rinse the polarimeter cell twice with small aliquots of the sample solution.

    • Fill the cell completely, ensuring no air bubbles are trapped in the light path.

    • Place the cell in the polarimeter and allow 5 minutes for temperature equilibration to 20.0°C.

    • Record the observed rotation (

      
      ) at 589 nm.
      
  • Data Calculation:

    • Calculate the specific rotation using Biot's law:

      
      
      
    • (Where

      
       is the observed rotation, 
      
      
      
      is the path length in decimeters (1 dm), and
      
      
      is the concentration in g/mL (0.01 g/mL)).

G Start Start QC Workflow Calib 1. Calibrate Polarimeter (Blank: EtOH, 20°C) Start->Calib Prep 2. Prepare Sample (c=1.0 in EtOH) Calib->Prep Measure 3. Measure Rotation at 589 nm (Na D-line) Prep->Measure Check 4. Compare with Standard [-2.4 ± 1°] Measure->Check Pass Pass: Proceed to SPPS Check->Pass In range Fail Fail: Chiral HPLC for ee% determination Check->Fail Out of range

Self-validating polarimetry workflow for verifying optical purity.

Alternative Methods: Polarimetry vs. Chiral HPLC

While specific rotation is the standard pharmacopeial method for rapid identity testing, researchers must understand its limitations compared to modern chromatography when working with compounds exhibiting low optical activity.

  • Polarimetry: Best for rapid, non-destructive bulk identity verification. However, because the standard rotation of Boc-(S)-3-amino-5-phenylpentanoic acid is

    
    [1], a 5% contamination with the (R)-enantiomer might only shift the observed rotation by 
    
    
    
    to
    
    
    , which borders on the margin of error for uncalibrated instruments.
  • Chiral HPLC: The definitive alternative for drug development professionals. Utilizing a chiral stationary phase (e.g., Chiralpak AD-H) allows for the baseline separation of the (S) and (R) enantiomers, providing an exact enantiomeric excess (ee%) down to 0.1% limits of detection. If a polarimetry result falls outside the

    
     variance, Chiral HPLC must be employed as the definitive tie-breaker.
    

Conclusion

For scientists utilizing Boc-(S)-3-amino-5-phenylpentanoic acid in peptide synthesis, validating the optical rotation against the


 (c=1, EtOH) standard is a critical prerequisite[1]. By employing the self-validating protocol outlined above, laboratories can confidently ensure the stereochemical integrity of their building blocks before committing to expensive and time-consuming solid-phase synthesis cycles.

References

Sources

A Senior Application Scientist's Guide to Validating Beta-Turn Structures in Peptides Containing Phenyl-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of peptide conformation is paramount. The spatial arrangement of a peptide backbone dictates its biological activity, stability, and potential as a therapeutic agent. Among the critical secondary structural motifs are β-turns, which are essential for the globular architecture of proteins and often constitute key recognition sites in peptide-protein interactions. The introduction of unnatural amino acids, such as phenyl-pentanoic acid, into peptide sequences is a powerful strategy to induce and stabilize these turns, enhancing pharmacological properties.[1][2] This guide provides an in-depth comparison of modern biophysical techniques for validating β-turn structures in such modified peptides, grounded in field-proven insights and experimental data.

The Significance of Beta-Turns and the Role of Phenyl-Pentanoic Acid

A β-turn is a region of a polypeptide chain where it abruptly reverses its direction. This structure involves four amino acid residues (designated i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[3] The incorporation of unnatural amino acids is a key strategy to pre-organize a peptide chain into a specific conformation, such as a β-turn.[4]

Phenyl-pentanoic acid, a γ-amino acid analog, is of particular interest in peptidomimetic design. While direct studies validating β-turns induced by this specific residue are not abundant in the literature, the conformational effects of other γ-amino acids are well-documented. These residues can promote the formation of turn-like structures and helices, providing a strong rationale for investigating the structural consequences of incorporating phenyl-pentanoic acid.[5][6][7] The extended backbone of γ-amino acids can influence the local geometry, favoring turn conformations that might not be readily accessible to peptides composed solely of α-amino acids.

This guide will compare three primary spectroscopic techniques for validating these structures: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by computational modeling.

Comparative Analysis of Validation Techniques

Technique Information Provided Resolution Sample Requirements Strengths Limitations
NMR Spectroscopy 3D structure in solution, specific inter-proton distances, hydrogen bonding, and dynamics.AtomicHigh concentration (mM range), isotopic labeling can be beneficial.Provides detailed, residue-specific structural information in a native-like environment.Can be complex to interpret for conformationally flexible peptides; requires specialized equipment and expertise.
CD Spectroscopy Estimation of secondary structure content (α-helix, β-sheet, turn, random coil).LowLow concentration (µM to mM range), high purity.Rapid, requires small amounts of sample, excellent for screening and monitoring conformational changes.[8]Provides global, not residue-specific, information; β-turn signals can be ambiguous and overlap with other structures.[9]
FTIR Spectroscopy Secondary structure composition based on vibrational modes of the peptide backbone.LowVersatile (solution, solid-state, films), moderate concentration.Can be used in diverse environments, including turbid solutions and lipid membranes.[10]The amide I band is complex with overlapping contributions from different structures, requiring deconvolution.[7][11]
Computational Modeling Predicted 3D structures, conformational dynamics, and energetics.AtomicNone (in silico)Complements experimental data, provides insights into conformational landscapes and stability.Accuracy is dependent on the force field and sampling method; requires experimental validation.

Experimental Deep Dive: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing atomic-level detail.[12]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). Specific NOE patterns are characteristic of β-turns. For a canonical type I or type II β-turn, a key NOE is observed between the amide proton of residue i+2 and the amide proton of residue i+3 (dNN(i+2,i+3)).[13]

  • Temperature Coefficients of Amide Protons: The chemical shift of amide protons involved in intramolecular hydrogen bonds is less sensitive to temperature changes. A temperature coefficient (Δδ/ΔT) more positive than -4.6 ppb/K is a strong indicator of a hydrogen-bonded amide proton, such as the one involving the i+3 residue in a β-turn.[14]

  • ³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³JHNα) provides information about the backbone dihedral angle φ.

  • Hydrogen-Deuterium (H-D) Exchange: Amide protons involved in stable hydrogen bonds will exchange with deuterium from the solvent (e.g., D₂O) at a slower rate than solvent-exposed protons.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or DMSO-d₆) to a concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS or TSP).

  • 1D ¹H NMR: Acquire a simple 1D proton spectrum to assess sample purity and general spectral quality.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons. NOESY is typically used for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.

  • Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their specific amino acid residues in the peptide sequence. This is done by "walking" along the peptide backbone, identifying sequential NOEs between the α-proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)).

    • Identification of Medium-Range NOEs: Look for NOEs between residues that are close in the sequence but not adjacent, which are indicative of secondary structures. For a β-turn, key medium-range NOEs include dNN(i+2,i+3) and dαN(i+2,i+3).[13]

  • Temperature Coefficient Measurement: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., in 5 K increments from 298 K to 318 K). Plot the chemical shift of each amide proton as a function of temperature to determine the temperature coefficient.

  • Structure Calculation (Optional): Use the identified NOE distance restraints and dihedral angle restraints from ³J-coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Peptide in Deuterated Solvent NMR_Spec NMR Spectrometer Prep->NMR_Spec TOCSY 2D TOCSY NMR_Spec->TOCSY NOESY 2D NOESY/ROESY NMR_Spec->NOESY Temp_Series 1D ¹H vs. Temp NMR_Spec->Temp_Series Assign Sequential Assignment TOCSY->Assign NOESY->Assign Temp_Coeff Calculate Temp. Coeff. Temp_Series->Temp_Coeff NOE_ID Identify Key NOEs Assign->NOE_ID Structure 3D Structure Calculation NOE_ID->Structure Temp_Coeff->Structure

Caption: Workflow for β-turn validation using 2D NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for monitoring the overall secondary structure of peptides in solution.

The CD spectrum of a β-turn is more varied than that of α-helices or β-sheets and can be challenging to interpret definitively on its own. Often, the spectrum of a peptide containing a β-turn will be a composite of the turn structure and other conformations present in solution. However, some general features have been associated with β-turns:

  • Type I and III β-turns: Often show a spectrum similar to a relaxed α-helix.

  • Type II β-turns: Can exhibit a negative band around 205 nm and a positive band near 220-230 nm.[9]

It is crucial to note that these are generalizations, and the exact spectrum will depend on the specific amino acid sequence and the solvent environment. Therefore, CD is most powerful when used comparatively to assess conformational changes upon mutation, solvent change, or temperature variation.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Wavelength range: 190-260 nm.

    • Path length of the cuvette: Typically 0.1 cm.

    • Bandwidth: 1 nm.

    • Scanning speed: 50 nm/min.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Deconvolution: Use deconvolution software (e.g., BeStSel, CDSSTR) to estimate the percentage of different secondary structures.[2] It's important to use a reference set that is appropriate for peptides and includes various turn types.

CD_Workflow cluster_prep_cd Sample Preparation cluster_acq_cd Data Acquisition cluster_analysis_cd Data Analysis Prep_CD Peptide in UV-transparent Buffer CD_Spec CD Spectropolarimeter Prep_CD->CD_Spec Baseline Buffer Baseline CD_Spec->Baseline Sample_Spec Peptide Spectrum CD_Spec->Sample_Spec Process_CD Baseline Subtraction & Conversion to [θ] Baseline->Process_CD Sample_Spec->Process_CD Deconvolution Deconvolution for % Secondary Structure Process_CD->Deconvolution

Caption: Workflow for secondary structure analysis using CD spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes of the Backbone

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The amide I band (1600-1700 cm⁻¹) of the peptide backbone is particularly sensitive to secondary structure.[5][10]

The amide I region is a composite of overlapping bands from different secondary structures. Deconvolution techniques are necessary to resolve these individual components. The approximate positions of bands associated with β-turns are:

  • β-turns: ~1660-1685 cm⁻¹ and a lower frequency component around 1630-1640 cm⁻¹.[7]

  • Sample Preparation: The peptide can be in various forms: a solution in D₂O (to avoid the strong H₂O absorption in the amide I region), a lyophilized powder mixed with KBr, or a thin film. For solutions, concentrations are typically in the mg/mL range.

  • Instrument Setup:

    • Use an FTIR spectrometer with a suitable detector (e.g., DTGS).

    • Purge the sample compartment with dry air or nitrogen to minimize water vapor interference.

  • Data Acquisition:

    • Collect a background spectrum (e.g., of the solvent or KBr pellet).

    • Collect the sample spectrum.

    • Typically, 64-128 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum.

    • If using a D₂O solution, perform a subtraction of the D₂O spectrum.

  • Amide I Band Deconvolution:

    • Isolate the amide I region (1600-1700 cm⁻¹).

    • Use mathematical procedures like Fourier self-deconvolution or second derivative analysis to identify the positions of the underlying bands.

    • Perform curve fitting with Gaussian or Lorentzian functions to determine the area of each component, which is proportional to the population of that secondary structure.

FTIR_Workflow cluster_prep_ftir Sample Preparation cluster_acq_ftir Data Acquisition cluster_analysis_ftir Data Analysis Prep_FTIR Peptide in D₂O, KBr pellet, or film FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec Background Background Spectrum FTIR_Spec->Background Sample_Spec_FTIR Sample Spectrum FTIR_Spec->Sample_Spec_FTIR Process_FTIR Background Subtraction Background->Process_FTIR Sample_Spec_FTIR->Process_FTIR Deconvolution_FTIR Amide I Deconvolution & Curve Fitting Process_FTIR->Deconvolution_FTIR

Caption: Workflow for FTIR-based secondary structure analysis.

Synergistic Approach: Integrating Techniques for Self-Validating Systems

No single technique provides a complete picture of peptide conformation. A robust validation of a β-turn structure relies on the synergistic use of multiple techniques. For instance, a β-turn suggested by specific NOEs and low temperature coefficients in NMR can be corroborated by the presence of characteristic turn signals in deconvoluted CD and FTIR spectra. Discrepancies between the methods can also be informative, suggesting conformational heterogeneity or the presence of non-canonical turn structures.

Computational modeling, such as molecular dynamics (MD) simulations, can be used to generate structural ensembles that can be compared against the experimental data. For example, theoretical CD and FTIR spectra can be calculated from the MD trajectories and compared with the experimental spectra to refine the conformational model.

Conclusion

Validating the β-turn structure in peptides containing unnatural amino acids like phenyl-pentanoic acid requires a multi-faceted, evidence-based approach. While NMR spectroscopy provides the most detailed structural information, CD and FTIR spectroscopy offer complementary and rapid assessments of the overall secondary structure content. By integrating these experimental techniques with computational modeling, researchers can build a self-validating system that provides a high degree of confidence in the determined peptide conformation. This rigorous structural validation is an indispensable step in the rational design of novel peptide-based therapeutics and research tools.

References

  • Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. (2018). etd@IISc. [Link]

  • Gellman, S. H., et al. (2014). A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. Journal of the American Chemical Society.
  • Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. (2025). Revue Roumaine de Chimie. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025). Proteomics. [Link]

  • AD-0178 Determination of Protein Secondary Structures using FTIR Spectroscopy. Shimadzu. [Link]

  • Seebach, D., et al. (1999). Beta-peptides: twisting and turning. Chimia. [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]

  • Deconvolution of amide I FTIR region (1700-1600 cm −1 ) obtained for... ResearchGate. [Link]

  • NMR in structural determination of proteins and peptides. (2016). NMIMS Pharmacy. [Link]

  • Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers. [Link]

  • Perczel, A., et al. (1993). Quantitative analysis of cyclic beta-turn models. International Journal of Peptide and Protein Research. [Link]

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR. [Link]

  • Yang, S.-T., et al. (2021). 3.2. Circular Dichroism (CD) Spectroscopy. Bio-protocol. [Link]

  • De Poli, M., et al. (2015). Left-handed helical preference in an achiral peptide chain is induced by an L-amino acid in an N-terminal Type II β-turn. Angewandte Chemie International Edition. [Link]

  • Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. (2017). Molecules. [Link]

  • Exploring the use of FTIR Amide I band deconvolution to investigate protein secondary structure and texturisation during high moisture extrusion. (2026). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • How to Analyze CD Spectra Using Deconvolution Algorithms. MtoZ Biolabs. [Link]

  • The very basics of NMR of proteins. University of Arizona. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2006). Biophysical Journal. [Link]

  • Guruprasad, K., & Rajkumar, S. (2000). Beta-and gamma-turns in proteins revisited: a new set of amino acid turn-type dependent positional preferences and potentials. Journal of Biosciences. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. Virtual Labs. [Link]

  • Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. (2019). Chemical Science. [Link]

  • FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link]

  • Maynard, A. J., & Sharman, G. J. (1999). NMR evidence for the nucleation of a β-hairpin peptide conformation in water by an Asn-Gly type I′ β-turn sequence. Chemical Communications. [Link]

  • Protein NMR.Secondary Structure.Beta Turn. IMSERC. [Link]

  • Hansen, D. F., et al. (2011). Measuring temperature coefficients in invisible protein states by relaxation dispersion NMR spectroscopy. Journal of Biomolecular NMR. [Link]

  • Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. (2025). Journal of Chemical Information and Modeling. [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). The Journal of Organic Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Cordier, F., et al. (2002). Temperature-dependence of protein hydrogen bond properties as studied by high-resolution NMR. Journal of Molecular Biology. [Link]

  • Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. (2021). ChemRxiv. [Link]

  • .beta.-Turns in model dipeptides. An infrared quantitative analysis with NMR correlation. (1975). Journal of the American Chemical Society. [Link]

  • Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity. [Link]

  • 5-Amino-5-phenylpentanoic acid. PubChem. [Link]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

  • 5-Aminopentanoic acid. FooDB. [Link]

  • Tight turns. University of St Andrews. [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of β-Peptides with 5-Phenyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and protocol analysis for the crystal structure determination of β-peptides containing 5-phenyl side chains (specifically β3-homophenylalanine and its derivatives).

Executive Summary & Scientific Rationale

The structural analysis of β-peptides—specifically those enriched with 5-phenyl side chains (e.g., derived from β3-homophenylalanine ,


-hPhe)—represents a critical frontier in foldamer research. Unlike naturally occurring 

-peptides, which are susceptible to rapid proteolytic degradation,

-peptides offer superior metabolic stability while retaining the ability to fold into predictable secondary structures.

The "5-phenyl" moiety (a phenyl ring attached via a methylene spacer to the


-carbon, effectively placing the aromatic ring at the 5th position relative to the carbonyl oxygen in the backbone count) acts as a crucial stabilizing element. It drives hydrophobic collapse  and 

-

stacking interactions
, which are essential for crystallizing these otherwise flexible oligomers.
Why This Matters
  • Therapeutic Potential:

    
    -peptides resist peptidases (e.g., pronase, serum proteases), making them ideal candidates for oral drugs.
    
  • Structural Predictability: The 5-phenyl side chain promotes the formation of the 14-helix (in acyclic residues) or 12-helix (in constrained residues), distinct from the

    
    -helix.
    
  • Crystallizability: The aromatic side chains facilitate lattice packing, a common bottleneck in peptide crystallography.

Comparative Analysis: -Peptides (5-Phenyl) vs. -Peptides

The following table contrasts the structural and functional properties of


-peptides containing 5-phenyl side chains against standard 

-peptides (e.g., Phenylalanine-rich

-helices).
Table 1: Structural & Performance Comparison
Feature

-Peptide (Phe-rich)

-Peptide (5-Phenyl /

-hPhe)
Causality / Mechanism
Dominant Secondary Structure

-Helix (

)
14-Helix (approx.

)
The extra backbone carbon atom (

) alters the H-bond register to

(14-atom ring).[1]
H-Bonding Pattern



-amino acids require a shorter sequence separation for H-bonding due to backbone elongation.
Dipole Moment Macrodipole (N to C)Null / Cancelled Dipole In the 14-helix, amide dipoles are roughly perpendicular to the helix axis, reducing aggregation driven by electrostatics.
Proteolytic Stability Low (

minutes in serum)
High (

24-48 hours)
Proteases do not recognize the extra methylene group in the backbone, preventing hydrolysis.
Crystal Packing Driven by H-bonds & Hydrophobic effectDriven by Aromatic Zippers The 5-phenyl side chains interdigitate (stacking), creating stable hydrophobic channels that trap solvent (e.g., toluene).
Solubility Moderate (Water/Buffer)Low in Water; High in MeOH/TolueneThe 5-phenyl group increases hydrophobicity, requiring organic cosolvents for crystallization.

Structural Mechanics: The 14-Helix and Phenyl Stacking

The crystal structure of


-peptides with 5-phenyl side chains is defined by two competing forces: backbone H-bonding and side-chain packing.
The 14-Helix Core

Unlike the


-helix, the 14-helix  is the default conformation for acyclic 

-residues like

-hPhe.
  • Definition: A helix defined by a 14-membered H-bonded ring formed between the carbonyl oxygen of residue

    
     and the amide proton of residue 
    
    
    
    .[2][3][4]
  • Geometry: It has approximately 3 residues per turn.[2][5] This places the side chains (the 5-phenyl groups) in specific vertical ridges along the helix, facilitating inter-helical "zippering."

The "Phenyl Zipper" Effect

In the crystal lattice, the phenyl rings of


-hPhe do not just fill space; they engage in T-shaped  or parallel-displaced 

-stacking
.
  • Observation: Crystal structures often reveal "hydrophobic channels" where solvent molecules (like toluene) are trapped between the phenyl rings.

  • Impact: This specific packing stabilizes the crystal lattice, allowing for high-resolution diffraction data (

    
    ) even for short oligomers (e.g., hexamers).
    

Experimental Protocol: Crystallization & Analysis

This protocol is designed for a


-hPhe hexamer  but is adaptable for other 5-phenyl 

-peptides.
Phase 1: Synthesis & Purification
  • Synthesis: Use Arndt-Eistert homologation to convert Fmoc-Phe-OH to Fmoc-

    
    -hPhe-OH.
    
  • Assembly: Perform Solid Phase Peptide Synthesis (SPPS) using a weak base (e.g., collidine) to prevent racemization.

  • Purification: RP-HPLC (C18 column). Critical: Use a gradient of Water/Acetonitrile with 0.1% TFA. The 5-phenyl chains will cause significant retention; elute at high organic % (60-90%).

Phase 2: Crystallization (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.

  • Solvent System: The hydrophobicity of the 5-phenyl group requires a non-aqueous or semi-aqueous approach.

    • Reservoir: 1 mL of Methanol/Water (80:20).

    • Drop: 2

      
      L Peptide (10 mg/mL in Methanol) + 2 
      
      
      
      L Reservoir solution + 0.5
      
      
      L Toluene
      .
  • Why Toluene? Toluene acts as a "space-filler" in the hydrophobic grooves created by the phenyl side chains, promoting order.

Phase 3: X-Ray Diffraction & Refinement
  • Mounting: Cryo-protect with Paratone-N or excess mother liquor; flash cool in liquid nitrogen.

  • Data Collection: Collect at 100 K. Expect space group

    
     or 
    
    
    
    .
  • Phasing: Use Direct Methods (e.g., SHELXT) for small oligomers (< 10 residues). Molecular Replacement is difficult due to the unique helix geometry.

  • Refinement:

    • Restrain the phenyl rings to be flat (AFIX 66 in SHELX).

    • Look for "disordered solvent" in the hydrophobic channels (often toluene or methanol).

Visualizations

Diagram 1: Crystallization Workflow Logic

This flowchart illustrates the critical decision points in crystallizing hydrophobic


-peptides.

CrystallizationWorkflow cluster_legend Key Decision start Purified Beta-Peptide solubility Solubility Test (MeOH vs TFE) start->solubility method Method Selection (Vapor Diffusion) solubility->method High Solubility additive Add Hydrophobic Spacer (Toluene) method->additive 5-Phenyl Side Chains? nucleation Nucleation (2-14 Days) additive->nucleation nucleation->method Precipitate (Retry) xray X-Ray Diffraction nucleation->xray Single Crystal

Caption: Workflow prioritizing hydrophobic additives (toluene) to stabilize phenyl stacking in


-peptides.
Diagram 2: Folding Pathway & Stability

Comparison of the folding logic between


-peptides and 

-peptides.

FoldingPathway unfolded Unfolded State (Random Coil) alpha_nuc Nucleation (i, i+4) unfolded->alpha_nuc Alpha-Amino Acids beta_nuc Nucleation (i, i+2) unfolded->beta_nuc Beta-Amino Acids (5-Phenyl) alpha_fold Alpha-Helix (Protease Susceptible) alpha_nuc->alpha_fold beta_fold 14-Helix (Protease Resistant) beta_nuc->beta_fold beta_stack Phenyl Stacking (Crystal Stabilization) beta_fold->beta_stack Inter-helix Interaction

Caption: The 5-phenyl side chain stabilizes the 14-helix through tertiary stacking interactions.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews. Link
    
  • Appella, D. H., et al. (1999). Formation of short, stable helices in aqueous solution by

    
    -amino acid hexamers. Journal of the American Chemical Society.[6] Link
    
  • Abele, S., et al. (2000). The

    
    -Peptide 14-Helix: Crystal Structure of a 
    
    
    
    -Valine-Rich Oligomer. Helvetica Chimica Acta.[7] Link
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the mandatory disposal protocols for 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (also known as Boc-3-amino-5-phenylpentanoic acid). While this compound is often classified as a non-regulated substance under GHS criteria, its status as a pharmaceutical intermediate requires it to be managed as Chemical Waste to ensure environmental stewardship and regulatory compliance.[1]

Immediate Action Directive:

  • DO NOT dispose of this substance in municipal trash or sanitary sewers.[2]

  • DO segregate as "Solid Organic Waste" for high-temperature incineration.

  • DO treat all pharmaceutical intermediates as potential irritants/sensitizers.

Chemical Identity & Hazard Profile

Before disposal, verify the material identity against the following specifications to ensure correct waste stream segregation.

ParameterSpecification
Chemical Name 3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
CAS Number 955314-80-4 (General) / 218608-84-5 (S-isomer)
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Physical State White to off-white powder
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Low water solubility
GHS Classification Not globally classified as dangerous; Treat as Irritant (H315, H319)
RCRA Status Non-Listed .[1][3][4][5] Not a P- or U-listed waste.

Expert Insight: Although this specific CAS is not on the EPA's P or U lists, the "Cradle-to-Grave" liability under RCRA suggests that unlisted pharmaceutical intermediates should be treated as "Non-Regulated Chemical Waste" intended for incineration, rather than landfill.[1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-stock, surplus dry reagent, or contaminated weighing solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (Solid)".

    • Hazard Checkbox: Mark "Irritant" or "Non-Regulated" (depending on institutional policy).

  • Segregation: Place the container in the Solid Organic Waste bin.

  • Final Disposition: Material must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration .[1]

Scenario B: Disposal of Solution Waste

Applicable for: Reaction mixtures, HPLC effluent, or mother liquors containing the compound.[1]

  • Solvent Compatibility: Determine the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).[1]

  • Waste Stream Selection:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, Acetone, or DMSO.[1]

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to added reagents (e.g., TFA used in deprotection steps), neutralize to pH 5–9 before adding to the waste drum to prevent drum corrosion or exothermic reactions.[1]

  • Labeling: List the solvent as the primary constituent and the amino acid derivative as a trace contaminant (<1%).

Scenario C: Spill Cleanup Procedure

Applicable for: Benchtop spills of solid powder.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If generating dust, use an N95 particulate respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Collection: Scoop the wet material into a disposable weigh boat or bag.

  • Surface Decontamination: Wipe the area with 70% Ethanol followed by a soap-and-water rinse.

  • Disposal: Place all cleanup materials (gloves, wipes, scoop) into the Solid Hazardous Waste bag.

Waste Stream Decision Matrix

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalFlow Start Waste Generation: 3-tert-Butoxycarbonylamino- 5-phenyl-pentanoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Collect in HDPE/Glass Jar Label: 'Solid Chemical Waste' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration Final Disposal: High-Temp Incineration (TSDF) SolidContainer->Incineration HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for segregating Boc-amino acid waste streams based on physical state and solvent composition.

Regulatory Compliance & Safety Data

RCRA Implications (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a listed hazardous waste (40 CFR Part 261). However, it falls under the "Generator Knowledge" rule:

  • Ignitability (D001): No (Solid).[6]

  • Corrosivity (D002): No (Solid, though acidic in solution).

  • Reactivity (D003): No.

  • Toxicity (D004-D043): No heavy metals or listed pesticides.

Best Practice: Despite the lack of a specific waste code, dispose of it as Non-Regulated Chemical Waste via a licensed contractor.[1] Do not use "trash" disposal methods, as this violates Good Laboratory Practice (GLP) standards for chemical inventory control.[1]

Incompatibility Alerts
  • Strong Oxidizers: Avoid mixing with perchlorates, nitrates, or permanganates.[1]

  • Strong Acids: Contact with strong acids (e.g., TFA, HCl) will remove the Boc-protecting group, releasing isobutylene gas and the free amine salt.[1] This reaction should be performed in a fume hood, not in a waste container.[1]

References

  • Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.